5-Ethyl-2-methyloctane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Hydrocarbons [FA11]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-ethyl-2-methyloctane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24/c1-5-7-11(6-2)9-8-10(3)4/h10-11H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCKNPUKBOITAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC)CCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301015938 | |
| Record name | 5-ethyl-2-methyl-octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301015938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62016-18-6 | |
| Record name | 5-ethyl-2-methyl-octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301015938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Physical Properties of 5-Ethyl-2-methyloctane
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethyl-2-methyloctane is a branched-chain alkane with the molecular formula C₁₁H₂₄. As a member of the hydrocarbon family, it is a nonpolar organic compound. This guide provides a comprehensive overview of its chemical and physical properties, supported by available data and standardized experimental protocols relevant to its characterization. The structural arrangement of this compound, featuring both an ethyl and a methyl branch on an octane (B31449) parent chain, results in specific physical characteristics that differentiate it from its linear isomer, undecane, and other structural isomers.[1] Understanding these properties is crucial for its application in various fields, including as a reference standard in gas chromatography and for studying the behavior of branched alkanes.[1]
Chemical and Physical Properties
The chemical and physical properties of this compound are summarized in the tables below. These properties are a combination of experimentally determined and computationally predicted values.
Table 1: General Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₄ | [1][2][3][4][5][6] |
| Molecular Weight | 156.31 g/mol | [1][2][3][5][6][7] |
| IUPAC Name | This compound | [2] |
| CAS Number | 62016-18-6 | [1][2][3] |
| InChI Key | CQCKNPUKBOITAX-UHFFFAOYSA-N | [1][2][3][5][6] |
| Canonical SMILES | CCCC(CC)CCC(C)C | [2][5] |
Table 2: Physical Properties
| Property | Value | Source |
| Boiling Point | 178 °C (estimated) | [4] |
| Density | 0.7421 - 0.743 g/mL | [4][5] |
| Melting Point | -57.06 °C (estimate) | [4] |
| Refractive Index | 1.4167 | [4] |
| Kovats Retention Index (Standard Polar) | 1037 | [2] |
| XLogP3 | 5.6 | [2][7] |
Experimental Protocols
Determination of Boiling Point (Distillation Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a macroscopic sample, a simple distillation apparatus can be used for this measurement.
Methodology:
-
Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned so that the top of the bulb is level with the side arm of the distillation head.
-
Sample Preparation: The round-bottom flask is filled with this compound to about two-thirds of its volume. A few boiling chips are added to ensure smooth boiling.
-
Heating: The flask is gently heated. As the liquid boils, the vapor rises and surrounds the thermometer bulb.
-
Temperature Reading: The temperature is recorded when the vapor temperature stabilizes, and a steady rate of distillation is achieved. This stable temperature is the boiling point of the liquid.
-
Pressure Correction: The atmospheric pressure is recorded, and the observed boiling point is corrected to the standard pressure (1 atm) if necessary.
Determination of Density (Pycnometer Method)
The density of a liquid is its mass per unit volume. A pycnometer, a flask with a precise volume, is commonly used for accurate density measurements.
Methodology:
-
Pycnometer Calibration: The empty, clean, and dry pycnometer is weighed. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again. The volume of the pycnometer is calculated from the mass and density of the reference liquid.
-
Sample Measurement: The pycnometer is emptied, dried, and filled with this compound at the same temperature.
-
Weighing: The filled pycnometer is weighed.
-
Calculation: The density of this compound is calculated by dividing the mass of the sample by the calibrated volume of the pycnograma.
Determination of Refractive Index (Abbe Refractometer)
The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property of a pure compound.
Methodology:
-
Instrument Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index.
-
Sample Application: A few drops of this compound are placed on the prism of the refractometer.
-
Measurement: The prisms are closed, and the light source is adjusted. The knob is turned to bring the dividing line between the light and dark fields into the center of the crosshairs in the eyepiece.
-
Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is made should be recorded as the refractive index is temperature-dependent.
Synthesis Methodology
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible and common method for synthesizing branched alkanes involves the use of Grignard reagents. The following is a representative protocol that could be adapted for the synthesis of this compound.
Synthesis via Grignard Reaction
This synthetic route involves the reaction of a Grignard reagent with a suitable ketone, followed by dehydration and hydrogenation to yield the final alkane.
Step 1: Formation of the Grignard Reagent (e.g., propylmagnesium bromide)
-
Magnesium turnings are placed in a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.
-
Anhydrous diethyl ether is added to cover the magnesium.
-
A solution of 1-bromopropane (B46711) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, and the mixture is refluxed until the magnesium is consumed.
Step 2: Reaction with a Ketone (e.g., 2-heptanone)
-
A solution of 2-heptanone (B89624) in anhydrous diethyl ether is added dropwise to the cooled Grignard reagent solution with stirring.
-
The reaction mixture is stirred at room temperature and then refluxed for a period to ensure complete reaction.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
Step 3: Dehydration of the Alcohol
-
The ether layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.
-
The crude alcohol is heated with a dehydrating agent, such as sulfuric acid or iodine, to induce elimination of water and form a mixture of alkenes.
Step 4: Hydrogenation of the Alkene
-
The resulting alkene mixture is dissolved in a suitable solvent like ethanol.
-
A catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C), is added.
-
The mixture is subjected to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stirred until the reaction is complete (monitored by TLC or GC).
-
The catalyst is removed by filtration, and the solvent is evaporated to yield the final product, this compound. The product would then be purified by distillation.
Mandatory Visualization
IUPAC Naming Convention for this compound
The following diagram illustrates the logical steps involved in applying the IUPAC nomenclature rules to name the structure of this compound.
This guide provides a foundational understanding of the chemical and physical properties of this compound for research and development purposes. The provided experimental protocols are representative of the standard methods used to characterize such compounds.
References
- 1. Accurate method for the determination of the refractive index of liquids using a laser | Semantic Scholar [semanticscholar.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 4. onepetro.org [onepetro.org]
- 5. davjalandhar.com [davjalandhar.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.aip.org [pubs.aip.org]
5-Ethyl-2-methyloctane molecular structure and nomenclature
An In-Depth Technical Guide to 5-Ethyl-2-methyloctane
Abstract
This technical guide provides a comprehensive overview of the molecular structure, nomenclature, physicochemical properties, and analytical characterization of the branched alkane, this compound. It includes a detailed breakdown of the IUPAC naming conventions, a summary of its physical and chemical properties, and a generalized protocol for its synthesis. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development who require a detailed understanding of this specific aliphatic hydrocarbon.
IUPAC Nomenclature and Molecular Structure
This compound is a saturated hydrocarbon belonging to the alkane family, with the molecular formula C11H24.[1][2] As a branched alkane, its properties differ from its linear isomer, undecane. The systematic name is determined by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC).
IUPAC Naming Convention
The IUPAC system provides a methodical approach to ensure every compound has a unique and descriptive name.[3] The process for naming this compound is as follows:
-
Identify the Parent Chain : The first step is to locate the longest continuous chain of carbon atoms. In this molecule, the longest chain consists of eight carbon atoms, making the parent alkane "octane".[3]
-
Number the Parent Chain : The chain is numbered starting from the end that gives the substituent groups the lowest possible locants (positions).[4] Numbering from one end gives the substituents positions 2 and 5. Numbering from the opposite direction would yield positions 4 and 7. The "lowest number" rule dictates that the 2,5-numbering scheme is correct.[3]
-
Identify and Name the Substituents : The groups attached to the parent chain are named as alkyl groups. A one-carbon substituent (from methane) is "methyl," and a two-carbon substituent (from ethane) is "ethyl".[3]
-
Assemble the Full Name : The substituents are listed in alphabetical order (ethyl before methyl), preceded by their locant numbers.[4]
This logical workflow is visualized in the diagram below.
Caption: Logical workflow for the IUPAC naming of this compound.
Molecular Structure
The structure features an eight-carbon backbone with a methyl group at the second carbon and an ethyl group at the fifth carbon. The carbon at position 5 is a chiral center, meaning this compound can exist as a pair of enantiomers, (R)-5-Ethyl-2-methyloctane and (S)-5-Ethyl-2-methyloctane.
Caption: 2D chemical structure of this compound.
Physicochemical Properties
The physical and chemical characteristics of this compound are dictated by its branched structure. The following table summarizes its key quantitative properties.
| Property | Value | Source |
| Molecular Formula | C11H24 | [1][2] |
| Molar Mass | 156.31 g/mol | [1][2] |
| Density | 0.7421 g/cm³ | [1] |
| Boiling Point | 178 °C | [1] |
| Melting Point | -57.06 °C (estimate) | [1] |
| Refractive Index | 1.4167 | [1] |
| InChIKey | CQCKNPUKBOITAX-UHFFFAOYSA-N | [2] |
| CAS Registry Number | 62016-18-6 | [2][5] |
Spectroscopic Analysis
While comprehensive experimental spectra for this compound are not widely published, its structure allows for the prediction of its key spectroscopic features. Mass spectrometry data is available from public databases.[5][6]
-
Mass Spectrometry (MS) : The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M+) at m/z = 156. The fragmentation pattern would be complex, typical of branched alkanes, with prominent peaks resulting from the loss of methyl (M-15) and ethyl (M-29) radicals, as well as other alkyl fragments.
-
¹H NMR Spectroscopy (Predicted) : The proton NMR spectrum would be complex due to the molecule's asymmetry. Multiple overlapping signals would appear in the aliphatic region (~0.8-1.6 ppm). Distinct signals would include triplets for the methyl protons of the ethyl group and the terminal methyl group at C8, and doublets for the methyl groups at C1 and the methyl of the C2 substituent.
-
¹³C NMR Spectroscopy (Predicted) : The carbon NMR spectrum would show 11 distinct signals, as all carbon atoms are in unique chemical environments. The signals would all appear in the aliphatic region (~10-40 ppm).
-
Infrared (IR) Spectroscopy (Predicted) : The IR spectrum would be simple, showing characteristic C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.
Experimental Protocols: Synthesis
The synthesis of specific branched alkanes like this compound is not commonly performed outside of specialized research, as they are often components of complex hydrocarbon mixtures.[7] However, a general and robust laboratory synthesis can be achieved via a Grignard reaction followed by reduction, a common method for forming C-C bonds.[8][9]
Generalized Synthesis of this compound
This protocol describes a plausible multi-step synthesis.
Objective: To synthesize this compound from simpler precursors.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Sulfuric acid (concentrated)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas supply
-
Standard glassware for organic synthesis (reflux condenser, dropping funnel, etc.)
Procedure:
-
Step 1: Preparation of Hexylmagnesium Bromide (Grignard Reagent)
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
Dissolve 1-bromohexane in anhydrous diethyl ether and add it dropwise to the flask to initiate the reaction.
-
Once the reaction begins (indicated by bubbling and heat), add the remaining 1-bromohexane solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Step 2: Reaction with Ketone to form Tertiary Alcohol
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve 4-methyl-2-pentanone in anhydrous diethyl ether and add it dropwise to the cooled Grignard solution with stirring.
-
After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol (5-ethyl-2-methyl-5-octanol).
-
-
Step 3: Dehydration of Alcohol to Alkene
-
Place the crude alcohol in a round-bottom flask suitable for distillation.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to induce dehydration. The resulting mixture of alkenes (isomers of 5-ethyl-2-methyloctene) will distill from the reaction flask.
-
Collect the distillate, wash with sodium bicarbonate solution and then with water, dry over anhydrous calcium chloride, and purify by fractional distillation.
-
-
Step 4: Hydrogenation of Alkene to Alkane
-
Dissolve the purified alkene mixture in a suitable solvent such as ethanol (B145695) or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon.
-
Subject the mixture to hydrogenation in a Parr hydrogenator or by bubbling hydrogen gas through the solution at atmospheric pressure.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Filter the reaction mixture through Celite to remove the palladium catalyst.
-
Remove the solvent under reduced pressure. The remaining liquid is the final product, this compound, which can be further purified by distillation if necessary.
-
Conclusion
This compound serves as an excellent model for understanding the principles of IUPAC nomenclature and the structure-property relationships in branched alkanes. Its synthesis, while not trivial, can be accomplished through established organic chemistry methodologies such as the Grignard reaction. The predicted spectroscopic data provides a basis for its analytical identification. This guide consolidates the fundamental chemical and physical data for this compound, providing a valuable resource for chemical researchers.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C11H24 | CID 537332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 62016-18-6 | Benchchem [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Octane, 5-ethyl-2-methyl- [webbook.nist.gov]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Technical Guide to IUPAC Nomenclature of Complex Branched Alkanes for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) system for naming complex branched alkanes. A systematic and unambiguous nomenclature is paramount in scientific research and drug development to ensure clear communication and precise identification of chemical structures. This document outlines the systematic rules for naming, presents comparative data for alkane isomers, and briefly discusses the experimental protocols used for their structural elucidation.
Core Principles of IUPAC Nomenclature for Alkanes
The IUPAC system provides a set of rules to generate a unique name for any given organic compound. For alkanes, the nomenclature is based on identifying the longest continuous carbon chain and the various substituents attached to it.
Identifying the Parent Hydrocarbon Chain
The foundation of an alkane's name is the parent chain, which is the longest continuous chain of carbon atoms in the molecule.[1]
-
Rule 1: Find the longest continuous carbon chain. This chain determines the base name of the alkane (e.g., hexane (B92381) for a six-carbon chain, heptane (B126788) for a seven-carbon chain).[2] The chain may not always be written in a straight line.[1]
-
Rule 2: If two or more chains have the same maximum length, the parent chain is the one with the greatest number of substituents. [1][3]
Numbering the Parent Chain
Once the parent chain is identified, the carbon atoms are numbered to locate the attached substituents.
-
Rule 3: Number the parent chain starting from the end that gives the substituent encountered first the lowest possible number. [4][5]
-
Rule 4: If there is a tie in numbering from both ends, the chain is numbered to give the second substituent the lowest number, and so on. [6] If there is still a tie, numbering is chosen to give the substituent that comes first alphabetically the lower number.
Naming Substituents
Groups attached to the parent chain are called substituents. For alkanes, these are typically alkyl groups.
-
Rule 5: Name the substituent groups. Alkyl groups are named by replacing the "-ane" suffix of the corresponding alkane with "-yl" (e.g., methane (B114726) becomes methyl, ethane (B1197151) becomes ethyl).[7]
-
Rule 6: If the same substituent appears more than once, use the prefixes di-, tri-, tetra-, etc., to indicate the number of identical substituents. [4] These prefixes are not considered when alphabetizing the substituents. However, prefixes such as "iso" and "neo" are considered part of the substituent name for alphabetization, while "sec-" and "tert-" are not.[1]
Assembling the Complete Name
The final name is constructed by combining the names of the substituents and the parent chain.
-
Rule 7: List the substituents in alphabetical order. [3]
-
Rule 8: Precede each substituent name with its numerical location (locant) on the parent chain. [3] Numbers are separated from letters with a hyphen, and numbers are separated from each other with commas.[4]
-
Rule 9: The name is written as a single word with the parent chain name at the end. [6]
Naming Complex Substituents
For highly branched alkanes, the substituents themselves may be branched.
-
Rule 10: To name a complex substituent, number the substituent chain starting from the carbon atom attached to the parent chain (this is carbon 1 of the substituent). [4] The name of the complex substituent is written in parentheses.[4]
-
Rule 11: When alphabetizing, the full name of the complex substituent (including any numerical prefixes like "di" or "tri") is used. [1] For example, a (1,2-dimethylpropyl) group is alphabetized under 'd'.
Physical Properties of Branched Alkane Isomers
Branching in alkanes has a significant effect on their physical properties, such as boiling point and melting point. Generally, increased branching leads to a lower boiling point due to a decrease in the surface area of the molecule, which reduces the strength of the intermolecular London dispersion forces.[8][9] The effect on melting points is more complex and is also influenced by how well the molecules can pack into a crystal lattice.[8]
Below are tables summarizing the boiling and melting points of the constitutional isomers of octane (B31449) (C₈H₁₈) and nonane (B91170) (C₉H₂₀).
Table 1: Physical Properties of Selected Octane Isomers (C₈H₁₈)
| IUPAC Name | Boiling Point (°C) | Melting Point (°C) |
| n-Octane | 125.7 | -57.0 |
| 2-Methylheptane | 117.6 | -109.0 |
| 3-Methylheptane | 118.9 | -120.5 |
| 4-Methylheptane | 117.7 | -121.2 |
| 2,2-Dimethylhexane | 106.8 | -121.2 |
| 2,3-Dimethylhexane | 115.6 | - |
| 2,4-Dimethylhexane | 109.4 | -118.8 |
| 2,5-Dimethylhexane | 109.1 | -91.3 |
| 3,3-Dimethylhexane | 112.0 | -129.3 |
| 3,4-Dimethylhexane | 117.7 | -100.8 |
| 2,2,3-Trimethylpentane | 114.7 | -112.1 |
| 2,2,4-Trimethylpentane | 99.2 | -107.4 |
| 2,3,3-Trimethylpentane | 115.6 | -100.7 |
| 2,3,4-Trimethylpentane | 113.5 | -109.0 |
| 2,2,3,3-Tetramethylbutane | 106.5 | 100.7 |
Data sourced from various chemical databases. Melting points can vary with crystalline form.
Table 2: Physical Properties of Selected Nonane Isomers (C₉H₂₀)
| IUPAC Name | Boiling Point (°C) | Melting Point (°C) |
| n-Nonane | 150.8 | -53.5 |
| 2-Methyloctane | 143.3 | -80.6 |
| 3-Methyloctane | 144.2 | - |
| 4-Methyloctane | 142.4 | -105.8 |
| 2,2-Dimethylheptane | 136.2 | -90.9 |
| 3,3-Dimethylheptane | 138.8 | -90.7 |
| 2,2,3-Trimethylhexane | 140.3 | - |
| 2,2,4-Trimethylhexane | 132.5 | -120.7 |
| 2,2,5-Trimethylhexane | 124.1 | -109.1 |
| 2,3,3,4-Tetramethylpentane | 145.8 | - |
Nonane has 35 structural isomers; this table presents a selection.[10] Data sourced from various chemical databases.
Experimental Protocols for Structure Elucidation
The correct IUPAC name can only be assigned once the structure of a molecule is known. The determination of the precise connectivity of atoms in a complex branched alkane relies on modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful method for determining the structure of organic compounds by providing information about the carbon and hydrogen framework.[6]
-
¹H NMR Spectroscopy:
-
Methodology: A sample is dissolved in a suitable deuterated solvent and placed in a strong magnetic field. It is then irradiated with radiofrequency waves. The absorption of energy by hydrogen nuclei (protons) is detected and plotted as a spectrum.
-
Data Interpretation:
-
Chemical Shift (δ): The position of a signal indicates the electronic environment of the protons. For alkanes, signals typically appear in the 0.5-2.0 ppm range.[11]
-
Integration: The area under a signal is proportional to the number of protons giving rise to that signal.
-
Splitting (Multiplicity): The splitting of a signal into multiple peaks (e.g., a triplet, a quartet) is caused by the influence of neighboring protons and follows the n+1 rule, where 'n' is the number of equivalent neighboring protons.
-
-
-
¹³C NMR Spectroscopy:
-
Methodology: Similar to ¹H NMR, but detects the ¹³C isotope. Spectra are often proton-decoupled, meaning each unique carbon atom appears as a single line.
-
Data Interpretation: The chemical shift of each signal provides information about the type of carbon atom (methyl, methylene, methine, or quaternary). Alkane carbons typically resonate in the 5-55 ppm range.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Methodology: A sample is vaporized and ionized, often by electron impact. The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
Data Interpretation:
-
Molecular Ion Peak (M⁺): The peak with the highest m/z value (if it survives fragmentation) corresponds to the molecular weight of the compound. For branched alkanes, the molecular ion peak can be weak or absent.[2]
-
Fragmentation Pattern: Alkanes fragment in predictable ways. Cleavage is favored at branching points to form more stable carbocations.[2] The difference in mass between fragments can reveal the structure of the original molecule. For example, a loss of 15 mass units corresponds to the loss of a methyl group (CH₃), and a loss of 29 corresponds to an ethyl group (C₂H₅).[1]
-
Visualization of IUPAC Naming Workflow
The following diagram illustrates the logical steps involved in naming a complex branched alkane according to IUPAC rules.
Caption: A flowchart of the systematic IUPAC rules for naming complex branched alkanes.
References
- 1. google.com [google.com]
- 2. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]
- 3. Video: Mass Spectrometry: Long-Chain Alkane Fragmentation [jove.com]
- 4. whitman.edu [whitman.edu]
- 5. homework.study.com [homework.study.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. study.com [study.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Nonane - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
CAS Registry Number for 5-Ethyl-2-methyloctane
CAS Registry Number: 62016-18-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethyl-2-methyloctane is a branched-chain alkane, a class of saturated hydrocarbons.[1] As a structural isomer of undecane (B72203) (C11H24), its specific arrangement of a methyl group at the 2-position and an ethyl group at the 5-position of an octane (B31449) backbone dictates its distinct physicochemical properties.[1] While not directly implicated in biological signaling pathways relevant to drug development, this compound serves as a crucial reference standard in analytical chemistry, particularly in gas chromatography for the calibration of instruments and the study of retention indices.[1][2] Its structure provides a valuable model for understanding the behavior of more complex branched alkanes found in various natural and synthetic mixtures.
Physicochemical and Spectroscopic Data
The properties of this compound are summarized in the tables below. This data is essential for its identification, purification, and analysis.
General and Physical Properties
| Property | Value | Source |
| CAS Registry Number | 62016-18-6 | [1][2][3][4][5] |
| Molecular Formula | C11H24 | [1][2][3][4][5] |
| Molecular Weight | 156.31 g/mol | [1][4][5] |
| IUPAC Name | This compound | [3][4] |
| Density | 0.743 g/cm³ (estimate) | [6] |
| Boiling Point | 178 °C (estimate) | [7] |
| Melting Point | -57.06 °C (estimate) | [7] |
| Refractive Index | 1.4167 (estimate) | [7] |
Chromatographic and Spectroscopic Identifiers
| Identifier | Value | Source |
| InChI | InChI=1S/C11H24/c1-5-7-11(6-2)9-8-10(3)4/h10-11H,5-9H2,1-4H3 | [2][3] |
| InChIKey | CQCKNPUKBOITAX-UHFFFAOYSA-N | [1][2][3][6] |
| SMILES | CCCC(CC)CCC(C)C | [6] |
| Kovats Retention Index | 1037 (Standard polar column) | [1] |
Note: Detailed 13C NMR, Mass Spectrometry (GC-MS), and Vapor Phase IR spectra are available for reference in the PubChem and NIST databases.[1][3]
Experimental Protocols
While specific laboratory synthesis procedures for this compound are not widely published, a plausible and instructive route can be designed using established organometallic chemistry principles, such as the Grignard reaction. This method offers high regioselectivity for constructing the desired carbon skeleton.
Proposed Synthesis of this compound
The following is a representative protocol for the synthesis of this compound.
Objective: To synthesize this compound via a Grignard reaction, followed by dehydration and catalytic hydrogenation.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Anhydrous Sodium Sulfate
-
Sulfuric acid (concentrated)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flasks, reflux condenser, separatory funnel, dropping funnel)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Methodology:
Step 1: Preparation of Butylmagnesium Bromide (Grignard Reagent)
-
All glassware must be oven-dried and assembled under an inert atmosphere of nitrogen or argon to exclude moisture.
-
Place magnesium turnings in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
Dissolve 1-bromobutane in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the 1-bromobutane solution to the magnesium. The reaction should initiate, indicated by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be applied.
-
Once initiated, add the remaining 1-bromobutane solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete reaction.
Step 2: Reaction with 5-methyl-2-heptanone
-
Dissolve 5-methyl-2-heptanone in anhydrous diethyl ether and add it to the dropping funnel.
-
Cool the Grignard reagent solution in an ice bath.
-
Add the ketone solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Transfer the mixture to a separatory funnel. Separate the ether layer.
-
Extract the aqueous layer with two additional portions of diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to yield the crude tertiary alcohol, 5-ethyl-2-methyl-5-octanol.
Step 3: Dehydration of the Tertiary Alcohol
-
Place the crude alcohol in a round-bottom flask equipped for distillation.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to distill the resulting alkene (a mixture of isomers of 5-ethyl-2-methyloctene).
Step 4: Catalytic Hydrogenation of the Alkene
-
Dissolve the collected alkene in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on carbon.
-
Subject the mixture to an atmosphere of hydrogen gas (typically using a balloon or a Parr hydrogenator) and stir vigorously until hydrogen uptake ceases.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Remove the solvent by distillation to yield the final product, this compound.
Purification and Characterization:
-
The final product can be purified by fractional distillation.
-
Characterization should be performed using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the molecular weight and fragmentation pattern, and by 1H and 13C NMR spectroscopy to verify the structure.
Diagrams and Workflows
Synthesis Workflow
The logical flow of the proposed synthesis is depicted below.
Caption: Proposed synthesis workflow for this compound.
Analytical Characterization Pathway
The following diagram illustrates the logical pathway for the analytical characterization of the synthesized compound.
Caption: Analytical workflow for purification and characterization.
References
- 1. This compound | C11H24 | CID 537332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 62016-18-6 | Benchchem [benchchem.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Octane, 5-ethyl-2-methyl- [webbook.nist.gov]
- 5. Octane, 5-ethyl-2-methyl- [webbook.nist.gov]
- 6. This compound-1,3-diol | C11H24O2 | CID 20389294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
Navigating the Complexity of C11H24: A Technical Guide to the Structural and Positional Isomers of Undecane
For Researchers, Scientists, and Drug Development Professionals
Undecane (B72203) (C11H24), a saturated hydrocarbon, and its extensive family of 159 structural isomers present a significant area of study in organic chemistry.[1][2][3][4][5][6][7] This guide provides an in-depth exploration of the structural and positional isomerism of undecane, offering a valuable resource for professionals in research, chemical sciences, and drug development. Understanding the nuanced differences in the physical and chemical properties of these isomers is crucial for applications ranging from solvent chemistry to the development of novel therapeutic agents.
The Landscape of Undecane Isomerism
The molecular formula C11H24 gives rise to a vast number of structural isomers, each with a unique arrangement of its eleven carbon atoms. These isomers can be systematically categorized based on the length of their principal carbon chain and the nature of their branching. The straight-chain isomer, n-undecane, serves as the parent compound from which all other isomers are derived through various branching patterns.[2][3]
The structural diversity of undecane isomers can be broadly classified as follows:
-
Straight-chain: n-Undecane
-
Branched-chain: These are further subdivided based on the longest continuous carbon chain, such as decane (B31447), nonane, octane, heptane, hexane, and pentane (B18724) derivatives with various alkyl substituents.[3][8]
Positional isomerism arises within these branched structures, where the location of the alkyl substituents on the parent chain differs. For example, in the methyldecane series, the methyl group can be attached at various positions along the decane chain, leading to distinct positional isomers such as 2-methyldecane, 3-methyldecane, and so on.
Physicochemical Properties of Selected Undecane Isomers
The structural variations among the isomers of undecane lead to significant differences in their physical properties. Increased branching generally lowers the boiling point due to a decrease in the surface area available for intermolecular van der Waals forces. Conversely, more compact and symmetrical molecules may exhibit higher melting points.
| Isomer Name | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |
| n-Undecane | 1120-21-4 | 196 | -26 | 0.740 |
| 2-Methyldecane | 6975-98-0 | 189.3 | - | 0.737 |
| 3-Methyldecane | 13151-34-3 | 188.1 - 189.1 | -92.9 | 0.742 |
| 4-Methyldecane | 2847-72-5 | 188.7 | - | 0.741 |
| 5-Methyldecane | 13151-35-4 | 186.1 | -57.06 (est.) | 0.742 |
| 2,3-Dimethylnonane | 2884-06-2 | 186 | -57.06 (est.) | 0.7438 |
| 4,4-Dimethylnonane | 17302-18-0 | - | - | - |
Note: The availability of experimental data for all 159 isomers is limited. Some data points are estimated.[1]
Experimental Protocols for Isomer Separation and Characterization
The separation and identification of C11H24 isomers are critical for their study and application. Due to the similarity in their physicochemical properties, sophisticated analytical techniques are often required.
Separation of Isomers: Fractional Distillation and Gas Chromatography
1. Fractional Distillation: This technique is employed to separate hydrocarbons with different boiling points.[9][10]
-
Principle: Based on the repeated vaporization and condensation of a liquid mixture in a fractionating column, components with lower boiling points move up the column and are collected first.
-
Methodology:
-
A mixture of C11H24 isomers is heated in a distillation flask.
-
The vapor passes through a fractionating column packed with a high-surface-area material (e.g., glass beads, metal sponges).
-
A temperature gradient is maintained along the column, with the temperature decreasing with height.
-
Vapors of different components condense at different levels according to their boiling points.
-
The separated fractions are collected at different outlets along the column.
-
2. Capillary Gas Chromatography (GC): A powerful technique for separating and analyzing volatile compounds.[11]
-
Principle: The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase coated on the inside of a long, thin capillary column.
-
Methodology:
-
A small sample of the isomer mixture is injected into the gas chromatograph.
-
The sample is vaporized and carried by an inert gas (e.g., helium, nitrogen) through a capillary column.
-
The isomers interact differently with the stationary phase based on their boiling points and polarities, leading to different retention times.
-
A detector at the end of the column records the elution of each component, producing a chromatogram.
-
Structural Elucidation of Isomers
Once separated, the precise structure of each isomer can be determined using various spectroscopic techniques.
1. Mass Spectrometry (MS):
-
Principle: Molecules are ionized and fragmented, and the resulting ions are separated based on their mass-to-charge ratio. The fragmentation pattern provides clues about the molecular structure.
-
Methodology: The separated isomer from the GC is directly introduced into the mass spectrometer. The resulting mass spectrum is compared with spectral libraries for identification.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: Provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR and ¹³C NMR are used to determine the number and types of hydrogen and carbon atoms, respectively, and their connectivity.
-
Methodology: A purified sample of the isomer is dissolved in a suitable deuterated solvent and placed in a strong magnetic field. The interaction of the atomic nuclei with the magnetic field is measured.
3. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Principle: Measures the absorption of infrared radiation by the molecule's bonds. Different types of bonds absorb at characteristic frequencies, allowing for the identification of functional groups. For alkanes, this is primarily used to confirm the presence of C-H and C-C single bonds.
-
Methodology: A beam of infrared light is passed through the sample, and the detector measures the amount of light absorbed at each frequency.
Conclusion
The 159 structural isomers of undecane represent a fascinating and complex area of organic chemistry.[1][2][3][4][5][6][7] Their subtle structural differences lead to a wide range of physicochemical properties, making their separation and characterization both challenging and essential for various scientific and industrial applications. The methodologies outlined in this guide provide a foundational framework for researchers and professionals to navigate the intricate world of C11H24 isomers. Further research to populate the physicochemical data for all isomers will undoubtedly unlock new opportunities for their application in diverse fields.
References
- 1. benchchem.com [benchchem.com]
- 2. webqc.org [webqc.org]
- 3. List of isomers of undecane - Wikipedia [en.wikipedia.org]
- 4. Undecane - Wikipedia [en.wikipedia.org]
- 5. Undecane (C11H24) High Purity 99% Available at Attractive Prices, Supplier in Mumbai [nacchemical.com]
- 6. Showing Compound Undecane (FDB004982) - FooDB [foodb.ca]
- 7. Illustrated Glossary of Organic Chemistry - Undecane [chem.ucla.edu]
- 8. List of isomers of undecane - Wikiwand [wikiwand.com]
- 9. youtube.com [youtube.com]
- 10. columbia.edu [columbia.edu]
- 11. vurup.sk [vurup.sk]
Stereochemical Considerations of 5-Ethyl-2-methyloctane: An In-depth Technical Guide
This guide provides a comprehensive overview of the stereochemical aspects of 5-Ethyl-2-methyloctane, a branched alkane with notable structural complexity. The presence of multiple chiral centers in its molecular structure gives rise to several stereoisomers, each with unique three-dimensional arrangements. Understanding the synthesis, separation, and distinct properties of these stereoisomers is crucial for researchers and professionals involved in stereoselective chemistry and drug development, where specific stereoisomers can exhibit significantly different biological activities.
Molecular Structure and Stereoisomerism
This compound (C11H24) possesses two chiral centers at carbon positions 2 and 5. A chiral center is a carbon atom bonded to four different groups, resulting in non-superimposable mirror images known as enantiomers. The presence of two such centers in this compound leads to the existence of 22 = 4 possible stereoisomers. These stereoisomers can be categorized into two pairs of enantiomers. Diastereomers are stereoisomers that are not mirror images of each other.
The four stereoisomers are:
-
(2R, 5R)-5-Ethyl-2-methyloctane
-
(2S, 5S)-5-Ethyl-2-methyloctane
-
(2R, 5S)-5-Ethyl-2-methyloctane
-
(2S, 5R)-5-Ethyl-2-methyloctane
The pairs ((2R, 5R) and (2S, 5S)) and ((2R, 5S) and (2S, 5R)) are enantiomers. The relationship between any stereoisomer from the first pair and any from the second is diastereomeric.
Physicochemical Properties of Stereoisomers
| Stereoisomer | Relationship | Optical Rotation ([α]D) | Boiling Point (°C) | Density (g/mL) |
| (2R, 5R) | Enantiomer of (2S, 5S) | + (Hypothetical) | Expected to be different from diastereomers | Expected to be different from diastereomers |
| (2S, 5S) | Enantiomer of (2R, 5R) | - (Hypothetical) | Same as (2R, 5R) | Same as (2R, 5R) |
| (2R, 5S) | Enantiomer of (2S, 5R) | +/- (Hypothetical) | Expected to be different from diastereomers | Expected to be different from diastereomers |
| (2S, 5R) | Enantiomer of (2R, 5S) | -/+ (Hypothetical) | Same as (2R, 5S) | Same as (2R, 5S) |
Experimental Protocols
The synthesis and separation of specific stereoisomers of chiral alkanes require specialized techniques. Below are representative protocols that are conceptually applicable to this compound.
Stereoselective Synthesis: Asymmetric Hydrogenation
A common strategy for establishing chirality in alkanes is the asymmetric hydrogenation of a prochiral alkene precursor. For this compound, a suitable precursor would be an alkene with a double bond at or near the desired chiral centers.
Objective: To synthesize an enantioenriched stereoisomer of this compound.
Materials:
-
Prochiral alkene precursor (e.g., 5-Ethyl-2-methyloct-2-ene)
-
Chiral catalyst (e.g., Rhodium-based catalyst with a chiral phosphine (B1218219) ligand like (R,R)-Et-DuPhos)
-
Hydrogen gas (high purity)
-
Anhydrous, deoxygenated solvent (e.g., methanol (B129727) or dichloromethane)
-
High-pressure reaction vessel (autoclave)
Procedure:
-
In a glovebox, the chiral rhodium catalyst precursor and the chiral ligand are dissolved in the solvent in the reaction vessel.
-
The alkene substrate is added to the catalyst solution.
-
The vessel is sealed, removed from the glovebox, and connected to a hydrogen gas line.
-
The vessel is purged with hydrogen several times to remove air.
-
The reaction is pressurized with hydrogen to the desired pressure and heated to the appropriate temperature.
-
The reaction mixture is stirred for a specified time until the reaction is complete (monitored by GC or TLC).
-
After cooling and venting the hydrogen, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield the enantioenriched this compound.
Separation of Stereoisomers: Chiral Gas Chromatography
To separate and quantify the different stereoisomers, chiral gas chromatography (GC) is a powerful analytical technique.
Objective: To separate and determine the enantiomeric and/or diastereomeric ratio of a mixture of this compound stereoisomers.
Materials:
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID)
-
Chiral capillary column (e.g., based on cyclodextrin (B1172386) derivatives)
-
High-purity carrier gas (e.g., helium or hydrogen)
-
Sample of the this compound stereoisomer mixture dissolved in a volatile solvent (e.g., hexane)
Procedure:
-
Install the chiral column in the GC oven.
-
Set the GC parameters: injector temperature, oven temperature program (an initial temperature, ramp rate, and final temperature), detector temperature, and carrier gas flow rate.
-
Inject a small volume of the prepared sample into the GC.
-
The volatile components are carried through the column by the carrier gas.
-
The different stereoisomers will interact differently with the chiral stationary phase of the column, leading to different retention times.
-
The separated stereoisomers are detected by the FID, and the resulting chromatogram shows peaks corresponding to each isomer.
-
The area under each peak is proportional to the amount of that isomer in the mixture, allowing for the determination of the enantiomeric excess (ee) or diastereomeric ratio (dr).
An In-depth Technical Guide to the Conformational Analysis and Molecular Dynamics of 5-Ethyl-2-methyloctane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the conformational analysis and molecular dynamics of the branched alkane, 5-Ethyl-2-methyloctane. While direct experimental and computational studies on this specific molecule are not extensively available in public literature, this document extrapolates from the well-established principles of alkane stereochemistry and molecular modeling to present a detailed analysis. The methodologies, data, and workflows described herein serve as a robust framework for researchers studying the physicochemical properties of complex hydrocarbons.
Introduction to Conformational Analysis and Molecular Dynamics
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are known as conformations or conformers. The relative stability of these conformers is determined by various types of strain, primarily torsional strain (from eclipsing interactions) and steric strain (from non-bonded atoms being forced into close proximity).
Molecular Dynamics (MD) is a computational simulation technique that models the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of molecules, including conformational changes, vibrational modes, and thermodynamic properties. For a flexible molecule like this compound, MD is an invaluable tool for exploring its accessible conformations and the energetic barriers between them.
Conformational Landscape of this compound
The structure of this compound features a central octane (B31449) chain with a methyl group at the C2 position and an ethyl group at the C5 position. The presence of these branches creates several key rotatable bonds, leading to a complex conformational landscape. The most significant rotations influencing the overall shape of the molecule are around the C4-C5 and C5-C6 bonds.
The primary conformers arise from staggered arrangements around these bonds, which can be broadly classified as anti (substituents are 180° apart) and gauche (substituents are 60° apart). The relative energies of these conformers are dictated by the steric interactions between the alkyl groups.
Key Dihedral Angles and Predicted Stable Conformers
The following table summarizes the key dihedral angles and the predicted stable conformers for this compound. The relative energies are estimated based on typical values for steric interactions in branched alkanes, where gauche interactions between alkyl groups introduce steric strain.[1][2][3][4]
| Dihedral Angle | Newman Projection (view along C4-C5 bond) | Conformer Description | Estimated Relative Energy (kcal/mol) |
| C3-C4-C5-C6 | Anti | The C3-C4 and C5-C6 bonds are anti-periplanar. This is expected to be one of the lowest energy conformers. | 0 |
| C3-C4-C5-C6 | Gauche | The C3-C4 and C5-C6 bonds are gauche to each other. This introduces steric strain. | ~0.9 |
| C3-C4-C5-Ethyl | Gauche | The C3-C4 bond is gauche to the ethyl group on C5. | ~1.1 |
Note: These are simplified representations and the actual potential energy surface is more complex due to multiple rotatable bonds.
Quantitative Conformational Data
The following table presents representative quantitative data for the primary staggered conformers around the C4-C5 bond of this compound. This data is generated based on established principles of alkane conformational analysis and serves as a predictive model in the absence of direct experimental values.
| Conformer | Dihedral Angle (C3-C4-C5-C6) | Dihedral Angle (C3-C4-C5-Ethyl) | Relative Population at 298 K (%) |
| Anti-Gauche | 180° | 60° | 65 |
| Gauche-Anti | 60° | 180° | 30 |
| Gauche-Gauche | 60° | 60° | 5 |
Experimental and Computational Protocols
Computational Protocol: Molecular Dynamics Simulation
Molecular dynamics simulations are a powerful tool for exploring the conformational space of flexible molecules like this compound. A typical MD simulation protocol involves the following steps:
-
System Setup:
-
A 3D model of this compound is constructed using molecular modeling software.
-
The molecule is placed in a simulation box, often with periodic boundary conditions to simulate a bulk environment. For gas-phase simulations, a single molecule can be simulated in a vacuum.
-
A force field (e.g., OPLS-AA, TraPPE-UA) is chosen to describe the interatomic and intramolecular forces.[5][6]
-
-
Energy Minimization:
-
The initial geometry of the molecule is optimized to remove any unfavorable steric clashes and bring the system to a local energy minimum.
-
-
Equilibration:
-
The system is gradually heated to the desired simulation temperature (e.g., 298 K) while the positions and velocities of the atoms are updated according to the force field.
-
The system is then allowed to equilibrate at the target temperature and pressure (for condensed-phase simulations) until properties like energy and density stabilize.
-
-
Production Run:
-
A long simulation is run to generate a trajectory of the molecule's motion over time. This trajectory contains the data for subsequent analysis. Typical simulation times range from nanoseconds to microseconds.
-
-
Analysis:
-
The trajectory is analyzed to extract information about the conformational preferences, dihedral angle distributions, and the kinetics of conformational transitions.
-
Experimental Protocol: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for determining the conformation of molecules in solution.[7][8]
-
Sample Preparation:
-
A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl3). The concentration should be optimized for the specific NMR experiment.
-
-
1D NMR Spectra Acquisition:
-
A standard proton (¹H) NMR spectrum is acquired to identify the chemical shifts and coupling constants of the different protons in the molecule.
-
A carbon-13 (¹³C) NMR spectrum, along with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, is used to identify the different types of carbon atoms (CH3, CH2, CH).
-
-
2D NMR Spectra Acquisition:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace the carbon backbone.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon signals, allowing for the assignment of protons to their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, providing information about the connectivity of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is a key experiment for conformational analysis. It identifies protons that are close in space, even if they are not directly bonded. The intensity of NOE cross-peaks is related to the distance between the protons, which can be used to distinguish between different conformers.
-
-
Data Analysis:
-
The chemical shifts, coupling constants, and NOE intensities are analyzed to determine the predominant conformation(s) of the molecule in solution. Coupling constants, in particular, can be related to dihedral angles through the Karplus equation.
-
Logical Relationships in Conformational Analysis
The stability of different conformers is governed by a balance of torsional and steric strain. The following diagram illustrates the logical relationship between different types of conformers and their relative energy levels.
Conclusion
The conformational analysis and molecular dynamics of this compound, while not extensively documented, can be reliably predicted using established principles of physical organic chemistry and computational modeling. The presence of ethyl and methyl branches on the octane backbone leads to a rich conformational landscape dominated by the interplay of steric and torsional strains. The protocols and predictive data presented in this guide offer a solid foundation for researchers to investigate the properties of this and other complex branched alkanes. Further experimental validation through NMR spectroscopy and more detailed computational studies will be invaluable in refining our understanding of the dynamic behavior of these molecules.
References
- 1. fiveable.me [fiveable.me]
- 2. 2.8 Conformations of Other Alkanes – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 3. 3.7 Conformations of Other Alkanes - Organic Chemistry | OpenStax [openstax.org]
- 4. Conformational Analysis of Alkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 5. scienomics.com [scienomics.com]
- 6. researchgate.net [researchgate.net]
- 7. (1) H NMR spectral analysis and conformational behavior of n-alkanes in different chemical environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Guide: Physicochemical Properties of 5-Ethyl-2-methyloctane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the core physicochemical properties of the branched alkane, 5-Ethyl-2-methyloctane. It includes its molecular formula and weight, supported by a logical derivation and standard experimental protocols for characterization.
Core Molecular Data
The fundamental properties of this compound are derived from its molecular structure. As a saturated acyclic hydrocarbon, its characteristics are foundational to its behavior in chemical systems.
| Property | Value | Source |
| Chemical Formula | C11H24 | [1][2][3][4] |
| Molecular Weight | 156.31 g/mol | [1][4][5][6][7] |
| Exact Mass | 156.187800766 Da | [4][5] |
| CAS Number | 62016-18-6 | [1][2][3] |
Structural Derivation and Verification
The molecular formula and weight are determined directly from the compound's IUPAC name, which defines its structure.
2.1. IUPAC Name Deconstruction The name "this compound" systematically describes the molecule's structure:
-
Octane (B31449) : The parent chain is an eight-carbon alkane.
-
2-methyl : A single-carbon methyl group (-CH3) is attached to the second carbon of the octane chain.
-
5-ethyl : A two-carbon ethyl group (-CH2CH3) is attached to the fifth carbon of the octane chain.
This systematic naming ensures a unique and unambiguous structure, from which the precise count of atoms can be determined, leading to the chemical formula C11H24.[1]
2.2. Molecular Weight Calculation The molecular weight is the sum of the atomic weights of its constituent atoms:
-
Carbon (C): 11 atoms × ~12.011 g/mol = 132.121 g/mol
-
Hydrogen (H): 24 atoms × ~1.008 g/mol = 24.192 g/mol
-
Total Molecular Weight: ~156.313 g/mol
Experimental Protocols for Characterization
While this compound is not a therapeutic agent and thus lacks associated signaling pathways, its identity and purity are confirmed using standard analytical chemistry protocols. These methods are crucial for any research application.
3.1. Mass Spectrometry (MS)
-
Objective : To determine the molecular weight and fragmentation pattern of the compound.
-
Methodology :
-
Sample Introduction : The compound is vaporized and introduced into the ion source of a mass spectrometer.
-
Ionization : Electron Ionization (EI) is a common method for such molecules. The sample is bombarded with a high-energy electron beam (~70 eV), causing the molecule to lose an electron and form a molecular ion (M+•).
-
Fragmentation : The high energy of EI causes the molecular ion to fragment into smaller, characteristic charged species.
-
Analysis : The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection : A detector records the abundance of each ion.
-
-
Expected Result : The resulting mass spectrum will show a molecular ion peak corresponding to the exact mass of the molecule (~156.19 m/z) and a pattern of fragment ions that can be used to confirm the branching structure. Data for this compound is available in the NIST WebBook.[2][3]
3.2. Gas Chromatography (GC)
-
Objective : To assess the purity of the sample and determine its retention time for identification purposes.
-
Methodology :
-
Injection : A small, vaporized sample is injected into the GC system.
-
Separation : The sample is carried by an inert gas through a capillary column. Separation occurs based on the compound's boiling point and affinity for the column's stationary phase.
-
Detection : A detector (e.g., Flame Ionization Detector - FID) at the end of the column registers the compound as it elutes.
-
-
Expected Result : A pure sample will yield a single, sharp peak at a characteristic retention time under specific GC conditions (e.g., column type, temperature program). This technique is often coupled with Mass Spectrometry (GC-MS) for definitive identification.
References
- 1. This compound | 62016-18-6 | Benchchem [benchchem.com]
- 2. Octane, 5-ethyl-2-methyl- [webbook.nist.gov]
- 3. Octane, 5-ethyl-2-methyl- [webbook.nist.gov]
- 4. This compound | C11H24 | CID 537332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (5S)-5-ethyl-2-methyloctane | C11H24 | CID 143563308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 5-Ethyl-2-Methyl-Octane | CAS No- 62016-18-6 | NA [chemicea.com]
The Impact of Isomerism on the Viscosity and Density of Alkanes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the differences in viscosity and density among alkane isomers. Understanding these fundamental physical properties is crucial in various scientific and industrial applications, including solvent selection, formulation development in the pharmaceutical industry, and the design of chemical processes. This document outlines the theoretical basis for these differences, presents collated data for common alkane isomers, and details the experimental protocols for their measurement.
Core Principles: How Branching Influences Viscosity and Density
Alkanes are saturated hydrocarbons with the general formula CnH2n+2.[1] Isomers of alkanes share the same molecular formula but differ in the structural arrangement of their carbon atoms. This structural variation, specifically the degree of branching, significantly impacts their physical properties.
Viscosity: In general, for alkanes with the same number of carbon atoms, increased branching leads to a lower viscosity.[2] This is because linear, or straight-chain, alkanes have a larger surface area, which allows for stronger van der Waals forces of attraction between molecules.[1] These stronger intermolecular forces result in a greater resistance to flow, and therefore, a higher viscosity. Conversely, branched isomers tend to be more compact and spherical. This reduces the surface area available for intermolecular interactions, leading to weaker van der Waals forces and consequently, lower viscosity.[2]
Density: The effect of branching on the density of alkane isomers is generally a slight decrease with increased branching.[2] The more compact, spherical shape of branched isomers can lead to less efficient packing of the molecules in the liquid state, resulting in a lower density compared to their linear counterparts.[2] However, this trend is not always as pronounced as the effect on viscosity and can be influenced by the specific geometry of the isomers.
Data Presentation: Viscosity and Density of Alkane Isomers
The following tables summarize the dynamic viscosity and density of various pentane, hexane, heptane, and octane (B31449) isomers at or near 20°C, providing a clear comparison of the impact of branching.
Table 1: Physical Properties of Pentane Isomers (C5H12)
| Isomer | Structure | Dynamic Viscosity (mPa·s at 20°C) | Density (g/mL at 20°C) |
| n-Pentane | CH3(CH2)3CH3 | 0.240 | 0.626[3] |
| Isopentane (2-Methylbutane) | CH3CH(CH3)CH2CH3 | 0.223 | 0.620 |
| Neopentane (B1206597) (2,2-Dimethylpropane) | C(CH3)4 | 0.327 (at 9.5°C) | 0.613 |
Note: Data for neopentane is at its boiling point due to its gaseous state at 20°C.
Table 2: Physical Properties of Hexane Isomers (C6H14)
| Isomer | Structure | Dynamic Viscosity (mPa·s at 20°C) | Density (g/mL at 20°C) |
| n-Hexane | CH3(CH2)4CH3 | 0.31[4] | 0.659[4] |
| 2-Methylpentane (Isohexane) | CH3CH(CH3)(CH2)2CH3 | 0.29 | 0.653 |
| 3-Methylpentane | CH3CH2CH(CH3)CH2CH3 | 0.31 | 0.664 |
| 2,2-Dimethylbutane (Neohexane) | (CH3)3CCH2CH3 | 0.32 | 0.649 |
| 2,3-Dimethylbutane | (CH3)2CHCH(CH3)2 | 0.34 | 0.662 |
Table 3: Physical Properties of Heptane Isomers (C7H16)
| Isomer | Structure | Dynamic Viscosity (mPa·s at 20°C) | Density (g/mL at 20°C) |
| n-Heptane | CH3(CH2)5CH3 | 0.42[5] | 0.684[6] |
| 2-Methylhexane | CH3CH(CH3)(CH2)3CH3 | 0.38 | 0.679 |
| 3-Methylhexane | CH3CH2CH(CH3)(CH2)2CH3 | 0.40 | 0.687 |
| 2,2-Dimethylpentane | (CH3)3C(CH2)2CH3 | 0.41 | 0.674 |
| 2,3-Dimethylpentane | (CH3)2CHCH(CH3)CH2CH3 | 0.44 | 0.695 |
| 2,4-Dimethylpentane | (CH3)2CHCH2CH(CH3)2 | 0.37 | 0.673 |
| 3,3-Dimethylpentane | CH3CH2C(CH3)2CH2CH3 | 0.45 | 0.693 |
| 3-Ethylpentane | (CH3CH2)3CH | 0.44 | 0.698 |
| 2,2,3-Trimethylbutane | (CH3)3CCH(CH3)2 | 0.52 | 0.690 |
Table 4: Physical Properties of Octane Isomers (C8H18)
| Isomer | Structure | Dynamic Viscosity (mPa·s at 20°C) | Density (g/mL at 20°C) |
| n-Octane | CH3(CH2)6CH3 | 0.542[7] | 0.703[8] |
| 2-Methylheptane | CH3CH(CH3)(CH2)4CH3 | 0.48 | 0.698 |
| 3-Methylheptane | CH3CH2CH(CH3)(CH2)3CH3 | 0.50 | 0.706 |
| 4-Methylheptane | CH3(CH2)2CH(CH3)(CH2)2CH3 | 0.50 | 0.705 |
| 2,2,4-Trimethylpentane (Isooctane) | (CH3)3CCH2CH(CH3)2 | 0.50 | 0.692 |
Experimental Protocols
Accurate determination of viscosity and density is paramount for reliable data. The following sections detail the methodologies for key experiments.
Viscosity Measurement: Ubbelohde Viscometer
The Ubbelohde viscometer is a capillary-based method suitable for measuring the kinematic viscosity of liquids. A key advantage of this design is that the measurement is independent of the total volume of the liquid.
Apparatus:
-
Ubbelohde viscometer (U-shaped glassware with a reservoir, a measuring bulb with a capillary, and a third arm open to the atmosphere)
-
Constant-temperature water bath
-
Stopwatch
-
Pipette bulb or suction device
Procedure:
-
Cleaning: Thoroughly clean and dry the viscometer before use.
-
Sample Loading: Introduce the alkane sample into the larger reservoir tube of the viscometer.
-
Temperature Equilibration: Place the viscometer vertically in the constant-temperature water bath. Allow at least 20 minutes for the sample to reach thermal equilibrium with the bath.
-
Filling the Measuring Bulb: Close the third arm (venting tube) and use a pipette bulb to apply suction to the capillary tube, drawing the liquid up into the measuring bulb, about 5 mm above the upper timing mark.
-
Flow Measurement: Release the suction and simultaneously open the venting tube. Start the stopwatch as the meniscus of the liquid passes the upper timing mark and stop it as it passes the lower timing mark.
-
Repeatability: Perform the measurement at least three times and calculate the average flow time.
-
Calculation: The kinematic viscosity is calculated by multiplying the average flow time by the viscometer's calibration constant. Dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.
Viscosity Measurement: Falling-Sphere Viscometer
This method determines the viscosity of a fluid by measuring the terminal velocity of a sphere falling through it.
Apparatus:
-
Graduated cylinder or a tube of known diameter
-
Spheres of known diameter and density
-
Stopwatch or a timer
-
Micrometer for sphere diameter measurement
-
Analytical balance for sphere mass measurement
Procedure:
-
Fluid Preparation: Fill the graduated cylinder with the alkane sample, ensuring no air bubbles are present.
-
Temperature Measurement: Measure and record the temperature of the liquid.
-
Sphere Drop: Gently release a sphere into the liquid at the center of the cylinder.
-
Time Measurement: Start the stopwatch when the sphere passes a designated upper mark and stop it when it passes a designated lower mark. The distance between these marks should be sufficient for the sphere to have reached terminal velocity.
-
Repeatability: Repeat the measurement with several spheres of the same size and average the fall times.
-
Calculation: The viscosity (η) can be calculated using Stokes' Law, with corrections for the wall effects of the cylinder:
η = (2 * g * r^2 * (ρ_s - ρ_l)) / (9 * v)
where:
-
g is the acceleration due to gravity
-
r is the radius of the sphere
-
ρ_s is the density of the sphere
-
ρ_l is the density of the liquid
-
v is the terminal velocity of the sphere (distance/time)
-
Density Measurement: Pycnometer
A pycnometer is a flask with a specific, accurately known volume, used to determine the density of a liquid with high precision.
Apparatus:
-
Pycnometer (a glass flask with a ground-glass stopper containing a capillary tube)
-
Analytical balance
-
Constant-temperature water bath
-
Distilled water (for calibration)
Procedure:
-
Calibration (Determining the Pycnometer Volume):
-
Weigh the clean, dry, and empty pycnometer.
-
Fill the pycnometer with distilled water of a known temperature and density.
-
Insert the stopper, allowing excess water to exit through the capillary.
-
Wipe the outside of the pycnometer dry and weigh it.
-
The volume of the pycnometer is the mass of the water divided by its density at that temperature.
-
-
Sample Measurement:
-
Empty, clean, and dry the pycnometer.
-
Weigh the empty pycnometer.
-
Fill the pycnometer with the alkane sample at a known temperature.
-
Insert the stopper, wipe the exterior dry, and weigh the filled pycnometer.
-
-
Calculation:
-
The mass of the alkane is the difference between the filled and empty pycnometer weights.
-
The density of the alkane is its mass divided by the calibrated volume of the pycnometer.
-
Logical Relationships and Signaling Pathways
The following diagram illustrates the relationship between the molecular structure of alkane isomers and their resulting physical properties.
Caption: Relationship between alkane isomer structure and physical properties.
Conclusion
The degree of branching in alkane isomers is a primary determinant of their viscosity and density. Generally, increased branching leads to a decrease in both viscosity and density due to reduced intermolecular forces and less efficient molecular packing. For researchers, scientists, and professionals in drug development, a thorough understanding of these structure-property relationships is essential for the rational selection of solvents and the design of formulations with desired physical characteristics. The experimental protocols provided herein offer a foundation for the accurate and precise measurement of these critical parameters.
References
- 1. byjus.com [byjus.com]
- 2. physical properties of alkanes [unacademy.com]
- 3. Pentane | C5H12 | CID 8003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hexane Solvent Properties [macro.lsu.edu]
- 5. Heptane Solvent Properties [macro.lsu.edu]
- 6. Heptane | C7H16 | CID 8900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Octane - Wikipedia [en.wikipedia.org]
- 8. Octane | C8H18 | CID 356 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Ethyl-2-methyloctane: Identifiers, Properties, and Biological Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical identifier, physicochemical properties, and relevant biological data for 5-Ethyl-2-methyloctane. While not a compound typically at the forefront of drug development, understanding the characteristics of branched alkanes is crucial in various scientific disciplines, from toxicology to medicinal chemistry, where such moieties can influence the pharmacokinetic and pharmacodynamic properties of therapeutic agents.
Chemical Identifiers and Molecular Structure
This compound is a branched alkane with the molecular formula C11H24. Accurate identification of chemical structures is paramount in scientific research, and standardized identifiers are essential for database searches and unambiguous communication.
| Identifier Type | Value |
| IUPAC Name | This compound[1] |
| SMILES | CCCC(CC)CCC(C)C[1] |
| InChI | InChI=1S/C11H24/c1-5-7-11(6-2)9-8-10(3)4/h10-11H,5-9H2,1-4H3[1] |
| InChIKey | CQCKNPUKBOITAX-UHFFFAOYSA-N[1] |
| CAS Number | 62016-18-6[1][2] |
The stereochemistry of the chiral center at position 5 can be specified in the identifiers. For the (5S)-enantiomer, the identifiers are:
| Identifier Type | Value for (5S)-5-ethyl-2-methyloctane |
| IUPAC Name | (5S)-5-ethyl-2-methyloctane[3] |
| SMILES | CCC--INVALID-LINK--CCC(C)C[3] |
| InChI | InChI=1S/C11H24/c1-5-7-11(6-2)9-8-10(3)4/h10-11H,5-9H2,1-4H3/t11-/m0/s1[3] |
| InChIKey | CQCKNPUKBOITAX-NSHDSACASA-N[3] |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for predicting its behavior in various experimental and biological systems.
| Property | Value | Source |
| Molecular Weight | 156.31 g/mol | PubChem |
| Molecular Formula | C11H24 | PubChem[1] |
| Boiling Point | 178 °C | ChemBK |
| Melting Point | -57.06 °C (estimate) | ChemBK |
| Density | 0.7421 g/cm³ | ChemBK |
| Refractive Index | 1.4167 | ChemBK |
| XlogP3 | 5.6 | PubChem |
Experimental Protocols
Synthesis of Branched Alkanes via Grignard Reaction
A common method for the synthesis of branched alkanes involves the reaction of a Grignard reagent with a suitable ketone or aldehyde, followed by dehydration and hydrogenation.[4]
Reaction Scheme:
-
Grignard Reagent Formation: An alkyl halide (e.g., 2-bromobutane) is reacted with magnesium metal in an anhydrous ether (e.g., diethyl ether or tetrahydrofuran) to form the Grignard reagent (sec-butylmagnesium bromide).
-
Reaction with a Ketone: The Grignard reagent is then reacted with a ketone (e.g., 5-nonanone) in an anhydrous ether.
-
Acidic Workup: The reaction mixture is treated with a weak acid (e.g., aqueous ammonium (B1175870) chloride) to protonate the alkoxide and yield a tertiary alcohol.
-
Dehydration: The alcohol is dehydrated to an alkene using a strong acid catalyst (e.g., sulfuric acid or phosphoric acid) with heating.
-
Hydrogenation: The resulting alkene is hydrogenated to the corresponding alkane using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
Detailed Methodology:
-
Step 1: Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of the alkyl halide in anhydrous ether to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.
-
Step 2: Reaction with Ketone: Once the Grignard reagent has formed, cool the flask in an ice bath. Add a solution of the ketone in anhydrous ether dropwise from the dropping funnel with stirring.
-
Step 3: Workup: After the addition is complete, allow the reaction to stir at room temperature for several hours. Pour the reaction mixture slowly into a beaker of crushed ice and aqueous ammonium chloride. Extract the aqueous layer with ether.
-
Step 4: Dehydration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude alcohol can be purified by distillation or chromatography. The purified alcohol is then heated with a catalytic amount of strong acid to effect dehydration.
-
Step 5: Hydrogenation: The resulting alkene is dissolved in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate) and a catalytic amount of Pd/C is added. The mixture is then subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield the final alkane.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds, including branched alkanes.[5]
Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating hydrocarbons.[6][7]
-
Mass Spectrometer: Capable of electron ionization (EI) and scanning a mass range of m/z 35-500.[6][7]
Typical GC-MS Parameters:
| Parameter | Value |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1 mL/min[6] |
| Oven Program | 40 °C (hold for 5 min), ramp to 280 °C at 10 °C/min, hold for 10 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C[6] |
| Ionization Energy | 70 eV[7] |
| Scan Range | m/z 40-400 |
Sample Preparation:
Samples containing this compound should be dissolved in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) prior to injection.
Biological Considerations
As this compound is a simple hydrocarbon, it is not expected to have specific pharmacological activity. However, understanding its potential metabolism and toxicity is important, especially in the context of exposure to complex hydrocarbon mixtures.
Metabolism
The metabolism of alkanes is primarily carried out by cytochrome P450 (CYP) enzymes in the liver.[8][9] These enzymes introduce a hydroxyl group onto the alkane chain, typically at the terminal (ω-hydroxylation) or sub-terminal (ω-1, ω-2, etc.) positions. The resulting alcohol can then be further oxidized to an aldehyde and then a carboxylic acid, which can be excreted or enter other metabolic pathways.
For branched alkanes like this compound, hydroxylation can occur at various positions on the main chain or on the ethyl and methyl branches. The regioselectivity of hydroxylation is dependent on the specific CYP isoform involved.
Toxicology
The toxicity of C9-C14 aliphatic hydrocarbons, a class that includes this compound, is generally considered to be low by oral, dermal, and inhalation routes.[10] They are not typically skin or eye irritants or dermal sensitizers.[10] However, aspiration of these hydrocarbons can be a hazard.[10] Repeated high-dose oral exposure in animal studies has shown some effects on the liver, which are likely adaptive responses to the metabolism of the hydrocarbons rather than a toxic response.[10] Studies on C9-C14 aliphatic hydrocarbons have not shown evidence of genotoxicity, reproductive toxicity, or developmental toxicity in rats.[10]
Visualizations
Logical Workflow for Branched Alkane Characterization
Caption: A logical workflow for the synthesis and characterization of a novel branched alkane.
General Metabolic Pathway of Alkanes
Caption: A simplified diagram of the general metabolic pathway for the oxidation of alkanes.
References
- 1. This compound | C11H24 | CID 537332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Octane, 5-ethyl-2-methyl- [webbook.nist.gov]
- 3. (5S)-5-ethyl-2-methyloctane | C11H24 | CID 143563308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 5. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 6. ect-journal.kz [ect-journal.kz]
- 7. tdi-bi.com [tdi-bi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Alkane metabolism by cytochrome P450 BM3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. santos.com [santos.com]
Methodological & Application
Application Notes and Protocols for the Use of 5-Ethyl-2-methyloctane as a Calibration Standard in Gas Chromatography
Introduction
5-Ethyl-2-methyloctane is a branched-chain alkane commonly utilized as a calibration standard in gas chromatography (GC) for the analysis of hydrocarbons.[1] Its stable, non-polar nature and specific boiling point make it an excellent reference compound for both qualitative and quantitative analyses of complex hydrocarbon mixtures such as gasoline, diesel, and other petroleum products.[2][3][4] These application notes provide a detailed protocol for the use of this compound as a calibration standard for GC-Flame Ionization Detection (FID) methods.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a calibration standard is crucial for method development and data interpretation.
| Property | Value | Reference |
| CAS Number | 62016-18-6 | [1][5][6][7][8] |
| Molecular Formula | C11H24 | [5][6][7][8] |
| Molecular Weight | 156.31 g/mol | [1][5] |
| IUPAC Name | This compound | [6][7][8] |
| Boiling Point | 178 °C (estimate) | |
| Kovats Retention Index | 1037 (Standard Polar Column) |
Experimental Protocols
This section outlines the necessary steps for preparing calibration standards and performing GC-FID analysis.
1. Preparation of Stock and Working Standard Solutions
-
Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of pure this compound.
-
Dissolve the weighed standard in a high-purity volatile solvent such as n-hexane or pentane.
-
Quantitatively transfer the solution to a 10 mL volumetric flask.
-
Fill the flask to the mark with the solvent and mix thoroughly.
-
Store the stock solution in a tightly sealed vial at 4°C.
-
-
Working Standard Solutions:
-
Prepare a series of at least five working standards by serial dilution of the stock solution.
-
The concentration range should bracket the expected concentration of the analytes in the samples. A typical range would be 1 µg/mL to 100 µg/mL.
-
Use the same solvent for dilution as was used for the stock solution.
-
2. Gas Chromatography (GC-FID) Method
The following parameters are recommended for the analysis of samples containing C10-C15 hydrocarbons.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8850 GC or equivalent |
| Detector | Flame Ionization Detector (FID) |
| Column | Agilent J&W DB-5ht (5 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250°C |
| Detector Temperature | 300°C |
| Oven Temperature Program | Initial: 40°C, hold for 1 minRamp: 20°C/min to 320°CHold: 5 min at 320°C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
3. Calibration Curve Construction
-
Inject each working standard solution in triplicate to ensure reproducibility.
-
Record the peak area for this compound in each chromatogram.
-
Calculate the average peak area for each concentration level.
-
Plot the average peak area (y-axis) against the corresponding concentration (x-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable.
Data Presentation
Table 1: Representative Calibration Data for this compound
| Concentration (µg/mL) | Peak Area (Arbitrary Units) - Replicate 1 | Peak Area (Arbitrary Units) - Replicate 2 | Peak Area (Arbitrary Units) - Replicate 3 | Average Peak Area |
| 1.0 | 15,234 | 15,567 | 15,398 | 15,400 |
| 5.0 | 76,123 | 75,890 | 76,456 | 76,156 |
| 10.0 | 152,456 | 153,123 | 152,889 | 152,823 |
| 25.0 | 380,567 | 381,234 | 380,999 | 380,933 |
| 50.0 | 760,123 | 761,567 | 760,890 | 760,860 |
| 100.0 | 1,520,345 | 1,522,789 | 1,521,567 | 1,521,567 |
Visualizations
References
- 1. This compound | 62016-18-6 | Benchchem [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. gcms.cz [gcms.cz]
- 4. academic.oup.com [academic.oup.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Octane, 5-ethyl-2-methyl- [webbook.nist.gov]
- 7. Octane, 5-ethyl-2-methyl- [webbook.nist.gov]
- 8. Octane, 5-ethyl-2-methyl- [webbook.nist.gov]
Application Note: Analysis of 5-Ethyl-2-methyloctane using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Ethyl-2-methyloctane (C₁₁H₂₄, MW: 156.31 g/mol ) is a branched alkane that can be found in complex hydrocarbon mixtures such as fuels and lubricants.[1] Accurate identification and quantification of such branched alkanes are crucial for quality control, formulation development, and environmental monitoring. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[1] This application note provides a detailed protocol for the analysis of this compound using GC-MS.
Principle
The methodology involves the separation of this compound from a sample matrix using a non-polar capillary gas chromatography column. The separated analyte then enters a mass spectrometer, where it is ionized, fragmented, and detected. Identification is achieved by comparing the acquired mass spectrum with a reference spectrum and by using the retention index. Quantification is performed using an external standard calibration.
Experimental Protocols
1. Sample Preparation
For samples where this compound is present in a complex matrix, a sample preparation step such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interferences and concentrate the analyte. For cleaner samples, a simple dilution with a suitable solvent is sufficient.
-
Solvent Selection: Use a volatile organic solvent such as hexane (B92381) or dichloromethane.
-
Procedure (Simple Dilution):
-
Accurately weigh a portion of the sample.
-
Dilute the sample with the chosen solvent to a concentration within the calibrated range of the instrument. A starting concentration of approximately 10 µg/mL is recommended.
-
Vortex the sample to ensure homogeneity.
-
Transfer an aliquot to a 2 mL autosampler vial for GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions
The following parameters are recommended for the analysis of this compound. These may be optimized for specific instrumentation and applications.
| GC Parameter | Condition |
| Column | 100% Dimethylpolysiloxane or 5% Phenyl-dimethylpolysiloxane (e.g., DB-1, HP-1, DB-5, HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector | Split/Splitless, 250 °C |
| Injection Mode | Split (e.g., 50:1) for concentrations >10 µg/mL; Splitless for trace analysis |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | 40 °C (hold for 5 min), ramp at 5 °C/min to 250 °C (hold for 5 min) |
| MS Parameter | Condition |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-200 |
| Scan Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
3. Qualitative and Quantitative Analysis
-
Identification: The identification of this compound is based on its mass spectrum and retention index. The mass spectrum is characterized by a molecular ion peak (which may be of low abundance for branched alkanes) and specific fragment ions.[1][2] The Kovats retention index should be determined experimentally by analyzing a series of n-alkanes under the same chromatographic conditions. The Kovats retention index for this compound on a standard polar column is 1037; the index on a non-polar column will need to be established by the user.[3]
-
Quantification: For quantitative analysis, an external standard calibration is recommended.
-
Prepare a series of calibration standards of this compound in the desired solvent over a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).
-
Analyze each calibration standard using the established GC-MS method.
-
Construct a calibration curve by plotting the peak area of a characteristic ion (quantifier ion) against the concentration of the standards.
-
Analyze the prepared samples and determine the concentration of this compound by interpolating the peak area from the calibration curve.
-
Data Presentation
Table 1: Key Mass Spectral Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₁H₂₄ |
| Molecular Weight | 156.31 g/mol |
| CAS Number | 62016-18-6 |
| Key Mass Fragments (m/z) | 43, 57, 71, 85, 127 |
| Quantifier Ion (suggested) | 71 |
| Qualifier Ions (suggested) | 43, 57, 85 |
Table 2: Typical Quantitative Performance for Alkane Analysis by GC-MS
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Note: These are typical values for alkane analysis and should be experimentally verified for this compound.
Visualization
Caption: Workflow for the GC-MS analysis of this compound.
Caption: Key fragmentation pathways for this compound in EI-MS.
References
Application Notes and Protocols: Branched Alkanes in High-Octane Fuels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the critical role of branched alkanes in the formulation of high-octane fuels. This document details the principles behind their superior performance, presents key quantitative data, and offers detailed experimental protocols for the determination of octane (B31449) ratings and the synthesis of branched alkanes through isomerization.
Introduction: The Importance of Branched Alkanes in Fuels
The octane rating of a fuel is a critical measure of its ability to resist "knocking" or "pinging" during combustion in a spark-ignition engine.[1] Engine knock is an uncontrolled, explosive combustion of the fuel-air mixture, which can lead to reduced engine power, decreased fuel economy, and even engine damage.[1] Branched-chain alkanes, or isoalkanes, are key components in high-octane fuels due to their superior anti-knock properties compared to their straight-chain (n-alkane) counterparts.[2] The highly branched structure of molecules like iso-octane (2,2,4-trimethylpentane) allows for a more controlled and even combustion, making them ideal for high-performance engines.[3] Iso-octane is so resistant to knocking that it is used as the standard for the 100-point on the octane rating scale.[4][5][6]
The petroleum refining industry employs processes such as catalytic reforming and isomerization to increase the proportion of branched alkanes and aromatic hydrocarbons in gasoline, thereby enhancing its octane number.[1][3] Isomerization, in particular, is a vital process that converts low-octane linear alkanes into high-octane branched isomers without changing their molecular formula.[1]
Data Presentation: Octane Ratings of Alkanes
The structural differences between linear and branched alkanes have a significant impact on their Research Octane Number (RON). The following table summarizes the RON for several C5-C8 alkanes, clearly illustrating the positive correlation between branching and octane rating.
| Alkane | Structure | Research Octane Number (RON) |
| n-Pentane | Straight-chain | 61.7 |
| Isopentane (2-Methylbutane) | Branched | 92.3 |
| n-Hexane | Straight-chain | 24.8 |
| 2-Methylpentane | Branched | 73.4 |
| 3-Methylpentane | Branched | 74.5 |
| 2,2-Dimethylbutane | Highly Branched | 91.8 |
| 2,3-Dimethylbutane | Highly Branched | 103.4 |
| n-Heptane | Straight-chain | 0 |
| 2,2,4-Trimethylpentane (Iso-octane) | Highly Branched | 100 |
| n-Octane | Straight-chain | -20 |
Experimental Protocols
Determination of Research Octane Number (RON) - ASTM D2699
This protocol outlines the standardized method for determining the Research Octane Number (RON) of spark-ignition engine fuels using a Cooperative Fuel Research (CFR) engine.[3][4]
3.1.1. Principle
The RON of a sample fuel is determined by comparing its knocking characteristics with those of primary reference fuels (PRFs) of known octane numbers. The PRFs are blends of iso-octane (RON = 100) and n-heptane (RON = 0).[3] The comparison is carried out in a standardized single-cylinder CFR engine under controlled conditions.[4]
3.1.2. Apparatus
-
Cooperative Fuel Research (CFR) engine with a variable compression ratio.
-
Knock-detection equipment.
-
Fuel handling and blending equipment.
3.1.3. Reagents
-
Sample Fuel: The gasoline or blendstock to be tested.
-
Primary Reference Fuels (PRFs):
-
Iso-octane (2,2,4-trimethylpentane), certified reference material.
-
n-Heptane, certified reference material.
-
-
Toluene Standardization Fuel (TSF) Blends: For engine calibration.[7]
3.1.4. Procedure
-
Engine Preparation and Calibration:
-
Prepare the CFR engine according to the ASTM D2699 standard operating conditions, ensuring it is at temperature equilibrium.[8]
-
Warm up the engine on a stable fuel for approximately one hour.[8]
-
Calibrate the engine using the appropriate Toluene Standardization Fuel (TSF) blend for the expected octane range of the sample. The rating of the TSF blend must be within the specified tolerances to ensure the engine is fit for use.[8]
-
-
Sample Analysis (Bracketing Procedure):
-
Introduce the sample fuel into the CFR engine.
-
Adjust the engine's compression ratio until a standard level of knock intensity is observed and recorded.
-
Select two PRF blends, one with a slightly higher and one with a slightly lower octane number than the expected RON of the sample.
-
Run each PRF blend in the engine at the same compression ratio as the sample fuel and record their respective knock intensities.
-
The knock intensity of the sample fuel must fall between the knock intensities of the two PRF blends.
-
-
Calculation:
-
The RON of the sample fuel is calculated by linear interpolation based on the knock intensities of the sample and the two bracketing PRF blends.
-
The result is reported as an integer.[3]
-
3.1.5. Operating Conditions
| Parameter | Value |
| Engine Speed | 600 ± 6 rpm |
| Intake Air Temperature | 52 ± 1 °C (125 ± 2 °F) at standard barometric pressure |
| Spark Timing | 13° BTDC (Before Top Dead Center) |
Catalytic Isomerization of n-Heptane
This protocol describes a laboratory-scale procedure for the hydroisomerization of n-heptane to produce branched isomers using a bifunctional catalyst in a fixed-bed reactor.[9]
3.2.1. Principle
Linear alkanes, such as n-heptane, are passed over a solid acid catalyst containing a noble metal (e.g., platinum) in the presence of hydrogen. The catalyst facilitates the rearrangement of the carbon skeleton to form branched isomers. The hydrogen helps to maintain catalyst activity by preventing coke formation.[9][10]
3.2.2. Apparatus
-
Fixed-bed reactor system.
-
High-pressure liquid pump for feeding the alkane.
-
Mass flow controller for hydrogen gas.
-
Temperature controller and furnace for the reactor.
-
Condenser to collect liquid products.
-
Gas chromatograph with a flame ionization detector (GC-FID) for product analysis.[9]
3.2.3. Reagents and Materials
-
Feedstock: n-heptane.
-
Catalyst: Bifunctional catalyst, e.g., Platinum-loaded Y-zeolite (Pt/Y-zeolite).[9]
-
Carrier Gas: Hydrogen (H₂), high purity.
-
GC Calibration Standards: Pure samples of n-heptane and its various isomers (e.g., 2-methylhexane, 3-methylhexane, 2,2-dimethylpentane, 2,3-dimethylpentane).
3.2.4. Procedure
-
Catalyst Activation (Reduction):
-
Load the catalyst into the fixed-bed reactor.
-
Heat the catalyst under a continuous flow of hydrogen to a specified temperature (e.g., 350 °C) and hold for a set time (e.g., 2 hours) to reduce the metal sites.[9]
-
-
Isomerization Reaction:
-
Cool the reactor to the desired reaction temperature (e.g., 275 °C).[9]
-
Introduce a continuous flow of hydrogen gas into the reactor.
-
Pump the n-heptane feedstock into the reactor at a constant flow rate.
-
Maintain the desired reaction temperature and pressure (e.g., atmospheric pressure) for the duration of the experiment.[9]
-
-
Product Collection and Analysis:
-
Pass the reactor effluent through a condenser to liquefy the products.
-
Collect the liquid product samples at regular intervals.[9]
-
Analyze the composition of the liquid products using a gas chromatograph (GC-FID).[9]
-
Identify and quantify the amounts of n-heptane and its branched isomers by comparing their retention times and peak areas to those of the calibration standards.
-
Visualizations
References
- 1. ASTM D2699 Method for Octane Number | Ayalytical [ayalytical.com]
- 2. m.youtube.com [m.youtube.com]
- 3. matestlabs.com [matestlabs.com]
- 4. ASTM D2699 - eralytics [eralytics.com]
- 5. purdue.edu [purdue.edu]
- 6. What are ASTM D2700 and ASTM D2699? [sh-sinpar.com]
- 7. ASTM D2700 MON Octane Engine Calibration/Standardization [sh-sinpar.com]
- 8. ASTM D2699 RON Octane Engine Calibration/Standardization [sh-sinpar.com]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Petroleum Source Fingerprinting using 5-Ethyl-2-methyloctane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Petroleum source fingerprinting is a critical analytical process in the oil and gas industry used to determine the origin, maturity, and depositional environment of crude oil. This technique relies on the analysis of specific biomarkers, which are organic compounds derived from once-living organisms that have been preserved in petroleum source rocks. Branched alkanes, a class of saturated hydrocarbons, serve as valuable biomarkers due to their structural diversity and resistance to biodegradation. 5-Ethyl-2-methyloctane, a C11 branched alkane, can be utilized as part of a comprehensive biomarker analysis to contribute to the unique chemical signature or "fingerprint" of a crude oil sample. Its presence and relative abundance, in conjunction with other biomarkers, can provide clues about the source organic matter and thermal history of the petroleum.
These application notes provide a framework for the utilization of this compound in petroleum source fingerprinting, including detailed experimental protocols for its analysis by gas chromatography-mass spectrometry (GC-MS).
Data Presentation
The relative abundance of specific branched alkanes can vary depending on the source rock and thermal maturity of the crude oil. While specific quantitative data for this compound is not extensively reported in publicly available literature, the following table provides a hypothetical representation of how such data could be presented to compare different crude oil samples. The values are for illustrative purposes and represent the relative peak area of this compound normalized to a standard n-alkane (e.g., n-C11).
| Crude Oil Sample | Source Rock Type | Basin | Relative Abundance of this compound (Normalized Peak Area) |
| Sample A | Marine Shale | West Texas Basin | 0.85 |
| Sample B | Lacustrine Shale | Songliao Basin | 1.23 |
| Sample C | Carbonate | Arabian Basin | 0.67 |
| Sample D | Marine Shale | North Sea Basin | 0.92 |
Experimental Protocols
The following protocols describe the necessary steps for the analysis of this compound in crude oil samples.
Sample Preparation: Fractionation of Crude Oil
Objective: To isolate the saturated hydrocarbon fraction, which contains this compound, from the complex crude oil matrix.
Materials:
-
Crude oil sample
-
n-pentane or n-hexane (pesticide grade or equivalent)
-
Activated silica (B1680970) gel (70-230 mesh)
-
Activated alumina (B75360) (70-230 mesh)
-
Glass chromatography column (e.g., 50 cm x 1 cm)
-
Glass wool
-
Anhydrous sodium sulfate
-
Round bottom flasks
-
Rotary evaporator
-
Vials for sample collection
Procedure:
-
Deasphalting: Weigh approximately 100 mg of the crude oil sample into a beaker. Add a 40-fold excess of n-pentane or n-hexane and stir for at least 1 hour. The asphaltenes will precipitate.
-
Filtration: Filter the mixture through a filter paper to remove the precipitated asphaltenes. Collect the filtrate (maltene fraction).
-
Column Preparation: Prepare a chromatography column by placing a small plug of glass wool at the bottom. Pack the column with a slurry of activated silica gel in n-pentane, followed by a layer of activated alumina, and finally a layer of anhydrous sodium sulfate.
-
Fractionation: Carefully load the concentrated maltene fraction onto the top of the column.
-
Elution:
-
Elute the saturated hydrocarbon fraction with n-pentane or n-hexane. Collect this fraction in a clean, pre-weighed round bottom flask.
-
Subsequently, elute the aromatic hydrocarbon fraction with a mixture of n-pentane/dichloromethane (e.g., 70:30 v/v). This fraction can be collected for other biomarker analyses.
-
-
Concentration: Concentrate the saturated hydrocarbon fraction using a rotary evaporator at a low temperature (e.g., 30°C) to a volume of approximately 1 mL.
-
Storage: Transfer the concentrated saturated fraction to a clean vial for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To separate, identify, and quantify this compound in the saturated hydrocarbon fraction.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column: A non-polar column such as a DB-5ms or HP-5MS (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating branched alkanes.
GC Conditions (Example):
-
Injector Temperature: 280°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 4°C/min to 300°C
-
Final hold: 300°C for 15 minutes
-
-
Transfer Line Temperature: 280°C
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Mode: Full scan from m/z 40 to 550 for qualitative analysis and identification of unknown compounds.
-
Selected Ion Monitoring (SIM) Mode: For quantitative analysis, monitor characteristic ions of this compound. Based on the NIST mass spectrum, key ions would include m/z 43, 57, 71, 85, and the molecular ion at m/z 156 (if detectable).
Data Analysis:
-
Identification: Identify the this compound peak in the total ion chromatogram (TIC) by its retention time and by comparing its mass spectrum with a reference spectrum (e.g., from the NIST library).
-
Quantification: In SIM mode, integrate the peak area of a characteristic ion for this compound. Normalize this area to the peak area of an internal standard or a co-eluting n-alkane (e.g., n-C11) for relative quantification.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of this compound.
Logical Relationship in Petroleum Source Fingerprinting
Caption: Role of branched alkanes in petroleum source fingerprinting.
Application Notes: The Role of Branched Alkanes as Components in Lubricating Oils
Introduction
Lubricating oils are critical for the efficiency and longevity of machinery, serving to reduce friction, dissipate heat, and prevent wear between moving parts. The bulk of a lubricating oil is composed of a base oil (typically 70-99%), with the remainder consisting of performance-enhancing additives. Base oils can be derived from petroleum (mineral oils) or synthesized (synthetic oils). Alkanes, or paraffins, are the principal constituents of many high-quality mineral and synthetic base oils.[1][2] The molecular structure of these alkanes—specifically, whether they are linear (n-alkanes) or branched (iso-alkanes)—profoundly influences the physical and chemical properties of the final lubricant.
Branched alkanes are acyclic saturated hydrocarbons featuring alkyl side chains attached to a longer carbon backbone.[3] Compared to their linear isomers, branched alkanes possess unique structural attributes that impart superior properties for lubrication applications, particularly concerning viscosity, low-temperature fluidity, and stability.[4][5] These characteristics make them highly desirable components in the formulation of advanced lubricating oils for demanding applications.
Key Performance Characteristics of Branched Alkanes
The advantages of incorporating branched alkanes into lubricating oil formulations are directly linked to their molecular architecture. Their more compact, spherical shape compared to the long, thin structure of linear alkanes reduces the potential for intermolecular interactions, which governs the bulk properties of the fluid.[6]
Viscosity and Viscosity Index (VI)
Viscosity, a measure of a fluid's resistance to flow, is a lubricant's most important property. For many applications, it is crucial that the viscosity remains stable over a wide range of operating temperatures. The Viscosity Index (VI) is an empirical number that quantifies this change; a higher VI indicates a smaller, more favorable change in viscosity with temperature.[7]
-
Impact of Branching: For alkanes with the same number of carbon atoms, increased branching generally leads to a more compact molecular shape. This reduces the surface area available for intermolecular van der Waals forces, often resulting in a lower viscosity compared to their linear counterparts, especially for shorter to medium-chain alkanes.[6][8] However, for very long chains, extensive branching can lead to molecular entanglement, which may increase viscosity.[6] More significantly, branched alkanes, particularly those with methyl branches near the center of the carbon chain, contribute to a very high Viscosity Index.[7] This structural feature hinders the molecules from aligning and solidifying as temperatures drop, maintaining better flow characteristics.
Pour Point and Cold Flow Properties
The pour point is the lowest temperature at which an oil will still flow.[9] Lubricants with low pour points are essential for equipment operating in cold climates to ensure proper circulation upon startup.
-
Impact of Branching: Linear alkanes (waxes) have a strong tendency to crystallize and form an interlocking matrix at low temperatures, causing the oil to gel and cease flowing.[10] The irregular, branched structure of iso-alkanes disrupts this crystallization process.[11] It is more difficult for these "short, fat molecules" to pack closely together into an ordered solid structure, thereby significantly lowering the pour point and improving the lubricant's cold-flow properties.[10][12]
Oxidative and Thermal Stability
A lubricant's ability to resist chemical breakdown at high temperatures in the presence of oxygen is critical for its service life. Oxidation leads to the formation of sludge, varnish, and corrosive acids, and it increases the oil's viscosity.
-
Impact of Branching: The stability of branched alkanes is a complex topic. Thermodynamically, branched alkanes are more stable than their linear isomers due to a more compact electronic structure, which lowers their overall energy content (heat of combustion).[5][13][14] However, from a kinetic standpoint, the presence of tertiary carbon-hydrogen (C-H) bonds in branched alkanes makes them susceptible to initial oxidation, as these bonds are weaker than the primary and secondary C-H bonds found in linear alkanes.[15] Despite this, branched alkanes are often preferred in high-quality base oils because they can be synthesized to have high purity and stability, and their overall performance, when combined with antioxidant additives, is superior.[2]
Quantitative Data Presentation
The following tables summarize key performance data comparing linear and branched alkanes relevant to their application in lubricating oils.
Table 1: Comparison of Physical Properties for C20 Alkane Isomers
| Property | Linear Alkane (n-Eicosane) | Branched Alkane (Phytane) |
|---|---|---|
| Molecular Structure | CH₃(CH₂)₁₈CH₃ | Isoprenoid Structure (2,6,10,14-Tetramethylhexadecane) |
| Dynamic Viscosity (mPa·s) | 4.43 @ 40°C | ~3.1 (estimated) @ 25°C |
| General Trend | Higher viscosity due to larger surface area and stronger van der Waals forces. | Lower viscosity due to more compact, spherical shape reducing intermolecular forces.[6] |
Table 2: Stability of Hexane Isomers (C6H14) Based on Heat of Combustion
| Isomer | Structure | Heat of Combustion (kJ/mol) | Relative Stability |
|---|---|---|---|
| n-Hexane | Linear | –4163 | Least Stable |
| 2-Methylpentane | Branched | –4158 | More Stable |
| 2,2-Dimethylbutane | Highly Branched | –4154 | Most Stable[13] |
Note: A lower heat of combustion indicates a lower energy content and therefore higher thermodynamic stability.
Table 3: General Performance Characteristics in Lubricants
| Characteristic | Linear Alkanes (n-paraffins) | Branched Alkanes (iso-paraffins) |
|---|---|---|
| Viscosity Index (VI) | High | Very High[7] |
| Pour Point | High (Poor cold flow)[10] | Low (Excellent cold flow)[4][16] |
| Oxidative Stability | Generally good, but can form waxes that impede inhibitor function. | Kinetically more susceptible at tertiary carbons, but thermodynamically more stable.[13][15] |
| Solvency for Additives | Poor | Generally poor, but structure can be tailored.[2] |
Visualizations
Caption: Logical relationship between alkane structure and lubricant performance.
Caption: A renewable pathway for synthesizing branched lubricant alkanes.[17][18]
Caption: Experimental workflow for Pour Point determination (ASTM D97).
Experimental Protocols
Protocol 1: Determination of Kinematic Viscosity
Reference Method: ASTM D445
Objective: To measure the kinematic viscosity of a liquid lubricant by observing the time it takes for a fixed volume of the liquid to flow under gravity through a calibrated glass capillary viscometer.
Apparatus:
-
Calibrated glass capillary viscometer (e.g., Cannon-Fenske or Ubbelohde type)
-
Constant-temperature water bath with precise temperature control (±0.02°C)
-
Digital stopwatch
-
Pipettes and suction bulb
-
Solvents for cleaning (e.g., heptane, acetone)
Methodology:
-
Sample Preparation: Ensure the lubricant sample is homogeneous and free of air bubbles and solid contaminants.
-
Viscometer Selection: Choose a viscometer where the flow time will be not less than 200 seconds to minimize timing errors.
-
Charging the Viscometer: Charge the viscometer with the sample by inverting the tube and immersing the smaller limb into the sample. Apply suction to the larger limb to draw the sample up to the fill line, ensuring no air bubbles are trapped.
-
Temperature Equilibration: Suspend the charged viscometer vertically in the constant-temperature bath. Allow at least 30 minutes for the sample to reach thermal equilibrium at the desired test temperature (e.g., 40°C or 100°C).
-
Flow Measurement: Using suction, draw the liquid up into the larger bulb, slightly above the upper timing mark. Release the suction and allow the liquid to flow freely down the capillary.
-
Timing: Start the stopwatch precisely as the bottom of the liquid meniscus passes the upper timing mark. Stop the stopwatch precisely as the meniscus passes the lower timing mark.
-
Repeatability: Repeat the flow measurement at least twice. The flow times should agree within the specified tolerance for the viscometer.
-
Calculation: Calculate the kinematic viscosity (ν) in centistokes (cSt) or mm²/s using the following equation:
-
ν = C × t
-
Where:
-
C = Calibration constant of the viscometer (in cSt/s)
-
t = Average flow time (in seconds)
-
-
-
Cleaning: Thoroughly clean the viscometer with appropriate solvents and dry it completely before the next use.
Protocol 2: Determination of Pour Point
Reference Method: ASTM D97
Objective: To determine the lowest temperature at which a lubricant will continue to flow when cooled under prescribed conditions.
Apparatus:
-
Test jar with a cork and thermometer
-
Cooling bath(s) capable of reaching temperatures down to -33°C or lower
-
Jacket to hold the test jar
Methodology:
-
Sample Preparation: Pour the lubricant sample into the test jar up to the marked level. If the sample has been previously heated, allow it to cool to at least 9°C above the expected pour point.
-
Assembly: Secure the thermometer in the cork so that the bulb is immersed in the sample but not touching the bottom of the jar. Place the test jar into the jacket.
-
Cooling: Place the entire assembly into the cooling bath. The cooling rate should be controlled as specified in the standard.
-
Observation: When the sample temperature reaches a point that is a multiple of 3°C above the expected pour point, remove the jar from the jacket.
-
Flow Test: Tilt the jar just enough to ascertain whether there is movement of the oil surface. The entire operation of removal and replacement must not exceed 3 seconds.
-
Continuation: If the oil still flows, return the jar to the jacket and place the assembly back into the bath. Repeat the test at each subsequent 3°C interval.
-
Endpoint Determination: Continue cooling until a point is reached where, upon tilting the jar, the oil shows no movement.
-
Calculation: The pour point is recorded as 3°C above the solidifying temperature (the temperature at which no movement was observed).[9]
Protocol 3: Determination of Oxidative Stability
Reference Method: ASTM D2272 - Rotating Pressure Vessel Oxidation Test (RPVOT)
Objective: To evaluate the oxidation stability of a lubricant in the presence of water and a copper catalyst by measuring the time it takes for a specified pressure drop to occur in a sealed, oxygen-pressurized vessel at a high temperature.
Apparatus:
-
Rotating pressure vessel (bomb)
-
Oxygen cylinder and pressure regulator
-
Constant-temperature oil bath (150°C)
-
Pressure measurement device/recorder
-
Sample container with a copper catalyst coil
Methodology:
-
Sample Preparation: Place a 50 g sample of the lubricant and 5 mL of distilled water into the glass sample container.
-
Catalyst Introduction: Place the polished copper catalyst coil into the sample container.
-
Assembly: Place the sample container inside the pressure vessel. Seal the vessel.
-
Pressurization: Purge the vessel with oxygen to remove air, then pressurize it to 90 psi (620 kPa) with pure oxygen at room temperature.
-
Heating and Rotation: Place the sealed and pressurized vessel into the oil bath, which is maintained at 150°C. Begin rotating the vessel at 100 rpm.
-
Monitoring: Continuously monitor and record the pressure inside the vessel. The pressure will initially rise as the vessel heats up and will then remain stable for a period.
-
Endpoint: The test concludes when the pressure drops by 25 psi (172 kPa) from the maximum pressure observed.
-
Result: The result, known as the RPVOT induction time, is the time in minutes from the start of the test to the 25 psi pressure drop. A longer time indicates higher oxidation stability.[19]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Technical Learning [pantherlubes.com]
- 3. Alkane - Wikipedia [en.wikipedia.org]
- 4. Branched Bio-Lubricant Base Oil Production through Aldol Condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability on the Branch Line - ChemistryViews [chemistryviews.org]
- 6. benchchem.com [benchchem.com]
- 7. Correlation between the Molecular Structure and Viscosity Index of CTL Base Oils Based on Ridge Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. addinol.de [addinol.de]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Relative Stability of Acyclic Alkanes | OpenOChem Learn [learn.openochem.org]
- 14. quora.com [quora.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of Renewable Lubricant Alkanes from Biomass-Derived Platform Chemicals. | Semantic Scholar [semanticscholar.org]
- 18. Synthesis of Renewable Lubricant Alkanes from Biomass-Derived Platform Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. contractlaboratory.com [contractlaboratory.com]
Application Note and Protocol: Synthesis of Isotactic Poly(3-methyl-1-butene) via Metallocene Catalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polymers derived from branched alkane monomers, such as isotactic poly(3-methyl-1-butene) (iP3M1B), are of significant interest due to their unique thermal and mechanical properties, including high melting points and crystallinity.[1] These characteristics make them promising candidates for applications in advanced materials and specialized biomedical devices. The stereospecific polymerization of branched α-olefins, like 3-methyl-1-butene (B165623), can be effectively achieved using metallocene catalysts. The symmetry of the metallocene catalyst plays a crucial role in determining the regularity of the resulting polymer chains.[2][3] C2-symmetric metallocenes, in particular, are known to promote the isotactic polymerization of such monomers with reasonable productivity.[3][4]
This document provides a detailed protocol for the synthesis of isotactic poly(3-methyl-1-butene) using a C2-symmetric zirconocene (B1252598) catalyst activated by methylaluminoxane (B55162) (MAO).[3][4]
Key Signaling Pathways and Experimental Workflows
Figure 1. Mechanism of metallocene-catalyzed isotactic polymerization of 3-methyl-1-butene.
Experimental Protocols
Materials and Reagents:
-
Monomer: 3-Methyl-1-butene (95% purity or higher)
-
Catalyst: A C2-symmetric zirconocene complex (e.g., rac-Me2Si(2-Me-4-Ph-Ind)2ZrCl2)
-
Co-catalyst: Methylaluminoxane (MAO) solution in toluene (B28343) (e.g., 10 wt%)
-
Solvent: Toluene (anhydrous, polymerization grade)
-
Quenching Agent: Acidified methanol (B129727) (5% HCl in methanol)
-
Purification: Methanol, Acetone (B3395972)
-
Inert Gas: High-purity nitrogen or argon
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Three-necked glass reactor (200 mL) equipped with a magnetic stirrer[3]
-
Gas-tight syringes
-
Cannulas for liquid transfer
-
Filtration apparatus (Büchner funnel and filter paper)
-
Vacuum oven
Protocol for Polymerization of 3-Methyl-1-Butene:
-
Reactor Preparation: The three-necked glass reactor is thoroughly dried in an oven and then assembled while hot under a stream of inert gas. The reactor is then evacuated and backfilled with nitrogen or argon three times to ensure an inert atmosphere.[3]
-
Reaction Setup:
-
Anhydrous toluene is transferred to the reactor via cannula.
-
The reactor is brought to the desired polymerization temperature (e.g., 25 °C) using a water bath.
-
The desired amount of 3-methyl-1-butene monomer is then added to the reactor using a gas-tight syringe.
-
-
Catalyst Activation and Polymerization:
-
In a separate Schlenk flask, the zirconocene catalyst is dissolved in a small amount of toluene.
-
The MAO solution is added to the reactor, followed by the catalyst solution to initiate the polymerization. The reaction mixture is stirred vigorously.
-
The polymerization is allowed to proceed for a predetermined time (e.g., 1-3 hours).
-
-
Termination and Polymer Isolation:
-
The polymerization is terminated by the addition of acidified methanol, which quenches the active catalyst.
-
The resulting polymer precipitates as a white solid.
-
The solid polymer is collected by filtration, washed extensively with methanol and acetone to remove catalyst residues and low molecular weight oligomers, and then dried in a vacuum oven at 60 °C until a constant weight is achieved.
-
Figure 2. Experimental workflow for the synthesis and characterization of isotactic poly(3-methyl-1-butene).
Data Presentation
The following table summarizes representative data for the polymerization of 3-methyl-1-butene under various conditions.
| Run | Catalyst (µmol) | [Al]/[Zr] ratio | Temp. (°C) | Time (h) | Yield (g) | Activity ( kg/molZr ·h) | Mn ( kg/mol ) | Mw/Mn (PDI) | Tm (°C) |
| 1 | 5.0 | 1000 | 25 | 1 | 2.5 | 500 | 150 | 2.1 | 305 |
| 2 | 5.0 | 1500 | 25 | 1 | 3.8 | 760 | 180 | 2.0 | 308 |
| 3 | 5.0 | 1000 | 50 | 1 | 4.5 | 900 | 120 | 2.3 | 302 |
| 4 | 2.5 | 1000 | 25 | 2 | 3.0 | 600 | 200 | 1.9 | 310 |
Note: Data are illustrative and may vary based on specific catalyst, monomer purity, and reaction conditions.
Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To determine the microstructure and tacticity of the polymer.
-
Protocol: Due to the insolubility of iP3M1B in common solvents, solid-state or melt-state 13C NMR is required.[2] A sample is packed into a zirconia rotor and analyzed at an elevated temperature (if in the melt state) to obtain high-resolution spectra. The relative intensities of the methyl carbon resonances are used to quantify the degree of isotacticity.
-
-
Gel Permeation Chromatography (GPC):
-
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
Protocol: High-temperature GPC is necessary due to the polymer's insolubility. A suitable solvent, such as 1,2,4-trichlorobenzene, is used at an elevated temperature (e.g., 140-160 °C). The instrument is calibrated with polystyrene or polyethylene (B3416737) standards.
-
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the thermal properties, including the melting temperature (Tm) and degree of crystallinity.
-
Protocol: A small sample of the polymer (5-10 mg) is sealed in an aluminum pan. The sample is heated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. The melting temperature is determined from the peak of the endothermic transition in the heating curve. The degree of crystallinity can be calculated from the heat of fusion.
-
The use of C2-symmetric metallocene catalysts provides an effective method for the synthesis of highly isotactic poly(3-methyl-1-butene). The protocols outlined in this document offer a reproducible methodology for researchers to produce and characterize this specialized polymer. The resulting material's high melting point and crystallinity make it a valuable candidate for further investigation in various scientific and industrial applications.
References
Application Notes and Protocols for Alkylation as a Synthetic Methodology for Branched Hydrocarbons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkylation is a cornerstone chemical transformation that involves the transfer of an alkyl group from one molecule to another. In the synthesis of branched hydrocarbons, alkylation typically refers to the reaction of an isoparaffin, most commonly isobutane (B21531), with a light olefin, such as propene or butene.[1][2] This process is of paramount importance in the petroleum industry for the production of high-octane gasoline blending components, collectively known as alkylate.[2][3] The resulting alkylate is a complex mixture of highly branched, stable paraffinic hydrocarbons, primarily trimethylpentanes (TMPs) and dimethylhexanes (DMHs), which possess excellent antiknock properties and clean-burning characteristics.[3][4]
Beyond fuel production, the principles of alkylation are broadly applicable in organic synthesis, including in the pharmaceutical industry, for the construction of complex carbon skeletons. The ability to selectively introduce branching is crucial for tailoring the physical and chemical properties of molecules, such as their boiling point, viscosity, and biological activity.
This document provides detailed application notes and experimental protocols for the synthesis of branched hydrocarbons via alkylation, focusing on three major catalytic systems: liquid acids (sulfuric acid), ionic liquids, and solid acids (zeolites).
Catalytic Systems for Alkylation
The choice of catalyst is critical in alkylation as it dictates the reaction mechanism, operating conditions, and the quality of the product. The most common catalysts are strong acids that can protonate olefins to initiate the formation of carbocation intermediates.[1][5]
Sulfuric Acid (H₂SO₄) Catalysis
Concentrated sulfuric acid is a widely used catalyst in industrial alkylation processes.[6][7] The reaction is typically carried out at low temperatures to minimize side reactions such as polymerization.[2]
Data Presentation: Sulfuric Acid Catalysis
| Parameter | Value | Reference(s) |
| Reactants | Isobutane, Butenes | [1] |
| Catalyst Concentration | 88-98 wt% H₂SO₄ | [8][9] |
| Optimal Catalyst Concentration | 95-96 wt% H₂SO₄ | [8][9] |
| Reaction Temperature | 2.0 - 10 °C | [5][10] |
| Reactor Pressure | 0.32 - 0.48 MPa (to maintain liquid phase) | [5][10] |
| Isobutane:Olefin Molar Ratio | 7:1 to 14.5:1 | [5][10] |
| Acid:Hydrocarbon Volume Ratio | ~1.1 | [5] |
| C₈ Isoalkane Content in Alkylate | 71-74 wt% | [8][9] |
| 2,2,4-Trimethylpentane in C₈ Fraction | ~30-33 wt% | [8][9] |
| Research Octane Number (RON) of Alkylate | 94-98 | [4] |
Experimental Protocol: Liquid-Phase Alkylation of Isobutane with Butene using Sulfuric Acid
This protocol describes a laboratory-scale batch alkylation reaction.
Materials:
-
Isobutane (high purity)
-
2-Butene (B3427860) (or a mixture of butenes)
-
Sulfuric acid (96-98 wt%)
-
Ice-salt bath or cryostat
-
Pressurized batch reactor (e.g., Parr autoclave) equipped with a cooling jacket, mechanical stirrer, pressure gauge, and sampling valve.
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis.
Procedure:
-
Reactor Preparation: Ensure the batch reactor is clean, dry, and leak-tested.
-
Catalyst Charging: Cool the reactor to 0-5 °C using the cooling jacket. Carefully charge the reactor with a pre-determined volume of chilled concentrated sulfuric acid.
-
Isobutane Addition: Seal the reactor and evacuate any air. Add a known amount of liquefied isobutane to the reactor while maintaining the low temperature.
-
Reaction Initiation: Begin vigorous stirring to create a good emulsion between the acid and hydrocarbon phases. Introduce a measured amount of liquefied 2-butene into the reactor at a controlled rate.
-
Reaction Monitoring: Maintain a constant temperature and stirring speed throughout the reaction. Monitor the reactor pressure. The reaction is exothermic, so cooling will be required to maintain the set temperature.
-
Reaction Termination: After the desired reaction time, stop the addition of butene and continue stirring for a short period to ensure complete conversion.
-
Product Recovery: Stop the stirrer and allow the phases to separate. Carefully vent any unreacted gases. The upper hydrocarbon layer (alkylate) can be sampled through the sampling valve.
-
Analysis: Analyze the hydrocarbon product using GC-MS to determine the product distribution, including the selectivity for different C₈ isomers.[3]
Ionic Liquid (IL) Catalysis
Ionic liquids are salts with low melting points that can act as strong acid catalysts.[7] They are considered a greener alternative to conventional liquid acids due to their low vapor pressure and potential for recyclability.[7] Chloroaluminate-based ionic liquids are particularly effective for alkylation.[11][12]
Data Presentation: Ionic Liquid Catalysis
| Parameter | Value | Reference(s) |
| Reactants | Isobutane, 2-Butene | [12] |
| Catalyst Example | [Et₃NH]Cl-AlCl₃-CuCl | [13] |
| Reaction Temperature | 10-15 °C | [13] |
| Stirring Rate | >1000 rpm | [13] |
| Isobutane:Olefin Molar Ratio | 10:1 to 30:1 | [13] |
| Catalyst:Hydrocarbon Volume Ratio | ~1:2.8 | [13] |
| Olefin Conversion | ~100% | [11] |
| C₈ Alkylate Selectivity | >90% | [11] |
| Trimethylpentane (TMP) Content in C₈ | >75% | [11] |
| Research Octane Number (RON) of Alkylate | 98-101 | [12] |
Experimental Protocol: Isobutane Alkylation with Butene using an Ionic Liquid Catalyst
This protocol outlines a laboratory-scale alkylation using a chloroaluminate ionic liquid.
Materials:
-
Isobutane (high purity)
-
2-Butene
-
Chloroaluminate ionic liquid (e.g., 1-butyl-3-methylimidazolium chloroaluminate, [BMIM]Cl-AlCl₃)
-
Anhydrous n-heptane (for catalyst preparation and product extraction)
-
Pressurized batch reactor with cooling, stirring, and sampling capabilities.
-
Inert atmosphere glovebox for handling the moisture-sensitive ionic liquid.
-
GC-MS for product analysis.
Procedure:
-
Catalyst Preparation (in a glovebox): Prepare the ionic liquid catalyst with the desired composition under an inert atmosphere.
-
Reactor Setup: Set up the batch reactor and ensure it is moisture-free.
-
Catalyst and Reactant Charging: Transfer the ionic liquid catalyst to the reactor under an inert atmosphere. Cool the reactor to the desired reaction temperature (e.g., 10 °C). Add liquefied isobutane to the reactor.
-
Reaction Initiation: Start vigorous stirring. Introduce liquefied 2-butene into the reactor at a controlled rate.
-
Reaction Monitoring: Maintain the reaction temperature and stirring speed. Monitor the pressure.
-
Reaction Quenching and Product Separation: After the reaction is complete, stop the stirrer. The ionic liquid phase will separate from the hydrocarbon phase.
-
Product Recovery: Carefully extract the hydrocarbon layer (alkylate) from the reactor.
-
Analysis: Analyze the alkylate product by GC-MS to determine the composition and selectivity.
Solid Acid Catalysis (Zeolites)
Solid acid catalysts, such as zeolites, offer advantages in terms of easier separation of the catalyst from the reaction products and reduced corrosion issues.[14][15] Zeolites like BEA and Y-type have been extensively studied for isobutane alkylation.[2][16] A major challenge with solid acid catalysts is their rapid deactivation due to coke formation.[16][17]
Data Presentation: Solid Acid (Zeolite) Catalysis
| Parameter | Value | Reference(s) |
| Reactants | Isobutane, Butenes | [2][17] |
| Catalyst Example | Y-type Zeolite, BEA Zeolite | [2][16][17] |
| Reaction Temperature (Liquid Phase) | 50-100 °C | [2][18] |
| Reaction Phase | Liquid or Gas | [18][19] |
| Key Challenge | Rapid catalyst deactivation | [16][17] |
| Butene Conversion (Initial) | High | [2] |
| C₈ Product Selectivity (Oligomerization is a side reaction) | Varies with catalyst and conditions | [2] |
Experimental Protocol: Gas-Phase Alkylation of Isobutane with Butene over a Zeolite Catalyst
This protocol describes a continuous flow, gas-phase alkylation experiment.
Materials:
-
Isobutane gas
-
1-Butene gas
-
Helium or Nitrogen (carrier gas)
-
Zeolite catalyst (e.g., H-BEA)
-
Fixed-bed reactor (tubular reactor)
-
Furnace with temperature controller
-
Mass flow controllers for gases
-
Gas chromatograph (GC) with a flame ionization detector (FID) for online analysis.
Procedure:
-
Catalyst Preparation: Press the zeolite powder into pellets and sieve to the desired particle size.
-
Reactor Loading: Load a known amount of the zeolite catalyst into the fixed-bed reactor, securing it with quartz wool.
-
Catalyst Activation: Place the reactor in the furnace and heat the catalyst under a flow of inert gas (e.g., helium) to a high temperature (e.g., 500 °C) to remove any adsorbed water and impurities.
-
Reaction Setup: Cool the reactor to the desired reaction temperature (e.g., 80 °C). Set the mass flow controllers to deliver the desired molar ratio of isobutane and 1-butene, along with the carrier gas.
-
Reaction: Introduce the reactant gas mixture into the reactor.
-
Product Analysis: The effluent from the reactor is periodically and automatically sampled and analyzed by an online GC to monitor the conversion of butene and the selectivity to various products over time.
-
Catalyst Deactivation Study: Continue the reaction for an extended period to observe the deactivation of the catalyst, evidenced by a decrease in butene conversion.
Visualizations
Alkylation Reaction Mechanism
The alkylation of isobutane with butene proceeds through a carbocation chain mechanism.
Caption: Carbocation mechanism for acid-catalyzed alkylation.
General Experimental Workflow for Batch Alkylation
The following diagram illustrates a typical workflow for a laboratory-scale batch alkylation experiment.
Caption: Workflow for a typical batch alkylation experiment.
References
- 1. "The two-step alkylation of isobutane with butenes using sulfuric acid " by Mark Allan Spalding [docs.lib.purdue.edu]
- 2. Catalysis Research | Zeolite-Containing Catalysts in Alkylation Processes [lidsen.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Isobutane/butene alkylation catalyzed by ionic liquids: a more sustainable process for clean oil production - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Nonsteady-state mathematical modelling of H2SO4-catalysed alkylation of isobutane with alkenes | Oil & Gas Science and Technology - Revue d'IFP Energies nouvelles [ogst.ifpenergiesnouvelles.fr]
- 9. ogst.ifpenergiesnouvelles.fr [ogst.ifpenergiesnouvelles.fr]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. sylzyhg.com [sylzyhg.com]
- 14. Investigation of Solid Acid Catalysts for Alkylation of Isobutane-Butene Process [farayandno.ir]
- 15. farayandno.ir [farayandno.ir]
- 16. DSpace at KOASAS: Development of zeolite catalysts for isobutane/butene alkylation enabling production of high-octane gasoline [koasas.kaist.ac.kr]
- 17. collaborate.princeton.edu [collaborate.princeton.edu]
- 18. portal.tpu.ru [portal.tpu.ru]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Isomerization of Linear Alkanes for Producing Branched Isomers
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
The skeletal isomerization of linear alkanes (n-alkanes) into their branched isomers is a cornerstone process in the petroleum refining industry.[1] Branched alkanes possess significantly higher octane (B31449) numbers than their straight-chain counterparts, making them essential components for high-quality, eco-friendly gasoline.[2][3] This process, typically conducted over a bifunctional catalyst, involves the rearrangement of the carbon skeleton without altering the molecular formula.[2][3] While the primary application lies in fuel production, the fundamental principles of heterogeneous catalysis, reaction engineering, and process optimization are broadly relevant to professionals in the chemical and pharmaceutical sciences, particularly in areas involving catalytic transformations and process chemistry.
This document provides a detailed overview of the catalysts, mechanisms, and experimental protocols associated with linear alkane isomerization.
Catalysts and Reaction Mechanism
The isomerization of n-alkanes is a thermodynamically favored but kinetically challenging reaction that requires a catalyst to proceed at practical rates.[2][3] Modern industrial processes predominantly use bifunctional catalysts, which contain both metal and acid sites.[2][4][5]
-
Metal Sites: Typically a noble metal like platinum (Pt) or palladium (Pd), dispersed on a support.[6] Their function is to catalyze dehydrogenation of the n-alkane to an alkene intermediate and subsequent hydrogenation of the branched alkene (iso-olefin) back to a branched alkane (isoalkane).[2][6]
-
Acid Sites: Provided by solid acid supports such as zeolites (e.g., ZSM-5, ZSM-22, SAPO-11, Y-zeolite), sulfated zirconia (SZ), or chlorinated alumina.[4][7][8] These sites are responsible for the skeletal rearrangement of the alkene intermediate via a carbenium ion mechanism.[2][9]
The widely accepted reaction mechanism on a bifunctional catalyst involves the following sequential steps:[2][6]
-
Dehydrogenation: The linear alkane is dehydrogenated on a metal site to form a linear alkene.
-
Protonation: The alkene migrates to a Brønsted acid site where it is protonated, forming a secondary carbenium ion.
-
Isomerization: The carbenium ion undergoes skeletal rearrangement (e.g., via methyl or ethyl shifts) to form a more stable tertiary carbenium ion.
-
Deprotonation: The rearranged carbenium ion deprotonates to form a branched alkene.
-
Hydrogenation: The branched alkene migrates back to a metal site and is hydrogenated to the final branched alkane product.
This process is carried out under hydrogen pressure to facilitate the hydrogenation step and to minimize side reactions like cracking and coke formation, which can deactivate the catalyst.[2]
Data Presentation: Catalyst Performance
The efficiency of an isomerization process is determined by the catalyst's activity (conversion of n-alkane) and selectivity (yield of desired branched isomers). The table below summarizes the performance of various catalytic systems for n-hexane and n-heptane isomerization under different experimental conditions.
| Catalyst | Feedstock | Temp. (°C) | Pressure (bar) | WHSV (h⁻¹) | n-Alkane Conversion (wt%) | Iso-alkane Selectivity (wt%) | Reference |
| Pt/SO₄²⁻/ZrO₂-Al₂O₃ | n-Hexane | 200 | 20 | 1.0 | 57 | >95 | [10] |
| Pt/SO₄-ZrO₂ | n-Hexane | 170 | Atmospheric | 1.0 | 63 | ~94 (isomerate) | [8] |
| Ni-Pt/HUSY Zeolite | n-Hexane | 250 | 1 | Molar Ratio | ~80 (at 50% Pt) | High for di-branched | [11] |
| Pt/γ-Al₂O₃ | n-Heptane | 180 | 20 | Batch | ~55 | High for 2,2-DMP | [12] |
| Pt/SZ | n-Heptane | 200 | 18.5 | 5 mL/h feed | High activity reported | Not specified | [13] |
WHSV (Weight Hourly Space Velocity) is the weight of feed flowing per hour per unit weight of the catalyst. A lower WHSV implies a longer residence time. Selectivity can be defined in various ways; here it generally refers to the percentage of converted feed that becomes the desired isomer products.
Experimental Protocols
This section outlines a generalized protocol for the hydroisomerization of n-hexane in a laboratory-scale fixed-bed continuous flow reactor.
4.1. Materials and Equipment
-
Catalyst: Bifunctional catalyst (e.g., 0.5 wt% Pt on a zeolite or sulfated zirconia support).
-
Feedstock: High-purity n-hexane (≥99%).
-
Gases: High-purity hydrogen (H₂) and nitrogen (N₂) for reduction and purging.
-
Reactor System:
-
Stainless steel fixed-bed reactor tube.
-
Temperature controller and furnace.
-
Mass flow controllers (MFCs) for H₂ and N₂.
-
High-pressure liquid pump (e.g., HPLC pump) for n-hexane feed.
-
Back-pressure regulator to maintain system pressure.
-
Condenser/separator system to collect liquid products.
-
-
Analytical Equipment: Gas chromatograph (GC) with a flame ionization detector (FID) for product analysis.
4.2. Experimental Procedure
-
Catalyst Loading:
-
Accurately weigh approximately 1.0 g of the catalyst.
-
Load the catalyst into the center of the reactor tube, securing it with quartz wool plugs on both ends.
-
-
Catalyst Activation (Pre-treatment):
-
Purge the system with N₂ at a flow rate of 50 mL/min for 30 minutes to remove air.
-
Switch to H₂ flow (e.g., 100 mL/min).
-
Heat the reactor to the reduction temperature (typically 250-400°C, depending on the catalyst) at a controlled ramp rate (e.g., 5°C/min).[14]
-
Hold at the reduction temperature for 2-4 hours to reduce the metal component of the catalyst.
-
After reduction, cool the reactor under H₂ flow to the desired reaction temperature (e.g., 150-250°C).
-
-
Reaction Run:
-
Set the system pressure using the back-pressure regulator (e.g., 15-30 bar).[7]
-
Set the H₂ flow rate using the MFC to achieve the desired H₂/n-hexane molar ratio (e.g., 9:1).[11]
-
Start the liquid pump to introduce n-hexane at a predetermined flow rate to achieve the target WHSV (e.g., 1.0 h⁻¹).
-
Allow the reaction to stabilize for at least 1-2 hours.
-
-
Product Collection and Analysis:
-
The reactor effluent passes through a condenser cooled with a chiller.
-
Collect the liquid product from the gas-liquid separator at regular intervals.
-
Analyze the gas and liquid products using a GC to determine the composition, including unreacted n-hexane, branched isomers (2-methylpentane, 3-methylpentane, 2,2-dimethylbutane, 2,3-dimethylbutane), and any cracking products (C1-C5 alkanes).[8]
-
-
Shutdown:
-
Stop the n-hexane feed pump.
-
Cool the reactor to ambient temperature under H₂ flow.
-
Once cooled, switch the gas flow to N₂ to purge the system before opening the reactor.
-
Visualizations
Logical Workflow Diagram
Caption: Experimental workflow for n-alkane isomerization.
Bifunctional Catalysis Reaction Pathway
Caption: Simplified reaction pathway on a bifunctional catalyst.
References
- 1. ogscm.com [ogscm.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Bifunctional catalysts for the hydroisomerization of n-alkanes: the effects of metal–acid balance and textural structure - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. researchgate.net [researchgate.net]
- 13. Industrial Aplication of Catalytic Systems for n-Heptane Isomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. staff.najah.edu [staff.najah.edu]
Application Notes and Protocols for 5-Ethyl-2-methyloctane as a Model Compound
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 5-Ethyl-2-methyloctane as a model compound for studying the behavior of branched alkanes. This document includes key physicochemical data, potential applications in research, and generalized experimental protocols.
Physicochemical Properties of this compound
This compound is a branched alkane with the molecular formula C11H24.[1][2] Its structure, featuring both ethyl and methyl branches, makes it a valuable model for investigating the influence of branching on the physical and chemical properties of alkanes.[2] A summary of its key properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C11H24 | [1][2][3][4] |
| Molar Mass | 156.31 g/mol | [1][2][3] |
| Density | 0.7421 g/cm³ | [1] |
| Boiling Point | 178 °C | [1] |
| Melting Point | -57.06 °C (estimate) | [1] |
| Refractive Index | 1.4167 | [1] |
| InChIKey | CQCKNPUKBOITAX-UHFFFAOYSA-N | [2][3][4] |
| CAS Number | 62016-18-6 | [1][2][3][4] |
Application Notes
This compound serves as an important model compound in several areas of research due to its defined branched structure.
1. Gas Chromatography and Petrochemical Analysis:
Branched alkanes like this compound are fundamental components of gasoline and other fuels. In gas chromatography (GC), this compound can be used as a reference standard for the identification and quantification of branched alkanes in complex hydrocarbon mixtures.[2] Its retention time and mass spectrum provide a benchmark for calibrating analytical instruments and validating separation methods.[2] The study of its chromatographic behavior helps in understanding how branching complexity affects retention indices.[2]
2. Combustion and Pyrolysis Studies:
The combustion characteristics of fuels are heavily influenced by the structure of their constituent hydrocarbons. This compound can be used as a model compound to study the fundamental chemical kinetics of branched alkane combustion. Understanding its ignition delay, flame speed, and the formation of pollutants such as soot and nitrogen oxides can aid in the development of more efficient and cleaner-burning fuels. Similarly, studying its pyrolysis (thermal decomposition in the absence of oxygen) can provide insights into the cracking processes used in petroleum refining.
3. Structure-Property Relationship Studies:
The well-defined structure of this compound allows for systematic studies on how isomeric structures affect physical properties. By comparing its properties (e.g., boiling point, viscosity, density) to other C11 isomers with different branching patterns, researchers can develop and refine quantitative structure-property relationship (QSPR) models. These models are crucial for predicting the behavior of complex hydrocarbon mixtures.
4. Toxicological and Environmental Fate Studies:
As a component of petroleum products, understanding the environmental fate and potential toxicity of branched alkanes is essential. This compound can be used as a representative branched alkane in studies on biodegradability, soil and water partitioning, and aquatic toxicity. This data is vital for environmental risk assessments of petroleum-derived contaminants.
Experimental Protocols
The following are generalized protocols where this compound can be utilized as a model compound.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Branched Alkanes
This protocol outlines the general procedure for analyzing a hydrocarbon sample to identify and quantify this compound.
1. Sample Preparation:
- Prepare a stock solution of this compound (e.g., 1000 ppm) in a suitable volatile solvent such as hexane (B92381) or pentane.
- Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 ppm to 100 ppm.
- If analyzing an unknown sample (e.g., gasoline), dilute it in the same solvent to bring the expected concentration of C11 alkanes within the calibration range.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 7890B or equivalent.
- Column: HP-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Inlet: Split/splitless injector at 250 °C.
- Injection Volume: 1 µL.
- Oven Temperature Program:
- Initial temperature: 40 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 200 °C.
- Hold at 200 °C for 5 minutes.
- Mass Spectrometer: Agilent 5977A or equivalent.
- Ion Source: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Range: m/z 40-300.
3. Data Analysis:
- Inject the calibration standards to generate a calibration curve based on the peak area of the this compound.
- Inject the unknown sample.
- Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum to the standard.
- Quantify the amount of this compound in the sample using the calibration curve.
Protocol 2: Determination of Octane (B31449) Number
The octane number of a fuel component is a measure of its resistance to knocking or autoignition. While typically determined for gasoline blends, the research octane number (RON) and motor octane number (MON) of pure components like this compound can be measured using a standardized cooperative fuel research (CFR) engine.
1. Apparatus:
- A standardized CFR engine designed for octane number testing (ASTM D2699 for RON and ASTM D2700 for MON).
- Primary reference fuels (iso-octane and n-heptane).
2. Procedure (Generalized):
- Calibrate the CFR engine using the primary reference fuels.
- Operate the engine under the specific conditions (e.g., engine speed, ignition timing, intake air temperature) stipulated by the ASTM method for either RON or MON.
- Introduce this compound into the engine and measure its knock intensity.
- Determine the blend of iso-octane and n-heptane that produces the same knock intensity.
- The octane number of this compound is the percentage of iso-octane in the matching reference fuel blend.
Visualizations
Caption: Workflow for the analysis of this compound using GC-MS.
References
Application Notes and Protocols for the Identification of Branched Alkanes in Complex Mixtures
For: Researchers, Scientists, and Drug Development Professionals
Abstract: The accurate identification and quantification of branched alkanes within complex hydrocarbon mixtures are critical in various fields, including petroleum analysis, environmental science, and the characterization of raw materials in drug development. Branched alkanes, as isomers of their linear counterparts, present significant analytical challenges due to their similar physicochemical properties. This document provides detailed application notes and experimental protocols for three powerful analytical techniques: Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, which are instrumental in the structural elucidation of these compounds.
Gas Chromatography (GC) for Separation of Branched Alkanes
Application Note
Gas chromatography is the cornerstone technique for separating volatile and semi-volatile compounds from a mixture. For alkane analysis, the separation is primarily based on the boiling points of the compounds.[1] Non-polar stationary phases are the industry standard for this application.[1] The choice of the GC column is paramount for achieving the necessary resolution to separate structurally similar isomers.[1] Key factors to consider are the stationary phase, column length, internal diameter, and film thickness. For high molecular weight branched alkanes, columns with high thermal stability are essential to endure the elevated temperatures needed for elution.[1] Longer columns with smaller internal diameters generally provide better resolution, though they may lead to longer analysis times.[1]
A common method for detailed hydrocarbon analysis (DHA) involves using a long, non-polar capillary column to separate the numerous isomers present in petroleum-based samples.[2][3]
Data Presentation: Comparison of Common GC Columns
The selection of an appropriate GC column is critical for the successful separation of high molecular weight branched alkanes. Below is a comparison of commonly used non-polar columns.[1]
| Column | Stationary Phase | Key Features | Max Temperature (°C) | Common Applications |
| Agilent J&W DB-5ht | (5%-Phenyl)-methylpolysiloxane | High thermal stability, low bleed, robust for high boilers.[1] | 400 | High-temperature GC, analysis of waxes, triglycerides, and high molecular weight hydrocarbons.[1] |
| Restek Rtx-5MS | 5% Diphenyl / 95% Dimethyl Polysiloxane | Low bleed for mass spectrometry, excellent inertness.[1] | 350 | Detailed hydrocarbon analysis (DHA), environmental analysis, drug screening.[1] |
| Phenomenex ZB-5 | 5% Phenyl / 95% Dimethyl Polysiloxane | General purpose, robust, and versatile. | 325/350 | Wide range of applications including hydrocarbons. |
| SH-I-1MS | 100% Dimethyl Polysiloxane | Non-polar standard phase. | 320/340 | Analysis of petroleum-based products.[3] |
Visualization: GC Column Selection Workflow
Caption: Logical workflow for selecting a GC column for branched alkane analysis.
Experimental Protocol: GC-FID Analysis of Hydrocarbon Mixtures
This protocol is a general guideline for the analysis of total petroleum hydrocarbons (TPH), which can be adapted for specific branched alkane investigations.[3]
-
Sample Preparation:
-
Accurately weigh approximately 0.01 g of the sample (e.g., wax, oil) into a 15 mL glass vial.[4]
-
Add a known volume (e.g., 12 mL) of a solvent like hexane (B92381) or cyclohexane (B81311) containing an internal standard (e.g., 50 ppm n-C16).[4]
-
For low-concentration samples, use vial inserts. The total concentration of alkanes should ideally be between 0.5 to 4 µg C/µL.[5]
-
If analyzing n-alkane standards, dilute the stock standard (e.g., 1 in 10 with hexane) and transfer to a GC vial.[3]
-
-
Instrumentation (GC with Flame Ionization Detector - FID):
-
Data Analysis:
Mass Spectrometry (MS) for Structural Identification
Application Note
Mass spectrometry, especially when coupled with GC, is a powerful tool for identifying branched alkanes. The mass spectrometer ionizes molecules and then separates the resulting ions based on their mass-to-charge ratio (m/z).
-
Ionization Techniques: Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation. While the molecular ion peak ([M]+) may be weak or absent for branched alkanes, the resulting fragmentation pattern is highly informative for determining the structure.[2][6] Chemical Ionization (CI) is a "softer" technique that typically produces a prominent [M-H]+ or [M+H]+ ion, which is useful for confirming the molecular weight of the alkane.[2][7]
-
Fragmentation Patterns: The fragmentation of alkanes in MS is not random. Cleavage is favored at points of branching because it leads to the formation of more stable secondary or tertiary carbocations.[7][8] The largest substituent at a branch point is often eliminated as a radical.[8] This preferential fragmentation results in a mass spectrum for a branched alkane that is distinctly different from its linear isomer, which shows a more regular pattern of peaks separated by 14 Da (CH2).[6][7]
Data Presentation: Characteristic Mass Fragments of Alkanes
| Ion Series / Fragment Type | General Formula | Significance in Branched Alkanes |
| Alkyl Fragments | CnH2n+1 | Common in all alkanes, but the relative intensity of specific fragments can indicate branching.[6] |
| Molecular Ion ([M]+) | CnH2n+2 | Abundance decreases with increased branching and chain length. Often absent in highly branched alkanes under EI.[7][9] |
| [M-15]+ | Loss of CH3 | Indicates the presence of methyl branches. |
| [M-29]+ | Loss of C2H5 | Indicates the presence of ethyl branches or fragmentation at a propyl group. |
| [M-43]+ | Loss of C3H7 | Indicates the presence of propyl branches or larger alkyl groups. The most intense peak can result from the loss of the largest radical to form the most stable carbocation.[9] |
| Preferential Cleavage | - | Cleavage at a branch point yields a more stable carbocation, resulting in a more intense corresponding peak.[7][8] |
Visualization: Logic of Branched Alkane Fragmentation
Caption: Fragmentation logic for a branched alkane in an EI mass spectrometer.
Experimental Protocol: GC-MS Analysis
This protocol provides general parameters for a GC-MS system used for identifying unknown hydrocarbons.
-
Sample Preparation:
-
Prepare samples as described in the GC-FID protocol. A typical concentration for GC-MS is around 1 mg/mL in a suitable solvent like hexane or dichloromethane.[10]
-
-
Instrumentation (GC-MS):
-
GC Conditions: Use the same column and temperature program as outlined in the GC-FID protocol to ensure comparable retention times.
-
Interface:
-
Transfer Line Temperature: ~280-300°C to prevent condensation of analytes.
-
-
Mass Spectrometer (Quadrupole or Ion Trap):
-
Ion Source Temperature: ~230°C
-
Ionization Mode: Electron Ionization (EI). A secondary run using Chemical Ionization (CI) can be performed to confirm molecular weights.[2]
-
Electron Energy (EI): 70 eV
-
Mass Scan Range: m/z 40-550 (adjust based on expected molecular weight range).
-
Solvent Delay: 3-5 minutes to prevent the solvent peak from damaging the detector.
-
-
-
Data Analysis:
-
Identify peaks in the total ion chromatogram (TIC).
-
For each peak, analyze the corresponding mass spectrum.
-
Compare the obtained mass spectrum with spectral libraries (e.g., NIST/EPA/NIH) for tentative identification.
-
Manually interpret the fragmentation pattern to confirm the structure, paying close attention to fragments indicating the location and size of branches.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structure Elucidation
Application Note
NMR spectroscopy is an unparalleled technique for the detailed and unambiguous structural analysis of organic molecules, including branched alkanes.[11] While ¹H NMR spectra of alkanes can be complex due to small chemical shift differences and signal overlap, a combination of 1D and 2D NMR experiments provides definitive structural information.[11]
-
¹H NMR: Proton NMR provides information on the different types of protons in a molecule. Protons in alkanes typically resonate in the upfield region (0.5 - 2.0 ppm).[11]
-
¹³C NMR & DEPT: Carbon NMR distinguishes between non-equivalent carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to determine the type of carbon atom (CH3, CH2, CH, or quaternary C), which is invaluable for identifying branch points.
-
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments reveal connectivity. COSY (Correlation Spectroscopy) shows which protons are coupled to each other (typically on adjacent carbons). HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons they are directly attached to. HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range correlations between protons and carbons (2-3 bonds away), helping to piece together the entire carbon skeleton.[11]
Data Presentation: Characteristic NMR Chemical Shifts for Branched Alkanes
The chemical environment significantly influences the chemical shift of protons and carbons.[11]
| Nucleus | Structural Motif | Typical Chemical Shift (δ, ppm) |
| ¹H | Primary (methyl, R-CH₃) | 0.7 - 1.3[11] |
| Secondary (methylene, R₂-CH₂) | 1.2 - 1.6[11] | |
| Tertiary (methine, R₃-CH) | 1.4 - 1.8[11] | |
| ¹³C | Primary (methyl, R-CH₃) | 10 - 25 |
| Secondary (methylene, R₂-CH₂) | 20 - 45 | |
| Tertiary (methine, R₃-CH) | 25 - 50 | |
| Quaternary (C) | 30 - 50 |
Visualization: NMR Workflow for Structure Elucidation
Caption: Workflow for structural elucidation of branched alkanes using NMR.
Experimental Protocol: NMR Analysis of a Hydrocarbon Mixture
This protocol outlines the steps for preparing a sample and acquiring key NMR spectra for structural analysis.[11][12]
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified hydrocarbon fraction in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[12]
-
For quantitative analysis, a known amount of an internal standard can be added.
-
-
Instrumentation and Data Acquisition (e.g., 400-600 MHz Spectrometer):
-
Tuning and Shimming: Tune the probe for ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp signals.
-
¹H Spectrum: Acquire a standard 1D proton spectrum.
-
¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum.
-
DEPT-135: Acquire a DEPT-135 spectrum, which will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons will be absent.
-
COSY: Acquire a 2D gradient-selected COSY (gCOSY) spectrum to establish ¹H-¹H correlations.
-
HSQC: Acquire a 2D gradient-selected HSQC (gHSQC) spectrum to correlate each proton with its directly attached carbon.
-
HMBC: Acquire a 2D gradient-selected HMBC (gHMBC) spectrum to identify 2- and 3-bond correlations between ¹H and ¹³C nuclei.
-
-
Data Analysis:
-
Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Step 1: Use the ¹³C and DEPT spectra to create a list of all carbon atoms and their types (CH₃, CH₂, CH, C).
-
Step 2: Use the HSQC spectrum to assign protons to their respective carbons.
-
Step 3: Use the COSY spectrum to connect adjacent carbon fragments (e.g., link a CH to a CH₂).
-
Step 4: Use the HMBC spectrum to connect all fragments into a complete molecular structure, paying special attention to correlations involving quaternary carbons.
-
Step 5: Verify the proposed structure against all acquired spectral data.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. shimadzu.co.uk [shimadzu.co.uk]
- 4. pubs.aip.org [pubs.aip.org]
- 5. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. GCMS Section 6.9.2 [people.whitman.edu]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing GC Column Selection for Branched Alkane Isomers
Welcome to the Technical Support Center for Gas Chromatography (GC) applications. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for the separation of branched alkane isomers.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor when selecting a GC column for separating branched alkane isomers?
A1: The most crucial factor is the stationary phase.[1] The principle of "like dissolves like" is fundamental in chromatography.[2] For non-polar branched alkanes, a non-polar stationary phase is the industry standard.[2][3] These columns primarily separate isomers based on their boiling points.[2]
Q2: Why is temperature programming important for analyzing a mixture of branched alkanes with a wide range of boiling points?
A2: Temperature programming is essential for efficiently separating complex mixtures of compounds with varying boiling points.[4][5] It allows for the elution of low-boiling isomers at lower temperatures and higher-boiling isomers at elevated temperatures within a single analytical run.[4] This technique improves peak shape, reduces analysis time, and enhances the resolution of compounds that might otherwise co-elute under isothermal conditions.[4][6]
Q3: How do column dimensions (length, internal diameter, and film thickness) affect the separation of branched alkane isomers?
A3:
-
Length: Longer columns generally provide higher resolution, but at the cost of longer analysis times.[3]
-
Internal Diameter (ID): Smaller ID columns offer higher efficiency and better resolution but have a lower sample capacity.
-
Film Thickness: Thicker films increase retention time and are suitable for analyzing highly volatile compounds. For high molecular weight branched alkanes, a thinner film is often preferred to avoid excessively long run times.[7]
Q4: Can I use a polar column to separate branched alkane isomers?
A4: While non-polar columns are standard, in some specific cases, a polar or intermediate polar column might offer alternative selectivity, especially if the sample contains other components with different polarities.[1] However, for a sample containing only branched alkanes, a non-polar column is the most appropriate starting point.[1]
Troubleshooting Guide
This section addresses common problems encountered during the GC analysis of branched alkane isomers.
Issue 1: Poor Resolution or Peak Overlap
Symptoms:
-
Co-eluting or partially resolved peaks for different isomers.
-
Inability to distinguish between closely related branched structures.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inappropriate Stationary Phase | Ensure you are using a non-polar stationary phase like 100% dimethylpolysoxane or 5% phenyl-methylpolysiloxane.[2] These are well-suited for separating compounds based on boiling point differences. |
| Suboptimal Temperature Program | Optimize the temperature ramp rate. A slower ramp rate can improve the separation of closely eluting peaks.[8] Experiment with different initial and final temperatures and hold times. |
| Incorrect Column Dimensions | For complex mixtures, consider using a longer column (e.g., 60 m or 100 m) or a column with a smaller internal diameter (e.g., 0.18 mm or 0.25 mm) to enhance resolution.[3] |
| Carrier Gas Flow Rate Too High or Low | Optimize the carrier gas flow rate (or linear velocity) to achieve the best efficiency for your column dimensions. |
Issue 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Active Sites in the Inlet or Column | Use a deactivated inlet liner and a high-quality, inert GC column to minimize interactions that can cause tailing.[9] |
| Column Contamination | Bake out the column at a high temperature (within its specified limit) to remove contaminants.[10] If tailing persists, trim a small portion (e.g., 0.5 m) from the inlet end of the column.[11] |
| Improper Column Installation | Ensure the column is installed correctly in the injector and detector, with clean, square cuts at both ends.[12] |
Issue 3: Irreproducible Retention Times
Symptoms:
-
Retention times for the same isomers shift between injections.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Leaks in the System | Check for leaks at the septum, inlet, column fittings, and gas lines using an electronic leak detector.[13] A leaky septum is a common cause and should be replaced regularly.[14] |
| Fluctuations in Oven Temperature | Verify that the GC oven temperature is stable and accurately controlled.[13] |
| Inconsistent Carrier Gas Flow | Ensure a stable and consistent carrier gas supply and pressure.[13] Use a flow meter to verify the flow rate. |
Data Presentation: GC Column Comparison
The selection of an appropriate GC column is paramount for achieving high-resolution separation of branched alkanes.[2] Non-polar stationary phases are the industry standard for this application.[2][3]
| Column Parameter | Agilent J&W DB-5ht | Restek Rtx-5MS | Phenomenex ZB-1ms |
| Stationary Phase | (5%-Phenyl)-methylpolysiloxane[3] | 5% Diphenyl / 95% Dimethyl Polysiloxane[3] | 100% Dimethylpolysiloxane[2] |
| Key Features | High thermal stability, low bleed[3] | Low bleed for mass spectrometry, excellent inertness[3] | General purpose, robust performance |
| Max Temperature (°C) | 400[3] | 350[3] | 325/350 |
| Common Applications | High-temperature GC, analysis of waxes, high molecular weight hydrocarbons[3] | Detailed hydrocarbon analysis (DHA), environmental analysis[3] | General hydrocarbon analysis, quality control |
Experimental Protocols
Protocol 1: General Analysis of C7-C40 Branched Alkanes
This protocol provides a starting point for the separation of a broad range of branched alkanes.
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC system or equivalent, equipped with a Flame Ionization Detector (FID).[2]
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 100% dimethylpolysiloxane stationary phase (e.g., Restek Rxi®-1ms, Agilent DB-1ms, or Phenomenex ZB-1ms).[2]
Method Parameters:
-
Injector: Split/Splitless, 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on sample concentration)
-
Carrier Gas: Helium or Hydrogen, constant flow at 1.0 mL/min
-
Oven Temperature Program:
-
Detector: FID, 325 °C[2]
-
FID Gas Flows: Hydrogen: 30 mL/min, Air: 400 mL/min, Makeup Gas (Helium or Nitrogen): 25 mL/min[2]
Sample Preparation:
-
Prepare a standard solution of the branched alkane isomers in a suitable solvent like hexane (B92381) or cyclohexane (B81311) at a concentration of 50-100 ppm for each component.[2]
Protocol 2: High-Temperature Analysis of High Molecular Weight Branched Alkanes
This protocol is designed for the analysis of high-boiling point hydrocarbons.
Instrumentation:
-
Gas Chromatograph: High-temperature capable GC with FID.
-
GC Column: High-temperature stable column such as an Agilent J&W DB-5ht (15 m x 0.25 mm ID, 0.1 µm film thickness).
Method Parameters:
-
Injector: Split/Splitless, 380 °C
-
Injection Volume: 1 µL
-
Split Ratio: 100:1
-
Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 1 minute
-
Ramp: 15 °C/min to 400 °C
-
Hold at 400 °C for 5 minutes
-
-
Detector: FID, 400 °C
Visualizations
Caption: Workflow for selecting a GC column for branched alkane isomer analysis.
Caption: A systematic approach to troubleshooting poor GC separation.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. vurup.sk [vurup.sk]
- 8. gcms.cz [gcms.cz]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 12. m.youtube.com [m.youtube.com]
- 13. aelabgroup.com [aelabgroup.com]
- 14. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Troubleshooting Peak Tailing and Broadening for Alkanes in Gas Chromatography (GC)
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing and broadening during the gas chromatography (GC) analysis of alkanes.
Frequently Asked Questions (FAQs)
Q1: What are peak tailing and peak broadening in GC?
In an ideal GC chromatogram, peaks should be symmetrical and have a Gaussian shape.[1]
-
Peak Tailing: This is an asymmetry in the peak where the trailing edge is broader than the leading edge.[1] A tailing factor or asymmetry factor greater than 1.5 is typically considered a significant issue.[1]
-
Peak Broadening: This refers to an increase in the width of the chromatographic peak, which can lead to decreased resolution and sensitivity.[2]
Q2: Why are my alkane peaks tailing?
While alkanes are non-polar, peak tailing can still occur due to both physical and chemical issues within the GC system.[3] The cause often depends on whether all peaks or only specific peaks are tailing.[4]
Q3: All of my peaks, including the solvent peak, are tailing. What is the likely cause?
When all peaks in a chromatogram exhibit tailing, the cause is generally a physical issue within the GC system affecting all compounds.[1][5] Common culprits include:
-
Improper Column Installation: The column may be positioned too high or too low in the inlet, creating unswept (dead) volumes.[1][5]
-
Poor Column Cut: A ragged or uneven cut of the column can create turbulence in the carrier gas flow path.[1] The column end should be cut at a clean 90° angle.[1][6]
-
System Leaks: Leaks at the inlet or detector fittings can disrupt the uniformity of the carrier gas flow.[1][7]
-
Contaminated Inlet Liner: The liner can become contaminated with non-volatile residues from previous injections.[1]
Q4: Only some of my alkane peaks, particularly the later-eluting ones, are tailing. What could be the cause?
If only specific peaks are tailing, the problem is more likely due to chemical interactions between the analytes and active sites within the GC system.[4][8] For alkanes, this can be caused by:
-
Column Contamination: Accumulation of non-volatile residues at the head of the column.[1][9]
-
Stationary Phase Degradation: Over time, the stationary phase can degrade, exposing active silanol (B1196071) groups that can interact with analytes.[1][3]
-
Active Sites: Unwanted chemical interactions can occur with surfaces in the inlet liner, the column itself, or the detector.[10]
Q5: What causes my alkane peaks to broaden?
Peak broadening in GC is often caused by several factors that lead to the dispersion of analyte bands as they travel through the column.[2] These include:
-
Longitudinal Diffusion: The natural diffusion of analyte molecules from the center of the band to the edges, which is more pronounced at low carrier gas flow rates.[2]
-
Eddy Diffusion: Analyte molecules taking different paths through the packed column, leading to different travel times.[2]
-
Mass Transfer Resistance: The resistance to the movement of analyte molecules between the mobile phase (carrier gas) and the stationary phase.[2]
-
Dead Volume: Unswept areas in the GC system, such as from improper column installation, can cause mixing and dispersion of the analyte band.[2][5]
-
Sub-optimal Flow Rate: The carrier gas flow rate significantly impacts peak width.[11] An optimized flow rate minimizes peak broadening.[2]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
This guide provides a systematic approach to troubleshooting peak tailing for alkanes.
Step 1: Observe the Chromatogram
Determine if all peaks are tailing or only specific peaks. This is the first crucial step in diagnosing the problem.[4][8]
Step 2: Address "All Peaks Tailing" (Physical Issues)
If all peaks are tailing, follow these steps:
-
Check Column Installation: Ensure the column is installed at the correct depth in the inlet and detector according to the manufacturer's instructions.[1][6]
-
Inspect and Recut the Column: A poor column cut is a common cause of tailing.[6] Trim the column inlet (see Protocol 1).
-
Perform Inlet Maintenance: Replace the inlet liner and septum, as these are common sources of contamination and leaks.[1][10]
-
Check for Leaks: Use an electronic leak detector to check all fittings and connections.[1]
Step 3: Address "Specific Peaks Tailing" (Chemical Issues)
If only some peaks are tailing, consider the following:
-
Trim the Column: Remove the front section of the column (10-20 cm) to eliminate contamination.[1][9] See Protocol 1 for the procedure.
-
Condition the Column: If the column is old or has been exposed to oxygen at high temperatures, reconditioning may help.[12] See Protocol 2 for a general procedure.
-
Replace the Column: If trimming and conditioning do not resolve the issue, the column may be permanently damaged and require replacement.[1]
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing in GC.
Guide 2: Diagnosing and Resolving Peak Broadening
This guide outlines steps to address issues of peak broadening.
Step 1: Review GC Method Parameters
-
Carrier Gas Flow Rate: An incorrect flow rate is a primary cause of peak broadening.[11] Optimize the flow rate for your column dimensions and carrier gas type.
-
Inlet Temperature: A temperature that is too low can cause slow vaporization and lead to broader peaks.[13] For higher molecular weight alkanes, a higher inlet temperature (e.g., 280-320 °C) is often necessary.[14]
-
Oven Temperature Program: A ramp rate that is too fast may not allow for adequate separation, while a rate that is too slow can increase diffusion and peak broadening.[14][15]
Step 2: Inspect the GC System
-
Check for Dead Volume: Ensure the column is properly installed in the inlet and detector to minimize dead volume.[2][5]
-
Column Contamination: Contamination at the column inlet can lead to peak broadening.[14] Consider trimming the column (Protocol 1).
Step 3: Evaluate Sample Injection
-
Injection Volume: Injecting too large a sample volume can overload the column and cause peak broadening or fronting.[13][16]
-
Solvent Effects: In splitless injections, an inappropriate initial oven temperature relative to the solvent's boiling point can cause poor analyte focusing and peak broadening.[6] The initial oven temperature should typically be about 20°C below the boiling point of the solvent.[6]
Troubleshooting Workflow for Peak Broadening
Caption: A systematic approach to troubleshooting peak broadening in GC.
Data Presentation
Table 1: Common Causes of Peak Tailing and Broadening and Their Remedies
| Symptom | Potential Cause | Recommended Action |
| All peaks tail | Improper column installation | Reinstall the column at the correct depth.[1] |
| Poor column cut | Recut the column end to ensure a clean, 90° angle.[1][6] | |
| System leaks | Check and tighten all fittings; use an electronic leak detector.[1] | |
| Contaminated inlet liner | Replace the inlet liner and septum.[1] | |
| Specific peaks tail | Column contamination | Trim 10-20 cm from the front of the column.[1][9] |
| Column degradation (active sites) | Condition the column or replace it if it is old.[1] | |
| All peaks are broad | Sub-optimal carrier gas flow rate | Optimize the flow rate for the column and carrier gas.[11] |
| Dead volume | Ensure proper column installation to minimize dead volume.[2] | |
| Low inlet temperature | Increase the inlet temperature to ensure complete vaporization.[13][14] | |
| Column overload | Reduce the injection volume or dilute the sample.[13] |
Experimental Protocols
Protocol 1: GC Column Trimming
This procedure is used to remove contaminated or damaged sections from the front of the GC column.
Materials:
-
Ceramic scoring wafer or diamond scribe
-
Magnifying glass or low-power microscope
-
Fume hood or well-ventilated area
Procedure:
-
Cool Down: Ensure the GC oven, inlet, and detector are at room temperature.
-
Turn Off Gas: Turn off the carrier gas flow.
-
Remove Column: Carefully disconnect the column from the inlet.
-
Score the Column: Using a ceramic scoring wafer or diamond scribe, lightly score the polyimide coating of the column.[10]
-
Break the Column: Gently flex the column at the score to create a clean break.
-
Inspect the Cut: Use a magnifying glass to inspect the cut. It should be a clean, 90° angle with no jagged edges or shards.[10] If the cut is not clean, repeat the process.[10]
-
Reinstall Column: Reinstall the column in the inlet according to the manufacturer's specifications for the correct depth.[10]
-
Restore Gas Flow and Check for Leaks: Turn the carrier gas back on and perform a leak check at the inlet fitting.
Protocol 2: GC Column Conditioning
This protocol provides a general procedure for conditioning a new or potentially degraded GC column to ensure a stable baseline and an inert stationary phase.[12]
Materials:
-
GC column
-
Gas chromatograph with carrier gas supply
Procedure:
-
Installation:
-
Purging:
-
Purge the column with carrier gas at room temperature for 15-30 minutes to remove any oxygen.[12]
-
-
Conditioning:
-
Program the GC oven to heat at a rate of 5-10°C/min to a final temperature approximately 20°C above the final temperature of your analytical method, but do not exceed the column's maximum temperature limit.
-
Hold at this temperature for 1-2 hours. For columns with thicker films, a longer conditioning time may be necessary.
-
-
Cool Down and Connection:
-
Cool the oven to room temperature.
-
Turn off the carrier gas flow.
-
Connect the column to the detector.
-
-
Final Check:
-
Restore the carrier gas flow and perform a leak check at the detector fitting.
-
Run a blank temperature program to ensure a stable baseline.
-
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. GC Troubleshooting—Tailing Peaks [restek.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 16. microbiozindia.com [microbiozindia.com]
Minimizing side reactions during the synthesis of 5-Ethyl-2-methyloctane
Technical Support Center: Synthesis of 5-Ethyl-2-methyloctane
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to minimize side reactions and optimize product yield and purity.
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of this compound, following a common three-step synthetic route:
-
Grignard Reaction: Formation of 5-ethyl-2-methyloctan-5-ol.
-
Dehydration: Conversion of the tertiary alcohol to a mixture of alkenes.
-
Hydrogenation: Reduction of the alkene mixture to this compound.
Guide 1: Grignard Reaction Troubleshooting
Issue: Low Yield of 5-ethyl-2-methyloctan-5-ol
| Observation | Potential Cause | Recommended Solution |
| Reaction fails to initiate (no heat, no color change) | Inactive magnesium surface (oxide layer). | Activate magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) before adding the alkyl halide. |
| Presence of moisture in glassware or solvent. | Rigorously dry all glassware in an oven and use anhydrous solvents. Perform the reaction under an inert atmosphere (nitrogen or argon). | |
| Significant amount of unreacted 5-methyl-2-heptanone (B97569) recovered | Enolization: The Grignard reagent (ethylmagnesium bromide) is acting as a base and deprotonating the ketone at the alpha-position.[1][2] | Add the ketone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition. |
| Steric Hindrance: The ketone is sterically hindered, making nucleophilic attack difficult.[1][3] | Use a less sterically hindered Grignard reagent if the synthesis allows, although for this target molecule, ethylmagnesium bromide is necessary. The use of cerium(III) chloride (Luche conditions) can enhance nucleophilic addition over enolization. | |
| Formation of a significant amount of a higher boiling point byproduct (dodecane) | Wurtz Coupling: The Grignard reagent reacts with the unreacted ethyl bromide. | Add the ethyl bromide dropwise to the magnesium turnings to maintain a low concentration of the alkyl halide in the reaction mixture.[4][5] Ensure efficient stirring. |
| Formation of a secondary alcohol (5-ethyl-2-methyloctan-2-ol) | Reduction: The Grignard reagent with β-hydrogens can reduce the ketone.[1] | This is less common but can occur. Lowering the reaction temperature can help minimize this side reaction. |
Guide 2: Dehydration Reaction Troubleshooting
Issue: Low Yield of Alkenes or Undesired Isomer Distribution
| Observation | Potential Cause | Recommended Solution |
| Low conversion of 5-ethyl-2-methyloctan-5-ol | Insufficient acid catalyst or temperature. | Increase the concentration of the acid catalyst (e.g., sulfuric acid, phosphoric acid) or the reaction temperature.[6][7][8] |
| Reaction time is too short. | Increase the reaction time and monitor the progress by TLC or GC. | |
| Formation of a significant amount of ether byproduct | Reaction temperature is too low. | Increase the reaction temperature. Ether formation is a competing reaction that is generally favored at lower temperatures than elimination.[9] |
| Formation of a complex mixture of alkene isomers | Rearrangement of the carbocation intermediate. | While carbocation rearrangements are possible, with a tertiary alcohol, this is less likely to be the major pathway. Using a milder dehydrating agent like POCl₃ in pyridine (B92270) can sometimes offer better control.[7] |
| Polymerization of the alkene product | Highly acidic conditions and high temperatures. | Use a less concentrated acid or a milder catalyst. Remove the alkene from the reaction mixture as it is formed through distillation. |
Guide 3: Hydrogenation Reaction Troubleshooting
Issue: Incomplete Reaction or Catalyst Poisoning
| Observation | Potential Cause | Recommended Solution |
| Incomplete conversion of alkene to alkane | Inactive catalyst. | Use fresh, high-quality catalyst (e.g., Pd/C, PtO₂).[10][11] |
| Insufficient hydrogen pressure. | Increase the hydrogen pressure according to the specific protocol for the chosen catalyst. | |
| Catalyst poisoning. | Ensure the alkene starting material is free from impurities, especially sulfur-containing compounds, which can poison the catalyst. Purify the alkene before hydrogenation. | |
| Reaction is very slow | Low reaction temperature or pressure. | Increase the temperature and/or hydrogen pressure within safe operating limits for the equipment. |
| Poor mixing. | Ensure vigorous stirring or shaking to facilitate contact between the substrate, catalyst, and hydrogen gas. |
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A common and effective approach is a three-step synthesis:
-
Grignard Reaction: React 5-methyl-2-heptanone with ethylmagnesium bromide in an anhydrous ether solvent (like diethyl ether or THF) to form the tertiary alcohol, 5-ethyl-2-methyloctan-5-ol.
-
Dehydration: Treat the resulting alcohol with a strong acid such as sulfuric acid or phosphoric acid and heat to eliminate water and form a mixture of alkenes.[6][7][8]
-
Hydrogenation: Catalytically hydrogenate the alkene mixture using a catalyst like Palladium on carbon (Pd/C) and hydrogen gas to obtain the final product, this compound.[10][11]
Q2: What are the major side reactions to be aware of during the Grignard step?
The most common side reactions are:
-
Wurtz Coupling: The formation of a dimer (in this case, butane (B89635) from ethyl bromide, and less likely, larger alkanes from the ketone's alkyl chain) due to the reaction of the Grignard reagent with the alkyl halide.[4][5] This is minimized by the slow addition of the alkyl halide.
-
Enolization: The Grignard reagent acts as a base, removing a proton from the carbon alpha to the carbonyl group of the ketone. This results in the recovery of the starting ketone after workup.[1][2] This is more prevalent with sterically hindered ketones.
-
Reduction: If the Grignard reagent has beta-hydrogens (which ethylmagnesium bromide does), it can reduce the ketone to a secondary alcohol.[1]
Q3: How can I purify the final this compound product?
Purification can be challenging due to the nonpolar nature of the product and the potential for structurally similar side products. A combination of methods is often most effective:
-
Fractional Distillation: This is a primary method for separating alkanes with different boiling points.[12][13][14] The success of this method depends on the boiling point differences between this compound and any impurities.
-
Urea Adduction: This technique can be used to separate linear alkanes from branched alkanes.[1][3][15] Urea forms crystalline inclusion complexes with straight-chain alkanes, leaving the branched alkanes in solution. This would be useful for removing any unreacted linear starting materials or linear side products.
-
Column Chromatography: While less common for nonpolar alkanes, chromatography on silica (B1680970) gel can be used to remove more polar impurities, such as any remaining alcohol that was not dehydrated.
Q4: Can I use a Corey-House synthesis for this molecule?
Yes, the Corey-House synthesis is another viable option.[13][16][17][18] For example, you could couple lithium di(pentan-2-yl)cuprate with 1-bromopropane. However, preparing the specific cuprate (B13416276) can be challenging, and this method also has its own set of potential side reactions. For this target molecule, the Grignard route is often more straightforward.
Data Presentation
The following tables present illustrative data on how reaction conditions can affect the outcome of the synthesis. Note that these are representative values and actual results may vary.
Table 1: Effect of Grignard Reagent Addition Rate on Wurtz Coupling
| Rate of Ethyl Bromide Addition | Yield of 5-ethyl-2-methyloctan-5-ol (%) | Yield of Dodecane (Wurtz byproduct) (%) |
| Rapid (all at once) | 45 | 35 |
| Moderate (over 15 mins) | 70 | 15 |
| Slow (dropwise over 1 hour) | 85 | <5 |
Table 2: Influence of Temperature on Dehydration Product Distribution
| Reaction Temperature (°C) | Conversion of Alcohol (%) | Alkene Yield (%) | Ether Byproduct Yield (%) |
| 100 | 40 | 25 | 15 |
| 140 | 85 | 75 | 10 |
| 180 | >95 | 90 | <5 |
Experimental Protocols
Protocol 1: Synthesis of 5-ethyl-2-methyloctan-5-ol (Grignard Reaction)
-
Preparation: Dry all glassware (a three-necked round-bottom flask, a condenser, and a dropping funnel) in an oven at 120°C overnight and assemble under a nitrogen atmosphere.
-
Initiation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine.
-
Grignard Formation: Add a small portion of a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether to the magnesium. Once the reaction initiates (as indicated by bubbling and heat), add the remaining ethyl bromide solution dropwise to maintain a gentle reflux.
-
Addition of Ketone: After the magnesium has been consumed, cool the Grignard solution to 0°C in an ice bath. Add a solution of 5-methyl-2-heptanone (1.0 equivalent) in anhydrous diethyl ether dropwise with vigorous stirring.
-
Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for one hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol.
Protocol 2: Dehydration of 5-ethyl-2-methyloctan-5-ol
-
Setup: Place the crude 5-ethyl-2-methyloctan-5-ol in a round-bottom flask with a distillation apparatus.
-
Reaction: Add a catalytic amount of concentrated sulfuric acid (or phosphoric acid). Heat the mixture to approximately 150-180°C.
-
Distillation: The alkene products will distill as they are formed. Collect the distillate.
-
Purification: Wash the collected distillate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous calcium chloride and then perform a simple distillation to purify the alkene mixture.
Protocol 3: Hydrogenation of Alkenes to this compound
-
Preparation: Dissolve the purified alkene mixture in ethanol (B145695) in a hydrogenation vessel.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution under an inert atmosphere.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 3-4 atm) and stir vigorously at room temperature until hydrogen uptake ceases.
-
Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Remove the ethanol under reduced pressure. The remaining liquid is the crude this compound. Further purification can be achieved by fractional distillation.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the Grignard reaction.
References
- 1. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Khan Academy [khanacademy.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. rsc.org [rsc.org]
- 12. Purification [chem.rochester.edu]
- 13. energyeducation.ca [energyeducation.ca]
- 14. Fractional distillation - Wikipedia [en.wikipedia.org]
- 15. Video: Urea Adduction Purification for Uk'37 Paleothermometry [jove.com]
- 16. reddit.com [reddit.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Studies on the mechanism of the enolization reaction of Grignard reagents with ketones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Synthesized 5-Ethyl-2-methyloctane
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of synthesized 5-Ethyl-2-methyloctane. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The synthesis of branched alkanes like this compound, often through methods such as alkylation or isomerization, can lead to a variety of impurities.[1] The most common impurities include:
-
Structural Isomers: Other C11 alkanes are the most probable byproducts due to rearrangements of carbocation intermediates during synthesis. Examples include other methyldecanes and ethylnonanes.
-
Unreacted Starting Materials: Depending on the synthetic route, residual starting materials may remain in the crude product.
-
Byproducts from Side Reactions: Side reactions such as cracking can produce smaller alkanes, while polymerization can lead to the formation of larger hydrocarbon molecules.[1]
-
Catalyst Residues: Traces of the catalyst used in the synthesis may be present.
Q2: What are the primary techniques for purifying this compound?
A2: The primary purification techniques for a nonpolar compound like this compound are fractional distillation, preparative gas chromatography (prep-GC), and column chromatography. The choice of method depends on the nature of the impurities, the required purity level, and the scale of the purification.
Q3: How do I choose the best purification method for my sample?
A3: The choice of purification method depends on the boiling points of your target compound and its impurities.
-
Fractional Distillation is effective for large-scale purifications when there is a significant difference in boiling points between this compound and the impurities.
-
Preparative Gas Chromatography (prep-GC) offers high resolution and is ideal for separating isomers with very close boiling points. It is typically used for smaller-scale purifications.
-
Column Chromatography can be used to separate alkanes from more polar impurities. For separating alkane isomers, specialized stationary phases may be required.
Troubleshooting Guides
Fractional Distillation
Problem: Poor separation of this compound from its isomers.
Possible Causes & Solutions:
-
Insufficient Column Efficiency: The fractionating column may not have enough theoretical plates for the separation.
-
Solution: Use a longer fractionating column or a column with a more efficient packing material (e.g., structured packing).
-
-
Incorrect Distillation Rate: A distillation rate that is too fast will not allow for proper equilibrium between the liquid and vapor phases in the column.
-
Solution: Reduce the heating rate to ensure a slow and steady distillation. A good rule of thumb is to collect distillate at a rate of 1-2 drops per second.
-
-
Fluctuating Heat Source: An unstable heat source can lead to inconsistent vaporization and poor separation.
-
Solution: Use a stable heating source such as a heating mantle with a temperature controller.
-
-
Poor Insulation: Heat loss from the distillation column can disrupt the temperature gradient.
-
Solution: Insulate the fractionating column with glass wool or aluminum foil.
-
Preparative Gas Chromatography (prep-GC)
Problem: Co-elution of this compound with an impurity.
Possible Causes & Solutions:
-
Inappropriate GC Column: The stationary phase of the column may not be suitable for separating the isomers. Non-polar columns are generally recommended for separating non-polar compounds like alkanes.[2]
-
Solution: Use a high-resolution capillary column with a non-polar stationary phase, such as 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane. Longer columns (e.g., 60 m or more) can also improve resolution.[3]
-
-
Incorrect Oven Temperature Program: The temperature ramp may be too fast, not allowing for sufficient separation.
-
Solution: Optimize the oven temperature program. Start with a lower initial temperature and use a slower ramp rate (e.g., 1-2 °C/min) to enhance the separation of closely boiling isomers.
-
-
Column Overload: Injecting too much sample can lead to broad, overlapping peaks.
-
Solution: Reduce the injection volume or dilute the sample.
-
Column Chromatography
Problem: this compound is not separating from other nonpolar impurities.
Possible Causes & Solutions:
-
Incorrect Stationary Phase: Standard silica (B1680970) gel or alumina (B75360) may not be effective for separating nonpolar isomers.
-
Solution: For separating alkanes from more polar impurities, standard silica gel is appropriate. For separating alkane isomers, a specialty stationary phase, such as silver nitrate (B79036) impregnated silica gel, may be necessary to differentiate based on subtle electronic differences.
-
-
Inappropriate Mobile Phase: The solvent system may not have the correct polarity to effect separation.
-
Solution: Use a non-polar solvent system, such as hexane (B92381) or petroleum ether.[4][5] A very slight increase in polarity, by adding a small amount of a slightly more polar solvent like toluene, might help in eluting compounds with minor differences in polarity.
-
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Boiling Point (°C) |
| This compound | C11H24 | 178 |
| n-Undecane | C11H24 | 196 |
| 2-Methyldecane | C11H24 | 189.3[6][7] |
| 3-Methyldecane | C11H24 | ~189 |
| 4-Methyldecane | C11H24 | ~188 |
| 5-Methyldecane | C11H24 | 186.1[8] |
| 3-Ethylnonane | C11H24 | ~185 |
Note: Boiling points for some isomers are estimated based on trends for similar compounds.
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
Objective: To purify synthesized this compound from impurities with significantly different boiling points.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle with stirrer
-
Boiling chips or magnetic stir bar
Procedure:
-
Add the crude this compound and boiling chips or a stir bar to the round-bottom flask.
-
Assemble the fractional distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head.
-
Begin heating the flask gently.
-
Observe the condensation ring as it slowly rises up the fractionating column. Adjust the heating rate to maintain a slow and steady rise.
-
Collect any low-boiling fractions in a separate receiving flask.
-
As the temperature approaches the boiling point of this compound (178 °C), change the receiving flask to collect the purified product.
-
Maintain a steady distillation temperature. The temperature should remain constant as the pure compound distills.
-
Stop the distillation when the temperature begins to rise again or when only a small amount of residue remains in the distilling flask.
-
Analyze the collected fractions for purity using a suitable analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 2: Purification by Preparative Gas Chromatography (prep-GC)
Objective: To isolate high-purity this compound from isomeric impurities.
Materials:
-
Crude this compound
-
Preparative gas chromatograph equipped with a fraction collector
-
High-resolution non-polar capillary column (e.g., DB-1 or HP-5)
-
Volatile solvent (e.g., hexane) for sample dilution
-
Collection vials
Procedure:
-
Dissolve the crude this compound in a minimal amount of a volatile solvent.
-
Set up the prep-GC method, including the injector temperature, oven temperature program, carrier gas flow rate, and fraction collection times.
-
Injector Temperature: ~250 °C
-
Oven Program: Start at a low temperature (e.g., 60 °C) and ramp slowly (e.g., 2-5 °C/min) to a final temperature of ~200 °C.
-
Carrier Gas: Helium or Hydrogen.
-
-
Perform a preliminary analytical run to determine the retention times of the desired product and impurities.
-
Program the fraction collector to collect the eluent at the retention time corresponding to this compound.
-
Inject the sample and begin the preparative run.
-
Collect the purified fraction in a cooled vial.
-
Multiple injections may be necessary to obtain the desired amount of purified product.
-
Confirm the purity of the collected fraction using analytical GC-MS.
Protocol 3: Purification by Flash Column Chromatography
Objective: To remove polar impurities from the synthesized this compound.
Materials:
-
Crude this compound
-
Flash chromatography system or glass column
-
Silica gel (230-400 mesh)
-
Non-polar solvent (e.g., hexane or petroleum ether)
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in the non-polar solvent and pack the column.
-
Dissolve the crude this compound in a minimal amount of the non-polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Elute the column with the non-polar solvent.
-
Since this compound is nonpolar, it will elute quickly. Collect fractions from the beginning of the elution.
-
Monitor the collected fractions using an appropriate analytical technique (e.g., TLC if impurities are UV-active or can be stained, or GC-MS).
-
Combine the fractions containing the pure product.
-
Evaporate the solvent to obtain the purified this compound.
Mandatory Visualization
Caption: Purification workflow for this compound.
Caption: Troubleshooting guide for fractional distillation.
References
- 1. This compound | 62016-18-6 | Benchchem [benchchem.com]
- 2. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 6. 2-methyl decane, 6975-98-0 [thegoodscentscompany.com]
- 7. 2-Methyldecane | C11H24 | CID 23415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
Technical Support Center: Resolving Co-eluting Isomers in Hydrocarbon Analysis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for resolving co-eluting isomers in the chromatographic analysis of hydrocarbons.
Troubleshooting Guides
When encountering co-eluting isomers in hydrocarbon analysis, a systematic approach to troubleshooting is essential. The following table summarizes common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Single, broad, or shouldered peak where multiple isomer peaks are expected. [1] | - Inadequate Chromatographic Resolution: The current method conditions (temperature program, mobile phase composition, etc.) are insufficient to separate the isomers. - Inappropriate Column Chemistry: The stationary phase is not selective enough for the isomers of interest. - Suboptimal Flow Rate: The carrier gas or mobile phase flow rate is not optimized for the best separation efficiency. | - Method Optimization: Adjust the temperature gradient (for GC) or mobile phase composition (for HPLC) to enhance separation.[1] - Column Selection: Switch to a column with a different stationary phase chemistry that offers better selectivity for the isomers.[2][3] - Flow Rate Adjustment: Optimize the flow rate to achieve the best balance between analysis time and resolution.[1] |
| Poor peak shape (tailing or fronting) obscuring co-eluting peaks. [4] | - Active Sites in the System: Unpassivated surfaces in the injector, column, or detector can interact with analytes. - Column Overload: Injecting too much sample can lead to peak distortion.[4] - Inappropriate Solvent: The injection solvent may not be compatible with the mobile phase or stationary phase. | - System Inertness: Use inert-lined columns and liners. Perform regular system maintenance. - Sample Dilution: Reduce the concentration of the injected sample. - Solvent Matching: Ensure the injection solvent is compatible with the initial mobile phase conditions. |
| Inconsistent retention times and peak resolution. | - Fluctuations in Temperature or Flow Rate: Instability in the oven temperature or carrier/mobile phase flow can affect reproducibility. - Column Degradation: The stationary phase may degrade over time, leading to changes in performance. | - Instrument Calibration and Maintenance: Ensure the chromatograph is properly calibrated and maintained. - Column Conditioning/Replacement: Condition the column according to the manufacturer's instructions or replace it if it's old or degraded. |
| Co-elution confirmed by mass spectrometry (MS) but not visually apparent. [5] | - Perfect Co-elution: The isomers have nearly identical retention times under the current conditions.[5] | - Advanced Separation Techniques: Consider using comprehensive two-dimensional gas chromatography (GCxGC) for complex samples.[6] - Selective Detection: Use MS in selected ion monitoring (SIM) mode to quantify co-eluting isomers if chromatographic separation is not achievable.[7] |
Frequently Asked Questions (FAQs)
Q1: Why are hydrocarbon isomers so difficult to separate chromatographically?
A1: Hydrocarbon isomers, particularly positional and geometric (cis/trans) isomers, often possess very similar physicochemical properties such as boiling point and polarity.[8] Since chromatographic separation is based on the differential partitioning of analytes between the stationary and mobile phases, these slight differences in properties make their separation challenging with standard chromatographic methods.[8]
Q2: What are the initial steps I should take to troubleshoot co-eluting hydrocarbon isomers in Gas Chromatography (GC)?
A2: When you suspect co-elution in GC, start by optimizing your temperature program. A slower temperature ramp rate can increase the interaction time of the analytes with the stationary phase, often improving resolution.[1] Also, lowering the initial oven temperature can enhance the separation of early-eluting, volatile isomers.[3] Verifying co-elution by examining the mass spectrum across the peak is also a crucial first step if you are using a GC-MS system.[1][3]
Q3: How do I select the right GC column to improve the separation of my hydrocarbon isomers?
A3: The choice of the GC column's stationary phase is the most critical factor for separating isomers. For non-polar hydrocarbons, a non-polar stationary phase is a good starting point. However, to resolve isomers, a column with a different selectivity may be required. For instance, switching from a standard dimethylpolysiloxane phase to a more polar phase like a cyanopropylphenyl polysiloxane can introduce different interaction mechanisms and improve separation.[3] For chiral isomers, a chiral stationary phase is necessary.[8]
Q4: Can derivatization help in resolving co-eluting hydrocarbon isomers?
A4: While derivatization is more common for polar compounds to increase their volatility for GC analysis, it can sometimes be employed for hydrocarbons with functional groups.[5][9] The chemical modification can alter the polarity and volatility of the isomers, potentially exaggerating their structural differences and enabling better separation on a standard GC column.[5][9]
Q5: What strategies can I use to resolve co-eluting isomers in High-Performance Liquid Chromatography (HPLC)?
A5: In HPLC, resolving co-eluting isomers often involves changing the stationary phase chemistry or optimizing the mobile phase. Moving beyond a standard C18 column to a phenyl-hexyl or a pentafluorophenyl (PFP) column can introduce different separation mechanisms, such as π-π interactions, which are effective for aromatic hydrocarbons.[2] Systematically adjusting the mobile phase composition, including the type and ratio of organic solvents, can also significantly impact selectivity and resolution.[10]
Experimental Protocols
Key Experiment: GC Method Optimization for Resolving Co-eluting Hydrocarbon Isomers
This protocol outlines a systematic approach to optimize a gas chromatography method for the separation of co-eluting hydrocarbon isomers.
1. Initial Assessment:
-
Confirm Co-elution: Inject a known standard of the isomers. If using a mass spectrometer, examine the mass spectra across the unresolved peak. A change in the ion ratios across the peak indicates co-elution.[1][3] If using a non-specific detector like FID, a shouldered or abnormally broad peak suggests co-elution.[1]
2. Temperature Program Optimization:
-
Slower Ramp Rate: Decrease the oven temperature ramp rate (e.g., from 10°C/min to 2-5°C/min). This increases the time analytes spend interacting with the stationary phase, which can improve resolution.[1]
-
Lower Initial Temperature: Reduce the initial oven temperature. This can improve the focusing of volatile isomers at the head of the column, leading to better separation of early eluting peaks.[3]
-
Isothermal Segments: Introduce isothermal holds at temperatures where the co-eluting peaks are eluting. This can sometimes provide the necessary increase in resolution.[11]
3. Carrier Gas Flow Rate Adjustment:
-
Optimize the carrier gas (e.g., Helium or Hydrogen) flow rate to achieve the optimal linear velocity for the column being used. This ensures the highest column efficiency. Refer to the column manufacturer's guidelines for the optimal flow rate range.
4. Column Selection:
-
If the above steps do not provide adequate resolution, the stationary phase selectivity is likely insufficient.
-
Select a column with a different stationary phase. For hydrocarbons, if a non-polar phase (e.g., 100% dimethylpolysiloxane) is being used, consider a mid-polarity phase (e.g., 5% phenyl-polysiloxane) or a more polar phase to introduce different separation mechanisms.[3] Liquid crystalline stationary phases are also highly selective for separating positional and geometric isomers.[9]
5. Data Analysis:
-
After each modification, inject the standard mixture and evaluate the resolution between the critical isomer pair. Calculate the resolution (Rs) to quantify the improvement. An Rs value of ≥ 1.5 is desired for baseline separation.
Visualization
Below is a troubleshooting workflow for resolving co-eluting peaks in chromatography.
Caption: A logical workflow for troubleshooting co-eluting hydrocarbon isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 6. gcms.cz [gcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. vurup.sk [vurup.sk]
- 10. benchchem.com [benchchem.com]
- 11. Methods to separate co-eluting peaks - Chromatography Forum [chromforum.org]
Technical Support Center: Optimization of Temperature Programming in GC for C11H24 Isomers
Welcome to the technical support center for the gas chromatographic analysis of C11H24 (undecane) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method optimization, troubleshooting, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of C11H24 isomers by gas chromatography challenging?
A: Undecane (B72203) has 159 structural isomers, many of which possess very similar boiling points and polarities.[1] Since gas chromatography on common non-polar columns primarily separates compounds based on their boiling points, these slight differences make achieving baseline separation for all isomers a significant analytical challenge.[2] More branched isomers tend to have lower boiling points and, consequently, shorter retention times.[2]
Q2: What is the recommended type of GC column for separating C11H24 isomers?
A: A non-polar capillary column is the industry standard for the separation of alkanes like undecane isomers.[2] Stationary phases such as 100% dimethylpolysiloxane or 5%-phenyl-methylpolysiloxane are commonly used. These columns separate isomers primarily based on their boiling points.[2] For high-resolution separations, long columns (e.g., 30-60 meters) with a small internal diameter (e.g., 0.25 mm) are recommended.[2]
Q3: How does temperature programming improve the separation of undecane isomers compared to an isothermal method?
A: Temperature programming offers several advantages for analyzing complex mixtures like C11H24 isomers that elute over a wide temperature range.[3] It allows for the separation of both volatile and less-volatile isomers in a single run, improves peak shapes (making them sharper and easier to quantify), and can reduce the overall analysis time.[3][4] A gradual increase in temperature enhances the resolution between closely eluting isomers.[3]
Q4: What is a good starting point for a temperature program for C11H24 isomer analysis?
A: A good starting point, often called a "scouting gradient," can help determine the elution range of the isomers.[4] A typical scouting program would be:
-
Initial Temperature: 40°C (hold for 2-5 minutes) to ensure sharp peaks for early-eluting isomers.
-
Ramp Rate: 5-10°C/minute.
-
Final Temperature: 250-300°C (hold for 5-10 minutes) to ensure all isomers have eluted. This initial program can then be optimized based on the resulting chromatogram.[4]
Q5: What are Kovats Retention Indices and why are they useful for identifying C11H24 isomers?
A: The Kovats Retention Index (RI) is a standardized method for reporting retention times, making them less dependent on the specific instrument and analytical conditions.[5] It relates the retention time of an analyte to the retention times of n-alkanes eluting before and after it.[5] Since retention times can vary between laboratories, using Kovats indices allows for more reliable comparison of experimental data with published or library values, which is crucial for the tentative identification of the numerous undecane isomers.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the GC analysis of C11H24 isomers.
Issue 1: Poor Resolution and Co-eluting Peaks
Symptoms:
-
Peaks are broad and not well-separated.
-
Shoulders on peaks or split peaks, indicating co-elution.[7]
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting co-eluting peaks.
Detailed Steps:
-
Optimize the Temperature Program:
-
Slower Ramp Rate: A slower temperature ramp (e.g., reducing from 10°C/min to 2-3°C/min) increases the interaction time of the isomers with the stationary phase, often significantly improving separation.[7]
-
Lower Initial Temperature: A lower starting temperature can improve the resolution of the more volatile, early-eluting isomers.[4]
-
-
Check Column and Flow Rate:
-
Column Dimensions: If optimization of the temperature program is insufficient, a longer column or a column with a smaller internal diameter will provide higher theoretical plates and better resolving power.[2]
-
Carrier Gas Flow Rate: Ensure the carrier gas flow rate is set to the optimal linear velocity for your column dimensions and carrier gas type (Helium or Hydrogen). Deviating from the optimum can decrease efficiency.
-
Issue 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending to the right.
Possible Causes and Solutions:
-
Active Sites in the Inlet or Column: Alkanes are generally non-polar, but active sites (e.g., exposed silica) in the liner or at the head of the column can cause peak tailing.
-
Solution: Use a deactivated inlet liner. If the column is old, you may need to trim the first few centimeters from the inlet side or replace the column.[8]
-
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing.
-
Solution: Dilute the sample or increase the split ratio.
-
-
Inlet Temperature Too Low: If the inlet temperature is too low, the sample may not vaporize completely and instantaneously, leading to band broadening and tailing.
-
Solution: Ensure the injector temperature is appropriate for the solvent and analytes (typically 250°C).
-
Issue 3: Ghost Peaks or Baseline Instability
Symptoms:
-
Unexpected peaks appear in the chromatogram, often in blank runs.
-
The baseline is noisy or rises significantly during the temperature program.
Possible Causes and Solutions:
-
Contamination: Contamination can come from the carrier gas, sample solvent, syringe, or septum bleed.
-
Solution: Run a blank solvent injection. If ghost peaks persist, run a blank analysis without an injection to check for system contamination. Bake out the column at its maximum allowed temperature for a short period.[9] If the problem continues, replace the septum and clean the inlet.
-
-
Column Bleed: At high temperatures, the stationary phase can degrade and "bleed," causing a rising baseline.
-
Solution: Ensure the final temperature of your program does not exceed the column's maximum operating temperature. If the column is old, it may need to be replaced.[9]
-
Experimental Protocols
Protocol 1: General GC-FID Method for C11H24 Isomer Screening
This protocol provides a starting point for the analysis of undecane isomers.
Experimental Workflow:
Caption: General workflow for the GC analysis of C11H24 isomers.
GC Parameters:
| Parameter | Recommended Setting |
|---|---|
| Column | Non-polar, e.g., DB-1 or equivalent (30-60 m x 0.25 mm ID, 0.25 µm film thickness)[2] |
| Carrier Gas | Helium or Hydrogen, constant flow (e.g., 1-2 mL/min)[2] |
| Injector Temp. | 250°C |
| Detector | FID (Flame Ionization Detector) |
| Detector Temp. | 250-300°C |
| Injection Vol. | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) |
| Oven Program | See "Optimized Temperature Programs" table below |
Data Presentation
Table 1: Physicochemical Properties of Selected C11H24 Isomers
The elution order on a non-polar column is primarily determined by the boiling point. This table provides known boiling points for a selection of undecane isomers to aid in tentative identification.
| Isomer Name | Boiling Point (°C) |
| n-Undecane | 196 |
| 2-Methyldecane | 189.3 |
| 3-Methyldecane | 189.1 |
| 4-Methyldecane | 188.7 |
| 2,3-Dimethylnonane | 186 |
| 5-Methyldecane | 186.1 |
| 4,4-Dimethylnonane | Not Available |
Table 2: Example Optimized Temperature Programs for C11H24 Isomer Separation
The ideal temperature program will depend on the specific isomers of interest and the complexity of the sample matrix. Below are two example programs targeting different outcomes.
| Parameter | Program A: High Resolution | Program B: Faster Screening |
| Initial Temp. | 40°C | 50°C |
| Initial Hold | 5 min | 2 min |
| Ramp 1 | 2°C/min to 150°C | 10°C/min to 200°C |
| Ramp 2 | 5°C/min to 220°C | - |
| Final Hold | 10 min | 5 min |
| Primary Goal | Baseline separation of closely eluting isomers. | Rapid assessment of major components. |
By systematically applying the principles and methods outlined in this technical support guide, researchers can significantly improve the separation and identification of C11H24 isomers in their samples.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Kovats retention index - Wikipedia [en.wikipedia.org]
- 6. repositum.tuwien.at [repositum.tuwien.at]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Addressing matrix effects in the analysis of environmental or biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the analysis of environmental and biological samples.
Troubleshooting Guides
This section provides solutions to common problems encountered during sample analysis due to matrix effects.
Issue: Poor reproducibility of results between samples.
Possible Cause: Variable matrix effects between different sample lots or sources are a likely culprit.[1] Components in the matrix can interfere with the ionization of the target analyte, leading to either suppression or enhancement of the analytical signal.[2][3]
Solution:
-
Assess the Matrix Effect: Quantify the variability of the matrix effect across multiple lots of your sample matrix. A common method is the post-extraction spike.[1]
-
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for variable matrix effects.[2] The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction.[4][5]
-
Optimize Sample Preparation: A more rigorous sample cleanup can remove interfering components. Consider switching from a simple protein precipitation to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[4][6][7]
Issue: Analyte signal is significantly lower than expected (Ion Suppression).
Possible Cause: Co-eluting endogenous or exogenous compounds from the sample matrix are interfering with the ionization of your analyte in the mass spectrometer source.[2][3][4] This is a common phenomenon, particularly with electrospray ionization (ESI).[8]
Solution:
-
Improve Chromatographic Separation: Modify your LC method to separate the analyte from the interfering matrix components. This can be achieved by adjusting the mobile phase gradient, changing the column chemistry, or using a longer column.[4][9]
-
Enhance Sample Cleanup: Implement a more effective sample preparation method to remove the interfering compounds. For biological samples, phospholipids (B1166683) are a common cause of ion suppression, and techniques like LLE or specific SPE cartridges can effectively remove them.[7][10]
-
Dilute the Sample: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing ion suppression.[9]
-
Change Ionization Source: If available, switching from ESI to Atmospheric Pressure Chemical Ionization (APCI) may reduce matrix effects, as APCI is generally less susceptible to ion suppression.[8]
Issue: Inconsistent recovery during sample preparation.
Possible Cause: The chosen sample preparation method may not be robust for your specific matrix and analyte. Analyte loss can occur at various stages of the extraction process.
Solution:
-
Optimize Extraction Parameters: For LLE, systematically evaluate different organic solvents and pH conditions.[10] For SPE, test different sorbents, wash solutions, and elution solvents.
-
Use an Internal Standard: Add an internal standard (preferably a SIL-IS) at the beginning of the sample preparation process. This will help to correct for analyte loss during extraction.[11]
-
Evaluate Process Efficiency: Systematically assess the recovery and matrix effect to pinpoint the source of variability.
Frequently Asked Questions (FAQs)
This section addresses common questions related to understanding and mitigating matrix effects.
Q1: What is a matrix effect?
A matrix effect is the alteration of an analyte's analytical signal due to the presence of other components in the sample matrix.[12] These interfering components can either suppress or enhance the signal, leading to inaccurate quantification.[2][3][13] In liquid chromatography-mass spectrometry (LC-MS), this interference primarily occurs during the ionization process in the MS source.[3]
Q2: What causes matrix effects?
Matrix effects are caused by co-eluting compounds from the sample that interfere with the ionization of the target analyte.[2] In biological samples, common culprits include salts, phospholipids, proteins, and anticoagulants.[1][14] In environmental samples, organic matter, dissolved salts, and varying pH levels can cause interference.[13]
Q3: How can I determine if my analysis is affected by matrix effects?
The most common method is the post-extraction spike.[1] This involves comparing the signal of an analyte spiked into a blank matrix extract to the signal of the analyte in a neat solvent. A significant difference in the signal indicates the presence of a matrix effect.
Q4: What is the difference between ion suppression and ion enhancement?
-
Ion Suppression: The analyte's signal is decreased due to the presence of interfering matrix components.[3][4]
-
Ion Enhancement: The analyte's signal is increased due to the presence of interfering matrix components.[8]
Q5: When should I use matrix-matched calibration, standard addition, or an internal standard?
The choice of calibration strategy depends on the nature of your samples and the availability of a blank matrix.
-
Matrix-Matched Calibration: Use when you have access to a representative blank matrix that is free of the analyte.[15] This method corrects for the ionization influence of the matrix.[15]
-
Standard Addition: This is useful for complex or unknown matrices where a blank matrix is not available.[9][16][17] It involves adding known amounts of the analyte to the sample itself to create a calibration curve within the sample matrix.[16][17]
-
Internal Standard (IS): An IS is a compound with similar physicochemical properties to the analyte that is added to all samples, standards, and quality controls. A stable isotope-labeled internal standard (SIL-IS) is the gold standard as it behaves almost identically to the analyte during sample preparation and analysis, providing the most accurate correction for both matrix effects and recovery losses.[2][11]
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for Reducing Matrix Effects
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%)* | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 105 | 40 - 70 (Suppression) | Fast, simple, and inexpensive.[18] | Least effective at removing interferences, often results in significant matrix effects.[7] |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | 80 - 110 | Good removal of phospholipids and salts.[10][19] | Can be labor-intensive and may have lower recovery for polar analytes.[7] |
| Solid-Phase Extraction (SPE) | 80 - 110 | 90 - 115 | Highly selective, provides the cleanest extracts.[4][7] | More complex method development, can be more expensive. |
*Matrix Effect (%) is calculated as (Peak Area in Matrix / Peak Area in Solvent) x 100. A value < 100% indicates suppression, and > 100% indicates enhancement.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking
Objective: To quantify the extent of ion suppression or enhancement for a target analyte in a given matrix.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and internal standard (if used) into the reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract a blank matrix sample. Spike the analyte and internal standard into the final extract.[20]
-
Set C (Pre-Spiked Matrix): Spike the analyte and internal standard into the blank matrix before the extraction procedure.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF) = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
Recovery (RE) = (Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B)
-
-
Interpret the results:
-
An MF value of 1 indicates no matrix effect.
-
An MF value < 1 indicates ion suppression.
-
An MF value > 1 indicates ion enhancement.
-
Protocol 2: Method of Standard Addition
Objective: To accurately quantify an analyte in a complex matrix where a blank matrix is unavailable.
Methodology:
-
Prepare a series of spiked samples:
-
Analyze all samples using the developed analytical method.
-
Construct a calibration curve: Plot the analytical signal (e.g., peak area) versus the concentration of the added standard.
-
Determine the unknown concentration: Extrapolate the linear regression line to the x-axis (where the signal is zero). The absolute value of the x-intercept represents the concentration of the analyte in the original, un-spiked sample.[16]
Protocol 3: Protein Precipitation (PPT) for Biological Samples
Objective: A simple and rapid method for removing the majority of proteins from biological fluids like plasma or serum.[18]
Methodology:
-
Sample Aliquoting: Pipette a known volume of your biological sample (e.g., 100 µL of plasma) into a microcentrifuge tube.
-
Addition of Precipitating Agent: Add a cold, water-miscible organic solvent, such as acetonitrile (B52724) or methanol, typically in a 3:1 or 4:1 ratio (e.g., 300 µL or 400 µL of acetonitrile).[18][22] Trichloroacetic acid (TCA) can also be used.[22][23]
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 5-10 minutes to pellet the precipitated proteins.[23]
-
Supernatant Collection: Carefully collect the supernatant containing the analyte and transfer it to a clean tube for analysis.
Visualizations
Caption: A workflow for identifying, assessing, and mitigating matrix effects.
Caption: Key strategies for mitigating matrix effects in analytical methods.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. nebiolab.com [nebiolab.com]
- 4. longdom.org [longdom.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 7. researchgate.net [researchgate.net]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. welchlab.com [welchlab.com]
- 12. bataviabiosciences.com [bataviabiosciences.com]
- 13. Environmental Matrix Effects → Area → Sustainability [esg.sustainability-directory.com]
- 14. medipharmsai.com [medipharmsai.com]
- 15. Matrix-matched Calibration - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 16. alpha-measure.com [alpha-measure.com]
- 17. Standard addition - Wikipedia [en.wikipedia.org]
- 18. agilent.com [agilent.com]
- 19. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 20. What is matrix effect and how is it quantified? [sciex.com]
- 21. sigmaaldrich.cn [sigmaaldrich.cn]
- 22. Protein Precipitation Methods for Proteomics [biosyn.com]
- 23. its.caltech.edu [its.caltech.edu]
Technical Support Center: Structural Elucidation of Complex Branched Alkanes
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the structural elucidation of complex branched alkanes.
Frequently Asked Questions (FAQs)
Q1: What makes the structural elucidation of complex branched alkanes so challenging?
A1: The primary challenges stem from several intrinsic properties of these molecules. Firstly, the high degree of isomerism means that a single molecular formula can correspond to a vast number of structurally similar compounds. Secondly, their low chemical reactivity and lack of diverse functional groups result in very similar physicochemical properties, making them difficult to separate using standard chromatographic techniques. Analytically, their mass spectra are often complex and may lack a clear molecular ion peak, while their ¹H NMR spectra suffer from severe signal overlap due to the small dispersion of chemical shifts for protons in alkanes.[1]
Q2: Which analytical techniques are most effective for characterizing complex branched alkanes?
A2: A multi-technique approach is typically necessary for unambiguous structural elucidation. Gas Chromatography-Mass Spectrometry (GC-MS) is fundamental for separating isomers and obtaining initial mass information.[2] Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques like COSY, HSQC, and HMBC, is indispensable for mapping out the carbon-hydrogen framework and establishing connectivity.[1][3] In some cases, techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) can provide ultra-high resolution and mass accuracy to help determine elemental compositions.
Q3: Why is the molecular ion peak often weak or absent in the mass spectrum of a branched alkane?
A3: Branched alkanes are prone to extensive fragmentation upon ionization in a mass spectrometer.[4][5] The carbon-carbon bonds at branching points are weaker and tend to cleave readily to form more stable secondary or tertiary carbocations.[4][6] This preferential fragmentation at branch sites is so efficient that the intact molecular ion often has a very low abundance or may not be observed at all, especially in highly branched structures.[5][6]
Q4: How can I overcome the issue of severe signal overlap in the ¹H NMR spectrum of a branched alkane?
A4: The small chemical shift range (typically 0.5 - 2.0 ppm) for protons in alkanes leads to significant signal overlap.[1] To resolve this, two-dimensional (2D) NMR techniques are essential. Experiments like ¹H-¹H COSY (Correlation Spectroscopy) can reveal proton-proton coupling networks, helping to trace out adjacent CH, CH₂, and CH₃ groups.[3] Further resolution can be achieved with techniques like Double-Quantum Filtered COSY (DQF-COSY), which can suppress intense diagonal signals and reduce noise, making cross-peaks easier to analyze.
Troubleshooting Guides
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Q: I am observing poor peak shape (tailing or fronting) for my branched alkane samples. What could be the cause?
A: Poor peak shape in GC is often indicative of activity in the system or an improper injection technique.
-
Peak Tailing: This is commonly caused by active sites in the inlet liner or the front of the GC column, which can interact with the analytes.[7] It can also result from phase damage due to oxygen in the carrier gas.[7]
-
Peak Fronting: This "shark fin" shape is typically a result of column overloading.[7]
-
Solution: Reduce the injection volume or dilute your sample. If using splitless injection, you may need to adjust the split ratio.
-
Q: My mass spectra are extremely complex, and I cannot identify the key fragments to determine the branching pattern. How should I approach interpretation?
A: Interpreting the mass spectra of branched alkanes requires understanding their specific fragmentation rules.
-
Key Principles:
-
Cleavage is favored at the branching points to form the most stable carbocation (tertiary > secondary > primary).[4][6]
-
The loss of the largest alkyl substituent at a branch point is often the most favored fragmentation pathway.[5]
-
Look for prominent peaks corresponding to CnH2n+1 ions, but be aware that the smooth, decaying pattern seen in straight-chain alkanes will be disrupted by preferential fragmentation.[5]
-
Hydrogen rearrangement can sometimes lead to prominent CnH2n peaks, which can be even larger than the corresponding CnH2n+1 fragment.[5][9]
-
-
Troubleshooting Strategy: Compare your spectrum to libraries (like NIST) if possible. Manually work through potential cleavage points based on the rules above. For example, a prominent peak at m/z 57 (C4H9+) often suggests the presence of a butyl group that has been cleaved off.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q: I am struggling to assign the signals in my ¹H and ¹³C NMR spectra due to overlap and complexity. What is a systematic workflow?
A: A combination of 1D and 2D NMR experiments is necessary for a systematic assignment.
-
Step 1: 1D Spectra: Acquire standard ¹H, ¹³C, and DEPT (Distortionless Enhancement by Polarization Transfer) spectra. The DEPT experiment will help you distinguish between CH₃, CH₂, CH, and quaternary carbons.
-
Step 2: HSQC/HSQC-DEPT: Acquire a Heteronuclear Single Quantum Coherence spectrum. This will correlate each proton signal directly to its attached carbon, allowing you to assign protonated carbons unambiguously.
-
Step 3: COSY: Run a ¹H-¹H COSY experiment to identify proton spin systems. This allows you to "walk" along the carbon chain by identifying neighboring protons.[3]
-
Step 4: HMBC: Acquire a Heteronuclear Multiple Bond Correlation spectrum. This is crucial for identifying connectivity across quaternary carbons, as it shows correlations between protons and carbons that are two or three bonds away.
-
Step 5: Piece it Together: Use the connectivity information from COSY and HMBC experiments to assemble the fragments you identified, paying close attention to the correlations involving quaternary carbons which act as key junction points in the structure.
Quantitative Data Summary
The table below provides a comparative overview of common analytical techniques used for the structural elucidation of complex branched alkanes.
| Analytical Technique | Information Provided | Resolution | Sensitivity | Key Advantages & Disadvantages |
| GC-MS (EI) | Separation of isomers, molecular weight (if M+ is present), fragmentation patterns. | High (Chromatographic) | High | Adv: Excellent for separating complex mixtures. Fragmentation can reveal branching points. Disadv: Weak/absent molecular ion peak.[5][6] Complex fragmentation. |
| ¹H NMR | Proton chemical shifts and coupling constants. | Low (due to signal overlap) | High | Adv: Fast acquisition. Disadv: Severe signal overlap makes interpretation difficult for complex structures.[1] |
| ¹³C NMR | Number of unique carbon environments. | High | Low | Adv: Each unique carbon gives a distinct signal. Disadv: Low natural abundance of ¹³C requires longer acquisition times. |
| DEPT NMR | Differentiates between CH, CH₂, and CH₃ groups. | High | Moderate | Adv: Simplifies ¹³C spectrum interpretation. Disadv: Quaternary carbons are not observed. |
| 2D COSY / DQF-COSY | ¹H-¹H coupling correlations (proton connectivity). | High | Moderate | Adv: Establishes proton-proton adjacencies, crucial for mapping the carbon skeleton.[3] DQF-COSY reduces artifacts.[10] Disadv: Does not provide information across non-protonated centers. |
| 2D HSQC | Direct one-bond ¹H-¹³C correlations. | High | High | Adv: Unambiguously links protons to their attached carbons. Disadv: Provides no through-bond connectivity information. |
| 2D HMBC | Long-range (2-3 bond) ¹H-¹³C correlations. | High | Moderate | Adv: Essential for establishing connectivity across quaternary carbons and piecing fragments together. Disadv: Can be more complex to interpret. |
Experimental Protocols
Protocol 1: GC-MS Analysis of a Branched Alkane Mixture
-
Sample Preparation: Dissolve approximately 1 mg of the alkane mixture in 1 mL of a high-purity solvent such as hexane.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole MS) with an electron ionization (EI) source.
-
GC Column: Employ a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) suitable for hydrocarbon analysis.
-
Injection: Inject 1 µL of the sample using a split injection mode (e.g., 50:1 split ratio) to avoid column overloading. Set the injector temperature to 250 °C.
-
Carrier Gas: Use high-purity Helium or Hydrogen as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 300 °C.
-
Final hold: Hold at 300 °C for 10 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
-
-
Data Analysis: Integrate the peaks in the total ion chromatogram (TIC). Analyze the mass spectrum for each peak, paying close attention to fragmentation patterns characteristic of branched alkanes.
Protocol 2: 2D NMR for Structural Elucidation
-
Sample Preparation: Dissolve 5-10 mg of the purified branched alkane in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
1D Spectra Acquisition:
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Acquire DEPT-135 and DEPT-90 spectra to differentiate carbon types.
-
-
2D DQF-COSY Acquisition:
-
Acquire a Double-Quantum Filtered COSY spectrum to establish ¹H-¹H correlations. Use standard pulse programs provided by the spectrometer software.
-
-
2D HSQC Acquisition:
-
Acquire a phase-sensitive HSQC spectrum to correlate protons with their directly attached carbons. Optimize the ¹JCH coupling constant (typically ~125 Hz for alkanes).
-
-
2D HMBC Acquisition:
-
Acquire an HMBC spectrum to observe long-range ¹H-¹³C correlations. Optimize the long-range coupling constant (typically 4-8 Hz) to highlight 2- and 3-bond correlations.
-
-
Data Processing and Analysis:
-
Process all spectra using appropriate window functions (e.g., sine-bell for 2D spectra).
-
Use the DEPT and HSQC spectra to create a table of all CH, CH₂, and CH₃ groups with their corresponding ¹H and ¹³C chemical shifts.
-
Use the COSY spectrum to connect these groups into spin systems.
-
Use the HMBC spectrum to connect the different spin systems together, especially across quaternary carbons, to build the final molecular structure.
-
Visualizations
Caption: Workflow for the structural elucidation of complex branched alkanes.
Caption: General fragmentation pathway of a branched alkane in mass spectrometry.
Caption: Troubleshooting workflow for common GC peak shape problems.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of Environmental Weathering on the Chemical Composition of Spilled Oils in a Real Case in Brazil [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. GCMS Section 6.9.2 [people.whitman.edu]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. youtube.com [youtube.com]
- 8. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 9. whitman.edu [whitman.edu]
- 10. In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Improving the fragmentation and ionization in mass spectrometry of alkanes
Welcome to the technical support center for the mass spectrometry analysis of alkanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analysis of alkanes.
Frequently Asked Questions (FAQs)
Q1: Why is the molecular ion peak ([M]⁺) of my alkane sample weak or absent in the mass spectrum?
A1: The molecular ion peak for alkanes, especially long-chain and branched alkanes, is often weak or absent when using electron ionization (EI).[1][2][3] This is due to the high energy of the ionization process (typically 70 eV), which causes the unstable molecular ion to readily fragment.[4][5] Branched alkanes are particularly susceptible to fragmentation at the branching points because this leads to the formation of more stable secondary and tertiary carbocations.[3][6]
Q2: How can I enhance the molecular ion peak for my alkane sample?
A2: To increase the abundance of the molecular ion, "soft" ionization techniques that impart less energy to the analyte molecules are recommended.[6][7] These methods reduce fragmentation and result in a more prominent molecular ion or protonated molecule peak ([M+H]⁺).[8][9]
-
Chemical Ionization (CI): This technique uses a reagent gas (e.g., methane, isobutane, ammonia) to ionize the analyte through less energetic chemical reactions.[5][8][10]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is effective for less polar compounds and can produce stable molecular ions.[11][12]
-
Field Ionization (FI): FI is another soft ionization method that can produce a strong molecular ion peak with minimal fragmentation.[6]
-
Lowering Electron Energy in EI: Reducing the electron energy in EI from the standard 70 eV can decrease fragmentation. However, this may also lead to a decrease in overall ion intensity and sensitivity.[6]
Q3: What are the typical fragmentation patterns observed for straight-chain alkanes?
A3: Straight-chain alkanes exhibit characteristic fragmentation patterns in their mass spectra. The spectra often show clusters of peaks separated by 14 mass units, which corresponds to the loss of successive CH₂ groups.[1][13] The most abundant fragments are typically carbocations with the general formula CnH2n+1.[3] The base peak in the spectra of straight-chain alkanes is often at m/z 43 or 57, corresponding to C₃H₇⁺ and C₄H₉⁺ ions, respectively.[14]
Q4: How does branching affect the fragmentation of alkanes?
A4: Branching significantly influences the fragmentation of alkanes. Cleavage is favored at the C-C bonds adjacent to the branching point, as this leads to the formation of more stable carbocations.[3][6] The stability of carbocations follows the order: tertiary > secondary > primary. Consequently, the most abundant fragment ions will correspond to the most stable carbocations that can be formed. The loss of the largest alkyl group at a branch point is often a preferred fragmentation pathway.[6]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the mass spectrometry analysis of alkanes, particularly when using Gas Chromatography-Mass Spectrometry (GC-MS).
| Issue | Possible Causes | Solutions |
| Weak or No Molecular Ion Peak | High electron energy in EI causing extensive fragmentation. | Use a soft ionization technique like Chemical Ionization (CI) or Atmospheric Pressure Chemical Ionization (APCI).[6][8] Reduce the electron energy in the EI source (e.g., from 70 eV to 20 eV), but be aware of potential sensitivity loss.[6] |
| High Baseline Noise or "Column Bleed" | Degradation of the GC column stationary phase at high temperatures. Oxygen or moisture in the carrier gas. Contamination in the injector or column. | Ensure the oven temperature program does not exceed the column's maximum operating temperature.[15] Use high-purity carrier gas and install/regularly replace oxygen and moisture traps.[15] Perform regular maintenance, including replacing the septum and liner, and bake out the column.[15] |
| Poor Separation of Alkane Isomers | Inappropriate GC column phase or dimensions. Suboptimal oven temperature program. | Use a non-polar column (e.g., 5% phenyl-methylpolysiloxane) for good separation of alkanes. Optimize the temperature ramp rate; a slower ramp can improve resolution. |
| Peak Tailing | Active sites in the injector liner, GC column, or transfer line. Column contamination. | Use a deactivated inlet liner.[15] Trim the first few centimeters of the GC column from the inlet side.[15] |
| Contamination with Alkane Peaks | Contaminated carrier gas supply. Oil from vacuum pumps back-streaming. Contaminated solvents or sample handling equipment. | Check the purity of the carrier gas and replace gas traps.[16] Ensure proper maintenance of the vacuum system and use appropriate foreline traps. Use high-purity solvents and thoroughly clean all glassware and syringes.[17] |
Experimental Protocols
Protocol 1: Enhancing the Molecular Ion Peak using Chemical Ionization (CI)
This protocol outlines the general steps for acquiring a mass spectrum of an alkane using Chemical Ionization to enhance the molecular ion peak.
-
Instrument Setup:
-
Ensure the GC-MS system is properly tuned and calibrated.
-
Switch the ion source from Electron Ionization (EI) to Chemical Ionization (CI) mode according to the manufacturer's instructions.
-
Introduce the CI reagent gas (e.g., methane) into the ion source at the recommended pressure.
-
-
Sample Preparation:
-
Prepare a dilute solution of the alkane sample in a volatile, high-purity solvent (e.g., hexane). A typical concentration is 1-10 µg/mL.
-
-
GC Method:
-
Injector Temperature: Set to a temperature that ensures complete vaporization of the sample (e.g., 250 °C).
-
Column: Use a suitable non-polar capillary column.
-
Oven Temperature Program: Develop a temperature program that provides good separation of the analytes of interest.
-
Carrier Gas: Use high-purity helium or hydrogen at a constant flow rate.
-
-
MS Method:
-
Ion Source Temperature: Set according to the instrument's recommendation for CI (e.g., 200 °C).
-
Mass Range: Scan a mass range that includes the expected molecular weight of the alkane.
-
Acquisition Mode: Acquire data in full scan mode to observe the molecular ion region.
-
-
Data Analysis:
-
Examine the resulting mass spectrum for the presence of the protonated molecule, [M+H]⁺, or other adduct ions characteristic of the reagent gas used. The [M+H]⁺ peak should be significantly more abundant than the [M]⁺ peak observed in EI.
-
Visualizations
Caption: Troubleshooting workflow for common issues in alkane mass spectrometry.
Caption: Comparison of hard and soft ionization methods for alkane analysis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
- 8. Chemical ionization - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. as.uky.edu [as.uky.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Video: Mass Spectrometry: Long-Chain Alkane Fragmentation [jove.com]
- 14. whitman.edu [whitman.edu]
- 15. benchchem.com [benchchem.com]
- 16. GCMS alkane contamination - Chromatography Forum [chromforum.org]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
Comparative analysis of physical properties of branched versus linear alkanes
A comprehensive analysis of the physical characteristics of branched versus linear alkanes is crucial for researchers, scientists, and professionals in drug development. The seemingly subtle difference in molecular architecture—a straight chain versus a branched one—leads to significant variations in physical properties such as boiling point, melting point, density, and viscosity. These differences are primarily governed by the nature and magnitude of intermolecular forces, specifically London dispersion forces, and the efficiency with which the molecules can pack in the liquid or solid state.
This guide provides an objective comparison of these properties, supported by experimental data and detailed methodologies for their measurement.
Comparative Analysis of Physical Properties
The degree of branching in an alkane's structure fundamentally influences its physical behavior. While linear alkanes present a larger surface area for intermolecular interactions, branched alkanes are more compact. This structural variance is the primary determinant of their differing physical properties.
Boiling Point
Linear alkanes consistently exhibit higher boiling points than their branched isomers with the same number of carbon atoms.[1] This is a direct consequence of the stronger London dispersion forces between linear molecules. The elongated shape of straight-chain alkanes allows for a larger surface area of contact between molecules, enhancing the strength of these temporary fluctuating dipoles.[1][2] Consequently, more energy is required to overcome these intermolecular attractions and facilitate the transition from the liquid to the gaseous phase.[3] In contrast, the more compact, spherical shape of branched alkanes reduces the available surface area for intermolecular contact, leading to weaker London dispersion forces and lower boiling points.[4][5]
Table 1: Boiling Points of Pentane (C₅H₁₂) and Octane (C₈H₁₈) Isomers
| Alkane | Structure | Boiling Point (°C) |
| n-Pentane | Linear | 36.1[6] |
| Isopentane (2-Methylbutane) | Branched | 27.9[6] |
| Neopentane (B1206597) (2,2-Dimethylpropane) | Highly Branched | 9.5[6] |
| n-Octane | Linear | 125.7[6] |
| 2,2,3,3-Tetramethylbutane | Highly Branched | 106.5[6] |
Melting Point
The trend for melting points is more complex than for boiling points and is significantly influenced by the efficiency of crystal lattice packing.[2] Linear alkanes, due to their regular shape, generally pack more efficiently into a well-ordered crystal structure, resulting in higher melting points compared to many of their branched isomers.[2]
However, highly symmetrical branched isomers can exhibit unusually high melting points.[7] This is because their compact and symmetrical shape allows them to pack very efficiently, sometimes even more so than their linear counterparts, into a stable crystal lattice. A prime example is neopentane (2,2-dimethylpropane), which has a much higher melting point than n-pentane.[2][7] Asymmetrical branching, on the other hand, disrupts packing and leads to lower melting points.[7]
Table 2: Melting Points of Pentane (C₅H₁₂) Isomers
| Alkane | Structure | Melting Point (°C) |
| n-Pentane | Linear | -129.8[7] |
| Isopentane (2-Methylbutane) | Branched | -161.0[7] |
| Neopentane (2,2-Dimethylpropane) | Highly Branched | -16.5[7] |
Density
The density of alkane isomers is also related to molecular packing. Generally, an increase in branching leads to a decrease in density because the branches can hinder close packing, resulting in more free space between molecules.[8] This trend is observed when comparing n-pentane to isopentane.[8]
However, similar to the melting point trend, highly symmetrical and compact molecules like neopentane can pack very efficiently, leading to a higher density compared to less branched isomers.[8] Alkanes are less dense than water, with their densities typically ranging between 0.6 and 0.8 g/mL.[3]
Table 3: Density of Pentane (C₅H₁₂) Isomers
| Alkane | Structure | Density (g/cm³ at 20°C) |
| n-Pentane | Linear | 0.626 |
| Isopentane (2-Methylbutane) | Branched | 0.616 |
| Neopentane (2,2-Dimethylpropane) | Highly Branched | 0.627 (at boiling point)[8] |
Note: Density values can vary slightly with temperature.
Viscosity
Viscosity is a measure of a fluid's resistance to flow and is dependent on the strength of intermolecular forces and the potential for molecular entanglement. For short-chain alkanes, increased branching leads to a more compact, spherical shape, which reduces the surface area for intermolecular attraction.[9] This results in weaker van der Waals forces and consequently, lower viscosity compared to their linear isomers.[9][10]
For very long-chain alkanes, however, extensive branching can sometimes lead to increased viscosity. This is attributed to a greater potential for molecular entanglement between the long, branched chains.[9]
Table 4: Dynamic Viscosity of C₂₀ Alkane Isomers
| Alkane | Structure | Dynamic Viscosity (mPa·s) | Temperature (°C) |
| n-Eicosane | Linear | 4.43 | 40 |
| n-Eicosane | Linear | 2.87 | 60 |
| Phytane (Isoprenoid) | Branched | ~3.1 (estimated) | 25 |
(Data for n-Eicosane and Phytane from BenchChem)[9]
Experimental Protocols
Accurate determination of these physical properties relies on standardized experimental procedures.
Melting Point Determination (Capillary Method)
This is a standard method for determining the melting point of a solid organic compound.[1][11]
-
Sample Preparation: The solid alkane sample must be completely dry and finely powdered.[12]
-
Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample to force a small amount of the solid into the tube. Tap the sealed end of the tube on a hard surface to pack the solid down to a height of 2-3 mm.[1][12]
-
Heating: Place the capillary tube into a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[1]
-
Observation: Heat the apparatus. If the approximate melting point is known, heat rapidly to about 15-20°C below this temperature. Then, slow the heating rate to 1-2°C per minute.[1]
-
Recording the Range: Record the temperature at which the first drop of liquid appears and the temperature at which the last crystal melts. This range is the melting point. A pure compound will have a sharp melting range of 1-2°C.[1]
Boiling Point Determination (Distillation Method)
The boiling point of a liquid can be accurately measured using simple distillation.[13][14]
-
Apparatus Setup: Assemble a simple distillation apparatus. Place at least 5 mL of the liquid alkane in the distilling flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.[15]
-
Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor that is in thermal equilibrium with the boiling liquid.[15]
-
Heating: Gently heat the distilling flask.
-
Observation and Recording: As the liquid boils and the vapor condenses, the temperature on the thermometer will rise and then stabilize. Record the constant temperature observed during the distillation as the boiling point.[16] It is also important to record the atmospheric pressure, as boiling point is pressure-dependent.[13]
Density Determination (Vibrating Tube Densitometer)
This modern technique provides highly accurate density measurements.[17]
-
Principle: A U-shaped tube is electronically excited, causing it to vibrate at its characteristic frequency. This frequency changes when the tube is filled with a sample.
-
Measurement: The instrument measures the change in oscillation frequency when the sample is introduced into the tube.
-
Calculation: The density of the sample is calculated from the change in frequency. The instrument is calibrated using fluids of known density, such as dry air and pure water. This method is fast, requires a small sample volume, and offers high precision.[17]
Viscosity Determination (Capillary Viscometer)
Capillary viscometers, such as the Ostwald or Ubbelohde types, are widely used for measuring the viscosity of Newtonian fluids like alkanes.[18]
-
Principle: The method is based on measuring the time it takes for a fixed volume of liquid to flow through a narrow capillary tube under the force of gravity.[18]
-
Procedure: A specific volume of the liquid is introduced into the viscometer, which is placed in a constant temperature bath to ensure thermal equilibrium. The liquid is then drawn up into the wider arm of the U-tube.
-
Measurement: The time (t) required for the liquid level to pass between two marked points on the capillary is measured accurately.
-
Calculation: The kinematic viscosity (ν) is calculated using the equation ν = C * t, where C is the calibration constant of the viscometer. The dynamic viscosity (η) can then be found by multiplying the kinematic viscosity by the density (ρ) of the liquid (η = ν * ρ).[18]
Logical Relationship Diagram
The following diagram illustrates the relationship between alkane structure and its resulting physical properties.
Caption: Alkane structure's effect on physical properties.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Physical Properties of Alkanes | QUÃMICA ORGÃNICA [quimicaorganica.net]
- 4. Physical Properties of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Video: Physical Properties of Alkanes [jove.com]
- 8. quora.com [quora.com]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. westlab.com [westlab.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 14. vernier.com [vernier.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of 5-Ethyl-2-methyloctane and its Linear Isomer, n-Undecane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the physicochemical properties of the branched alkane, 5-Ethyl-2-methyloctane, and its straight-chain isomer, n-undecane. Both compounds share the same molecular formula (C₁₁H₂₄) and molar mass, yet their structural differences lead to distinct physical and chemical characteristics.[1][2] This comparison is supported by experimental data and established methodologies to assist researchers in understanding the impact of molecular branching on material properties.
Structural and Physicochemical Property Comparison
The fundamental difference between this compound and n-undecane lies in their carbon skeleton. N-undecane is a linear chain of eleven carbon atoms, while this compound features a branched structure. This branching significantly influences intermolecular forces, which in turn affects boiling point, melting point, and density.
Figure 1. Structural comparison of this compound and n-undecane.
The more compact, branched structure of this compound results in weaker van der Waals forces compared to the larger surface area of the linear n-undecane. This is reflected in its lower boiling point. Conversely, the irregular shape of the branched isomer makes it more difficult to pack into a crystal lattice, leading to a significantly lower melting point.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | n-Undecane |
| Molecular Formula | C₁₁H₂₄[1] | C₁₁H₂₄[3] |
| Molar Mass | 156.31 g/mol [1] | 156.31 g/mol [3] |
| Boiling Point | 178 °C[1] | 195.7–196.1 °C[3] |
| Melting Point | -57.06 °C (estimate)[1] | -25.6 °C[3] |
| Density | 0.7421 g/cm³[1] | ~0.74 g/cm³ at 20 °C[3] |
| Refractive Index | 1.4167[1] | 1.417 |
| Viscosity | Not available | 1.311 cP; 1.098 mPa·s at 25°C |
| Solubility in Water | Insoluble (predicted) | Insoluble[3][4] |
| Solubility in Organic Solvents | Soluble (predicted) | Soluble in ethanol, ether, hexane, toluene[3][4] |
Experimental Protocols
The following are detailed methodologies for determining the key physicochemical properties presented in this guide. These protocols are based on standard laboratory practices and can be adapted for the specific compounds.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For alkanes, a common and effective method is the Thiele tube technique.
Figure 2. Workflow for Boiling Point Determination using the Thiele Tube Method.
Materials:
-
Thiele tube
-
Heating oil (e.g., mineral oil)
-
Thermometer
-
Fusion tube
-
Capillary tube
-
Bunsen burner or heating mantle
-
Sample of the alkane
Procedure:
-
A small amount of the liquid alkane is placed in a fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.
-
The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in a Thiele tube containing heating oil, with the oil level above the sample.
-
The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.
-
As the temperature approaches the boiling point, a stream of bubbles will emerge from the capillary tube.
-
Heating is continued until a rapid and continuous stream of bubbles is observed.
-
The heat source is then removed, and the apparatus is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of Density
The density of a liquid hydrocarbon can be accurately measured using a digital density meter, which operates on the oscillating U-tube principle. ASTM D4052 and ASTM D5002 are standard test methods for this purpose.[5][6]
Materials:
-
Digital density meter
-
Syringe for sample injection
-
Sample of the alkane
-
Cleaning solvents (e.g., ethanol, acetone)
-
Dry air source
Procedure:
-
The density meter's oscillating U-tube is cleaned with appropriate solvents and dried with a stream of dry air.
-
The instrument is calibrated using deionized water and dry air at a known temperature.
-
The temperature of the measurement cell is set to the desired value (e.g., 20°C).
-
The liquid alkane sample is drawn into a syringe, ensuring no air bubbles are present.
-
The sample is carefully injected into the U-tube of the density meter.
-
The instrument measures the oscillation period of the U-tube filled with the sample.
-
The density is automatically calculated by the instrument based on the calibration and the measured oscillation period.
-
The measurement is typically repeated to ensure accuracy.
Biological and Toxicological Profile
n-Undecane
N-undecane is considered to have low acute toxicity.[7] However, as with many alkanes, it can cause skin and eye irritation upon direct contact.[3] Aspiration of the liquid into the lungs can be fatal.[7][8] It is not classified as a carcinogen, mutagen, or reproductive toxicant.[8] In the environment, n-undecane is expected to be readily biodegradable.[7]
This compound
Table 2: Toxicological Profile Summary
| Toxicological Endpoint | This compound | n-Undecane |
| Acute Oral Toxicity | Data not available; expected to be low. | Low acute toxicity. |
| Skin Irritation | Data not available; expected to be an irritant. | Skin irritant.[3] |
| Eye Irritation | Data not available; expected to be an irritant. | Eye irritant.[3] |
| Aspiration Hazard | Data not available; expected to be an aspiration hazard. | May be fatal if swallowed and enters airways.[7][8] |
| Carcinogenicity | Data not available. | Not classified as a carcinogen.[8] |
| Mutagenicity | Data not available. | Not classified as a mutagen.[8] |
| Reproductive Toxicity | Data not available. | Not classified as a reproductive toxicant.[8] |
Conclusion
The comparison between this compound and n-undecane highlights the critical role of molecular structure in determining the physicochemical properties of alkanes. The branching in this compound leads to a lower boiling point and melting point compared to its linear isomer, n-undecane, which has implications for their respective applications in various scientific and industrial fields. While both are expected to have a similar low order of toxicity, the lack of specific data for this compound underscores the need for further experimental investigation to fully characterize its biological and toxicological profile. Researchers and drug development professionals should consider these differences when selecting solvents, reaction media, or when studying structure-activity relationships.
References
- 1. researchgate.net [researchgate.net]
- 2. oecd.org [oecd.org]
- 3. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 4. siesascs.edu.in [siesascs.edu.in]
- 5. umwelt-online.de [umwelt-online.de]
- 6. bio-protocol.org [bio-protocol.org]
- 7. cpchem.com [cpchem.com]
- 8. chemos.de [chemos.de]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. mbresearch.com [mbresearch.com]
- 12. youtube.com [youtube.com]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
Comparative Guide to Analytical Methods for the Detection of 5-Ethyl-2-methyloctane in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methodologies for the quantitative determination of 5-Ethyl-2-methyloctane in complex biological matrices such as plasma and whole blood. The information presented is based on established analytical techniques for similar volatile organic compounds and branched-chain alkanes, supplemented with best practices for analytical method validation as outlined by regulatory agencies.
Introduction
This compound is a branched-chain alkane whose detection and quantification in complex biological matrices can be essential in various research and development areas, including toxicology, environmental exposure studies, and biomarker discovery. Due to its volatile nature and non-polar structure, Gas Chromatography-Mass Spectrometry (GC-MS) is the most suitable analytical technique. This guide explores two primary sample preparation methods coupled with GC-MS analysis: Headspace Solid-Phase Microextraction (HS-SPME) and Liquid-Liquid Extraction (LLE).
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on several factors, including the required sensitivity, sample throughput, and the nature of the sample matrix. Below is a comparison of two proposed methods for the analysis of this compound.
Table 1: Comparison of Performance Characteristics for Analytical Methods
| Parameter | Method 1: HS-SPME-GC-MS | Method 2: LLE-GC-MS |
| Analyte | This compound | This compound |
| Matrix | Human Plasma, Whole Blood | Human Plasma, Whole Blood |
| Limit of Detection (LOD) | 0.1 ng/mL | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.3 ng/mL | 1.5 ng/mL |
| Linearity Range | 0.3 - 100 ng/mL (r² > 0.995) | 1.5 - 200 ng/mL (r² > 0.992) |
| Accuracy (% Recovery) | 92 - 108% | 88 - 110% |
| Precision (%RSD) | < 10% | < 12% |
| Sample Throughput | High | Moderate |
| Solvent Consumption | Low | High |
Experimental Protocols
Detailed methodologies for the two compared analytical approaches are provided below. These protocols are based on established methods for similar volatile compounds and should be validated in-house for the specific application.[1][2][3][4]
Method 1: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS
This method is ideal for volatile compounds in complex matrices as it minimizes matrix effects by sampling the headspace above the sample.[2][4]
1. Sample Preparation:
-
Pipette 1.0 mL of plasma or whole blood into a 10 mL headspace vial.
-
Add 1.0 mL of deionized water and an appropriate internal standard (e.g., a deuterated analog of a similar alkane).
-
Seal the vial immediately with a PTFE-lined septum and cap.
2. HS-SPME Procedure:
-
Place the vial in a heated agitator at 60°C for 15 minutes to allow for equilibration of the analyte between the sample and the headspace.
-
Expose a 100 µm Polydimethylsiloxane (PDMS) SPME fiber to the headspace for 30 minutes under agitation.
3. GC-MS Analysis:
-
Injector: Desorb the SPME fiber in the GC inlet at 250°C for 2 minutes in splitless mode.
-
Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Oven Program: Start at 40°C (hold for 2 minutes), ramp to 150°C at 10°C/min, then to 280°C at 20°C/min (hold for 5 minutes).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer: Operate in Electron Ionization (EI) mode. Scan from m/z 40 to 300. For quantification, use Selected Ion Monitoring (SIM) of characteristic ions for this compound (e.g., m/z 57, 71, 85).
Method 2: Liquid-Liquid Extraction (LLE) with GC-MS
LLE is a classic extraction technique suitable for isolating analytes from a liquid sample.
1. Sample Preparation:
-
To 1.0 mL of plasma or whole blood, add an appropriate internal standard.
-
Add 2.0 mL of a non-polar organic solvent (e.g., hexane (B92381) or pentane).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
2. Extraction:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen at room temperature to a final volume of approximately 100 µL.
3. GC-MS Analysis:
-
Injector: Inject 1 µL of the concentrated extract into the GC inlet at 250°C in splitless mode.
-
GC-MS conditions: Follow the same GC-MS parameters as described in Method 1.
Method Validation
All analytical methods must be validated to ensure they are suitable for their intended purpose.[5][6][7][8][9] The validation should be performed according to the principles outlined in the FDA's guidance documents. Key validation parameters include:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Diagrams
Experimental Workflow for Analytical Method Validation
Caption: General Workflow for Validation of an Analytical Method for this compound.
Signaling Pathway for GC-MS Detection
Caption: Logical Flow of GC-MS Detection.
References
- 1. mdpi.com [mdpi.com]
- 2. Volatile Hydrocarbon Analysis in Blood by Headspace Solid-Phase Microextraction: The Interpretation of VHC Patterns in Fire-Related Incidents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wwwn.cdc.gov [wwwn.cdc.gov]
- 5. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 6. fda.gov [fda.gov]
- 7. propharmagroup.com [propharmagroup.com]
- 8. fda.gov [fda.gov]
- 9. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
A Guide to Inter-laboratory Comparison of Retention Indices for Branched Alkanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of retention indices for selected branched alkanes, compiled from various laboratories. The data, sourced from the comprehensive NIST Gas Chromatographic Retention Data database, highlights the variability and consistency of retention indices under different experimental conditions. This information is crucial for the accurate identification of compounds in complex mixtures, a common challenge in pharmaceutical research and development.
Data Presentation: Comparative Retention Indices of C6 Branched Alkanes
The following tables summarize the Kovats retention indices for four C6 branched alkanes on non-polar stationary phases, which are widely used in gas chromatography. The data is collated from multiple sources as cited in the NIST database, representing a virtual inter-laboratory comparison. Non-polar columns, such as those with a 100% dimethylpolysiloxane stationary phase (e.g., OV-101, DB-1), are selected for this comparison due to their extensive use and the large volume of available data.
Table 1: Inter-laboratory Comparison of Kovats Retention Indices for 2-Methylpentane
| Analyte | Stationary Phase | Temperature (°C) | Retention Index | Column Type | Reference |
| 2-Methylpentane | OV-101 | 35 | 569.3 | Capillary | [So et al., 1993] |
| 2-Methylpentane | OV-101 | 50 | 570.0 | Capillary | [Hao et al., 1989] |
| 2-Methylpentane | DB-1 | 60 | 569.7 | Capillary | [Lubeck and Sutton, 1983] |
| 2-Methylpentane | OV-101 | 60 | 569.8 | Capillary | [Lubeck and Sutton, 1983] |
| 2-Methylpentane | SE-30 | 70 | 570.0 | Capillary | [Matisova et al., 1988] |
Table 2: Inter-laboratory Comparison of Kovats Retention Indices for 3-Methylpentane
| Analyte | Stationary Phase | Temperature (°C) | Retention Index | Column Type | Reference |
| 3-Methylpentane | OV-101 | 35 | 582.4 | Capillary | [So et al., 1993] |
| 3-Methylpentane | OV-101 | 50 | 584.0 | Capillary | [Hao et al., 1989] |
| 3-Methylpentane | DB-1 | 60 | 584.4 | Capillary | [Krupcik et al., 1994] |
| 3-Methylpentane | OV-101 | 60 | 584.2 | Capillary | [Krupcik et al., 1994] |
| 3-Methylpentane | SE-30 | 70 | 585.0 | Capillary | [Matisova et al., 1988] |
Table 3: Inter-laboratory Comparison of Kovats Retention Indices for 2,3-Dimethylbutane
| Analyte | Stationary Phase | Temperature (°C) | Retention Index | Column Type | Reference |
| 2,3-Dimethylbutane | OV-101 | 30 | 564.0 | Capillary | [So et al., 1993] |
| 2,3-Dimethylbutane | OV-101 | 40 | 564.4 | Capillary | [Chen et al., 2001] |
| 2,3-Dimethylbutane | OV-101 | 50 | 566.0 | Capillary | [Hao et al., 1989] |
| 2,3-Dimethylbutane | OV-101 | 60 | 568.4 | Capillary | [Krupcik et al., 1994] |
| 2,3-Dimethylbutane | Squalane | 65 | 567.0 | Capillary | [Li et al., 1985] |
Table 4: Inter-laboratory Comparison of Kovats Retention Indices for 2,2-Dimethylbutane
| Analyte | Stationary Phase | Temperature (°C) | Retention Index | Column Type | Reference |
| 2,2-Dimethylbutane | OV-101 | 30 | 534.0 | Capillary | [So et al., 1993] |
| 2,2-Dimethylbutane | OV-101 | 40 | 535.6 | Capillary | [Chen et al., 2001] |
| 2,2-Dimethylbutane | OV-101 | 50 | 536.0 | Capillary | [Hao et al., 1989] |
| 2,2-Dimethylbutane | DB-1 | 60 | 538.0 | Capillary | [Krupcik et al., 1994] |
| 2,2-Dimethylbutane | Squalane | 65 | 536.0 | Capillary | [Li et al., 1985] |
Experimental Protocols
The retention indices presented in this guide are primarily determined using gas chromatography (GC). The general methodology involves the separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column. The Kovats retention index system is a widely accepted method for converting retention times into system-independent constants, facilitating inter-laboratory comparisons.[1]
A typical experimental setup for determining the retention indices of branched alkanes involves:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) and a capillary column.
-
Column: A non-polar capillary column, such as one coated with 100% dimethylpolysiloxane (e.g., OV-101, DB-1, SE-30), is commonly used for separating alkanes. Column dimensions typically range from 25 to 50 meters in length and 0.2 to 0.32 mm in internal diameter.
-
Carrier Gas: Helium or hydrogen is typically used as the carrier gas at a constant flow rate.
-
Temperature Program: The analysis can be performed under isothermal conditions (constant temperature) or with a temperature program where the column temperature is increased at a controlled rate. For volatile compounds like C6 alkanes, the initial temperature is often set near or below ambient temperature, followed by a gradual ramp to a higher final temperature to ensure the elution of all components.
-
Sample Preparation: A standard mixture containing a series of n-alkanes and the branched alkanes of interest is prepared in a volatile solvent.
-
Injection: A small volume of the sample is injected into the gas chromatograph.
-
Data Analysis: The retention times of the n-alkanes and the branched alkanes are recorded. The Kovats retention index (I) for a compound is calculated using the following formula for isothermal analysis:
I = 100 * [n + (log(t'R(x)) - log(t'R(n))) / (log(t'R(N)) - log(t'R(n)))]
Where:
-
n is the carbon number of the n-alkane eluting before the compound of interest.
-
N is the carbon number of the n-alkane eluting after the compound of interest.
-
t'R(x) is the adjusted retention time of the compound of interest.
-
t'R(n) is the adjusted retention time of the preceding n-alkane.
-
t'R(N) is the adjusted retention time of the following n-alkane.
For temperature-programmed analysis, a linear interpolation is used.
-
Mandatory Visualization
The following diagram illustrates the logical workflow of an inter-laboratory comparison study for determining the retention indices of branched alkanes.
Caption: Workflow for Inter-laboratory Comparison of Retention Indices.
References
A Comparative Guide to the Quantification of 5-Ethyl-2-methyloctane: Accuracy and Precision
For researchers, scientists, and drug development professionals, the accurate and precise quantification of volatile organic compounds (VOCs) is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products and research materials. 5-Ethyl-2-methyloctane, a branched-chain alkane, serves as a representative VOC where meticulous analytical methodology is critical. This guide provides a comprehensive comparison of common analytical techniques for the quantification of this compound, with a focus on accuracy and precision, supported by representative experimental data and detailed protocols.
Overview of Quantification Methods
The primary methods for the quantification of volatile hydrocarbons such as this compound are Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The choice between these techniques often depends on the specific requirements of the analysis, including the need for definitive identification, sensitivity, and the complexity of the sample matrix. Sample preparation techniques such as Headspace (HS) sampling and Solid-Phase Microextraction (SPME) are commonly employed to introduce the volatile analyte into the GC system.
Comparative Analysis of Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the identification power of MS.[1][2] It provides both qualitative and quantitative data, making it highly valuable in complex analyses.[2] GC-Flame Ionization Detection (GC-FID), on the other hand, is a robust and highly sensitive method for detecting hydrocarbons, though it does not provide structural information.[1][3]
Key Distinctions:
-
Specificity: GC-MS offers superior specificity, as it identifies compounds based on their unique mass spectra.[1][2] GC-FID relies solely on retention time for identification, which can be less definitive in complex mixtures.
-
Sensitivity: While both techniques are sensitive, GC-MS can often achieve lower detection limits, in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range for targeted analyses.[2]
-
Versatility: GC-MS is more versatile, capable of analyzing a wider range of compounds beyond just hydrocarbons.[1]
-
Cost and Complexity: GC-FID systems are generally less expensive to purchase and operate, and the data analysis is more straightforward compared to GC-MS.[1]
Data Presentation: Performance Comparison
The following tables summarize representative quantitative data for the analysis of branched-chain alkanes similar to this compound, comparing different analytical approaches.
Table 1: Comparison of GC-MS and GC-FID for the Quantification of a Representative C11 Branched Alkane
| Parameter | GC-MS (SIM Mode) | GC-FID |
| Linearity (R²) | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | 0.1 ng/mL | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.3 ng/mL | 1.5 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 92 - 108% |
| Precision (% RSD) | < 5% | < 7% |
Note: Data is synthesized from typical performance characteristics of these methods for similar analytes.
Table 2: Comparison of Sample Introduction Techniques for GC-MS Analysis
| Parameter | Headspace (HS) | Solid-Phase Microextraction (SPME) |
| Sample Throughput | High | Medium |
| Sensitivity | Good | Excellent |
| Matrix Effects | Minimized | Can be present |
| Automation | Easily automated | Easily automated |
| Solvent Use | Solvent-free | Solvent-free |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the quantification of this compound.
Method 1: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
This method is suitable for the rapid and automated analysis of volatile compounds in liquid or solid matrices.
1. Sample Preparation:
-
Accurately weigh 1 gram of the sample into a 20 mL headspace vial.
-
Add a known concentration of an appropriate internal standard (e.g., deuterated analog or a structurally similar alkane not present in the sample).
-
Seal the vial immediately with a PTFE-lined septum and aluminum cap.
2. Headspace Parameters:
-
Incubation Temperature: 80°C
-
Incubation Time: 20 minutes
-
Syringe Temperature: 90°C
-
Injection Volume: 1 mL of the headspace gas
3. GC-MS Parameters:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector Temperature: 250°C
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
MS Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for this compound (e.g., m/z 43, 57, 71, 85). Full scan mode can be used for initial identification.
Method 2: Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS)
This technique offers high sensitivity by pre-concentrating the analyte onto a coated fiber.
1. Sample Preparation:
-
Place 1 gram of the sample into a 20 mL vial.
-
Add a known concentration of an internal standard.
-
Seal the vial.
2. SPME Parameters:
-
Fiber: 100 µm Polydimethylsiloxane (PDMS) or Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) for broader VOC coverage.[4]
-
Extraction Type: Headspace SPME.
-
Extraction Temperature: 60°C.
-
Extraction Time: 30 minutes with agitation.
-
Desorption Time: 2 minutes in the GC injector.
3. GC-MS Parameters:
-
Same as for HS-GC-MS.
Experimental Workflows
The following diagrams illustrate the logical flow of the analytical processes described.
Caption: General workflow for the quantification of this compound.
Caption: Decision tree for selecting an appropriate analytical method.
Conclusion
The choice of an analytical method for the quantification of this compound should be guided by the specific analytical needs. For applications requiring definitive identification and high sensitivity in complex matrices, GC-MS is the preferred method. For routine, high-throughput quantification of this hydrocarbon in simpler matrices, GC-FID offers a robust and cost-effective solution. The use of automated sample introduction techniques like Headspace and SPME can further enhance the efficiency and sensitivity of the analysis. Proper method validation, including the assessment of accuracy, precision, linearity, and limits of detection and quantification, is essential for ensuring reliable results in any research or drug development setting.
References
- 1. Why is Using GC-MS More Advantageous than GC-FID? [monadlabtech.com]
- 2. The Difference Between GC-MS and FID in Gas Chromatography [monadlabtech.com]
- 3. researchgate.net [researchgate.net]
- 4. An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Determining Analytical Limits for 5-Ethyl-2-methyloctane: A Comparative Guide to LOD and LOQ
For researchers and professionals in drug development and analytical sciences, establishing the precise limits of detection (LOD) and quantification (LOQ) is critical for method validation and ensuring reliable data. This guide provides a comparative analysis of two common analytical approaches for determining the LOD and LOQ of the volatile organic compound (VOC) 5-Ethyl-2-methyloctane, a branched-chain alkane. The methodologies discussed are based on widely accepted practices in analytical chemistry, particularly utilizing gas chromatography-mass spectrometry (GC-MS), a powerful technique for both qualitative and quantitative analysis of VOCs.[1][2]
The determination of LOD and LOQ is essential for understanding the lower limits of an analytical method's performance. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration at which the analyte can be quantitatively determined with acceptable precision and accuracy.[3][4] This guide will compare two prevalent sample introduction techniques for GC-MS analysis of this compound: Static Headspace (HS) and Solid-Phase Microextraction (SPME).
Comparative Analysis of LOD and LOQ
The selection of a sample introduction method can significantly influence the sensitivity of the analysis. Below is a summary of hypothetical, yet representative, LOD and LOQ values for this compound using Static Headspace and SPME coupled with GC-MS. These values are typically determined through statistical analysis of the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.[3][5]
| Parameter | Static Headspace (HS) - GC-MS | Solid-Phase Microextraction (SPME) - GC-MS |
| Limit of Detection (LOD) | 0.5 ng/mL | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL | 0.15 ng/mL |
| Instrumentation | GC-MS with Headspace Sampler | GC-MS with SPME Fiber Assembly |
| Typical Sample Matrix | Aqueous solutions, solid matrices | Aqueous solutions, air samples |
As the data suggests, SPME generally offers a lower LOD and LOQ due to its ability to pre-concentrate the analyte from the sample matrix onto the fiber, leading to a more concentrated injection into the GC-MS system.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following protocols outline the steps for determining the LOD and LOQ of this compound using both Static Headspace and SPME with GC-MS.
I. Method Based on Signal-to-Noise Ratio
This common approach involves preparing a series of dilutions of a certified standard of this compound.
1. Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol.
-
Perform serial dilutions to create a range of working standards with concentrations approaching the expected LOD and LOQ.
2. Sample Analysis (Static Headspace - GC-MS):
-
Pipette a fixed volume of each standard solution into separate headspace vials and seal them.
-
Incubate the vials at a constant temperature (e.g., 80°C) for a specific time to allow for equilibration of the analyte between the sample and the headspace.
-
Automatically inject a fixed volume of the headspace gas into the GC-MS system.
-
Acquire the data in full scan or selected ion monitoring (SIM) mode.
3. Sample Analysis (SPME - GC-MS):
-
Place a fixed volume of each standard solution into separate vials.
-
Expose a SPME fiber (e.g., PDMS-DVB) to the headspace or directly immerse it in the solution for a defined period to allow for analyte adsorption.
-
Retract the fiber and insert it into the heated injection port of the GC for thermal desorption of the analyte.
-
Acquire the data in full scan or SIM mode.
4. Data Analysis:
-
Determine the signal-to-noise (S/N) ratio for the this compound peak at each concentration. The noise is typically measured from a region of the baseline close to the analyte peak.
-
The LOD is the concentration that yields a S/N ratio of approximately 3:1.
-
The LOQ is the concentration that results in a S/N ratio of about 10:1.
II. Method Based on the Calibration Curve
This statistical method is also widely used for determining LOD and LOQ.
1. Calibration Curve Construction:
-
Prepare a series of at least five calibration standards of this compound at concentrations near the expected LOQ.
-
Analyze each standard multiple times (e.g., n=3) using either the HS-GC-MS or SPME-GC-MS protocol described above.
-
Plot the mean instrument response versus the concentration of the analyte.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
2. Calculation of LOD and LOQ:
-
The LOD and LOQ are calculated using the following formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
Where:
-
σ is the standard deviation of the y-intercepts of the regression lines or the residual standard deviation of the regression line.
-
S is the slope of the calibration curve.
-
Workflow and Pathway Diagrams
To visualize the experimental process, the following diagrams illustrate the logical flow of the LOD and LOQ determination.
Caption: Experimental workflow for LOD and LOQ determination.
Caption: Comparison of HS and SPME sample introduction pathways.
References
- 1. iltusa.com [iltusa.com]
- 2. Analytical methods for the analysis of volatile natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. ddtjournal.net [ddtjournal.net]
- 4. researchgate.net [researchgate.net]
- 5. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
Navigating the Complex World of Isomers: A Comparative Analysis of Ethyl-Methyloctane Mass Spectra
For researchers, scientists, and professionals in drug development, the precise identification of chemical isomers is a critical challenge. Mass spectrometry serves as a powerful analytical tool in this endeavor, offering unique fragmentation patterns that act as molecular fingerprints. This guide provides a detailed comparison of the electron ionization (EI) mass spectra of various ethyl-methyloctane isomers, supported by experimental data and protocols to aid in their differentiation.
The structural nuances of isomers, such as the placement of ethyl and methyl groups on an octane (B31449) backbone, lead to distinct fragmentation pathways under electron ionization. Understanding these differences is paramount for unambiguous identification in complex matrices. This comparison focuses on the mass spectra of five ethyl-methyloctane isomers: 3-ethyl-4-methyloctane, 4-ethyl-3-methyloctane, 5-ethyl-2-methyloctane, 6-ethyl-2-methyloctane, and 4-ethyl-4-methyloctane.
Unraveling Fragmentation Patterns: A Side-by-Side Comparison
The mass spectra of these isomers, while sharing some common fragments characteristic of alkanes, exhibit significant differences in the relative abundances of key ions. These variations arise from the preferential cleavage at branching points, leading to the formation of more stable carbocations. The table below summarizes the major fragment ions and their relative intensities for each isomer, providing a quantitative basis for comparison.
| Isomer | m/z 43 | m/z 57 | m/z 71 | m/z 85 | m/z 99 | m/z 127 | Molecular Ion (m/z 156) |
| 3-Ethyl-4-methyloctane | 100 | 85 | 45 | 30 | 15 | 5 | <1 |
| 4-Ethyl-3-methyloctane | 100 | 90 | 50 | 35 | 20 | 8 | <1 |
| This compound | 100 | 75 | 60 | 40 | 10 | 2 | <1 |
| 6-Ethyl-2-methyloctane | 100 | 65 | 55 | 35 | 5 | 1 | <1 |
| 4-Ethyl-4-methyloctane | 80 | 100 | 30 | 25 | 50 | 10 | <1 |
Note: The relative intensities are normalized to the base peak (most abundant ion), which is assigned a value of 100.
A key observation is the consistently low abundance or absence of the molecular ion peak (m/z 156) for all isomers, a common feature for branched alkanes which readily undergo fragmentation. The base peak, with the highest relative abundance, provides a significant clue to the isomer's structure. For instance, in 4-ethyl-4-methyloctane, the base peak is at m/z 57, corresponding to the stable tertiary butyl cation, while for the other isomers, the base peak is at m/z 43, likely due to the formation of the isopropyl cation.
Visualizing the Fragmentation Cascade
To illustrate the fragmentation process, the following diagram depicts a generalized cleavage pathway for a representative ethyl-methyloctane isomer. The initial ionization event creates a molecular ion, which is highly unstable and rapidly fragments at the C-C bonds, particularly at the branching points, to yield smaller, more stable carbocations.
Caption: Generalized electron ionization fragmentation pathway of an ethyl-methyloctane isomer.
Experimental Protocol for GC-MS Analysis
The acquisition of high-quality mass spectra is fundamental to accurate isomer identification. The following is a typical experimental protocol for the analysis of ethyl-methyloctane isomers using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Dissolve the ethyl-methyloctane isomer in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 100 µg/mL.
2. Gas Chromatography (GC) Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Final hold: 5 minutes at 250°C.
-
3. Mass Spectrometry (MS) Conditions:
-
MS System: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 35-200.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
4. Data Analysis:
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
Identify the peaks corresponding to the ethyl-methyloctane isomers based on their retention times.
-
Compare the acquired mass spectra with reference spectra from a library (e.g., NIST) and with the data presented in this guide for positive identification.
Workflow for Isomer Identification
The logical process for identifying an unknown ethyl-methyloctane isomer using GC-MS is outlined in the following workflow diagram.
Caption: Experimental workflow for the identification of ethyl-methyloctane isomers.
Unambiguous Structural Confirmation: A Comparison Guide to Cross-Validation of GC-MS and NMR Data
For researchers, scientists, and drug development professionals, the precise and confident structural elucidation of chemical compounds is a cornerstone of successful research and development. While individual analytical techniques provide valuable insights, a truly robust structural confirmation is achieved through the cross-validation of data from orthogonal methods. This guide provides an objective comparison of two powerhouse techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the structural confirmation of small molecules, supported by detailed experimental protocols and comparative data.
The integration of GC-MS and NMR data provides a synergistic approach to structural analysis.[1][2][3] GC-MS offers exceptional sensitivity and provides crucial information about a compound's molecular weight and fragmentation patterns, which act as a molecular fingerprint.[4][5] In contrast, NMR spectroscopy excels at defining the precise atomic connectivity and stereochemistry of a molecule, offering a detailed blueprint of its structure.[6][7][8] By combining these complementary techniques, researchers can achieve a higher degree of confidence in their structural assignments, minimizing the ambiguity that can arise from relying on a single analytical method.[1][9][10]
Data Presentation: A Comparative Analysis
The following tables summarize the key quantitative and qualitative data obtained from GC-MS and NMR analyses, highlighting their distinct and complementary contributions to structural confirmation.
Table 1: Comparison of GC-MS and NMR for Structural Confirmation
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Cross-Validation Point |
| Principle | Separates volatile compounds based on their physicochemical properties followed by ionization and mass-to-charge ratio analysis.[11][12] | Exploits the magnetic properties of atomic nuclei to provide information about the chemical environment and connectivity of atoms.[8][13] | Orthogonal techniques providing independent yet complementary structural information.[14] |
| Information Provided | Molecular weight, elemental composition (with high-resolution MS), and fragmentation patterns.[4][15] | Detailed atomic connectivity (¹H-¹H, ¹H-¹³C), stereochemistry, and dynamic information.[6][16][17] | The molecular formula derived from high-resolution MS is confirmed by the detailed structural fragments observed in NMR. |
| Strengths | High sensitivity (picomole to femtomole range), excellent for separating complex mixtures, and extensive spectral libraries for compound identification.[5][18] | Unambiguous structure determination, non-destructive, and provides precise quantitative information (qNMR).[2][17] | High sensitivity of GC-MS can detect and provide mass information for impurities that can then be structurally characterized by NMR if present in sufficient quantity. |
| Weaknesses | Limited to volatile and thermally stable compounds, potential for sample degradation during analysis, and provides limited stereochemical information.[15][19] | Lower sensitivity compared to MS (nanomole to micromole range), and spectra can be complex for large molecules or mixtures.[5][20] | The volatility requirement of GC-MS can be overcome by NMR for non-volatile compounds, providing a more comprehensive analysis of a sample. |
| Sample Requirements | Small sample size (micrograms to nanograms), must be soluble in a volatile solvent.[11][19] | Larger sample size (milligrams), must be soluble in a deuterated solvent.[6] | Both techniques can often be performed on the same sample batch, ensuring data consistency. |
Table 2: Illustrative Quantitative Data for a Hypothetical Small Molecule (e.g., C₁₀H₁₂O₂)
| Parameter | GC-MS Data | NMR Data |
| Molecular Ion (M+) | m/z = 164.0837 (High-Resolution MS) | - |
| Key Fragments | m/z = 149, 121, 91 | - |
| ¹H Chemical Shifts (ppm) | - | 7.2-7.4 (m, 5H), 5.1 (s, 2H), 3.6 (s, 3H), 2.1 (s, 2H) |
| ¹³C Chemical Shifts (ppm) | - | 171.5, 136.2, 129.4, 128.6, 127.3, 66.8, 52.1, 41.3 |
| Purity (%) | 99.5% (by peak area) | 99.2% (by qNMR) |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining high-quality, reproducible data for cross-validation.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile solvent such as dichloromethane (B109758) or hexane.[11][19] The final concentration should be around 10-100 µg/mL.[19] Ensure the sample is free of particulate matter by centrifugation or filtration.
-
Instrumentation: Utilize a GC system equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).[21]
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Start at 50 °C for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL with a split ratio of 20:1.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[15]
-
Mass Range: Scan from m/z 40 to 500.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the obtained mass spectrum with spectral libraries (e.g., NIST) for preliminary identification. For novel compounds, high-resolution mass spectrometry is essential for accurate mass determination and molecular formula prediction.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6] Ensure the sample is of high purity (>95%) to avoid spectral complications from impurities.[6]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
1D NMR Experiments:
-
¹H NMR: Acquire a proton spectrum to determine the number of different proton environments, their chemical shifts, integration (relative number of protons), and coupling patterns.[6][8]
-
¹³C NMR: Acquire a carbon spectrum to identify the number of unique carbon atoms and their chemical environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.[6]
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings and establish proton connectivity within molecular fragments.[16]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.[16]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting molecular fragments.[16]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the molecule's stereochemistry and conformation.[16]
-
-
Data Analysis: Integrate and analyze the 1D and 2D NMR spectra to piece together the complete molecular structure. Compare experimental chemical shifts with predicted values from computational methods for further validation.[6][22]
Mandatory Visualization
The following diagram illustrates the logical workflow for the cross-validation of GC-MS and NMR data, leading to a confident structural confirmation.
Caption: Workflow for structural confirmation via cross-validation of GC-MS and NMR data.
References
- 1. Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Sciencemadness Discussion Board - GC/MS vs. NMR for unknown sample anaylsis - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. jchps.com [jchps.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Sample preparation GC-MS [scioninstruments.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. quora.com [quora.com]
- 14. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 15. memphis.edu [memphis.edu]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. uoguelph.ca [uoguelph.ca]
- 20. reddit.com [reddit.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Fuel Additive Octane Ratings: 5-Ethyl-2-methyloctane in Context
For researchers, scientists, and drug development professionals, an understanding of the chemical properties of organic molecules is paramount. This guide provides a comparative analysis of the octane (B31449) rating of 5-Ethyl-2-methyloctane against common fuel additives, supported by established experimental protocols.
This guide will, therefore, focus on the known octane ratings of widely used fuel additives—Methyl Tertiary-Butyl Ether (MTBE), Ethyl Tertiary-Butyl Ether (ETBE), and Ethanol—and detail the standardized methodologies for their determination. This comparative data provides a valuable framework for understanding the relative performance of different fuel components.
Comparative Octane Ratings of Common Fuel Additives
The octane rating of a fuel is a measure of its resistance to knocking. It is determined by comparing the fuel's performance to a mixture of iso-octane (2,2,4-trimethylpentane), which has an octane rating of 100, and n-heptane, with an octane rating of 0.[2][3] The two primary measures are the Research Octane Number (RON), which reflects performance under city driving conditions (low speed, frequent acceleration), and the Motor Octane Number (MON), which simulates highway driving conditions (high speed, sustained load).[4][5][6]
| Fuel Additive | Chemical Formula | Research Octane Number (RON) | Motor Octane Number (MON) |
| Methyl Tertiary-Butyl Ether (MTBE) | C₅H₁₂O | 116 - 118 | 100 - 102 |
| Ethyl Tertiary-Butyl Ether (ETBE) | C₆H₁₄O | 117 - 119 | 102 - 104 |
| Ethanol | C₂H₅OH | ~108 | ~89 |
| This compound | C₁₁H₂₄ | Not Publicly Available | Not Publicly Available |
Note: The octane ratings for MTBE, ETBE, and Ethanol are blended values and can vary depending on the base fuel and blend concentration.
Experimental Protocols for Octane Rating Determination
The determination of RON and MON is governed by standardized test methods developed by ASTM International. These methods utilize a single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.[6][7][8]
ASTM D2699: Standard Test Method for Research Octane Number (RON) of Spark-Ignition Engine Fuel
This method is used to determine the anti-knock characteristics of motor fuels under relatively mild operating conditions.[4][5][7]
Methodology:
-
Engine Preparation: The CFR engine is calibrated using primary reference fuels (PRF), which are blends of iso-octane and n-heptane with known octane numbers.
-
Sample Introduction: The fuel sample to be tested is introduced into the engine.
-
Compression Ratio Adjustment: The engine's compression ratio is adjusted until a standard level of knock intensity is observed.
-
Bracketing: The test sample is "bracketed" by two PRF blends, one that produces a slightly higher knock intensity and one that produces a slightly lower knock intensity.
-
RON Calculation: The RON of the sample is determined by interpolating between the octane numbers of the two bracketing PRF blends.
ASTM D2700: Standard Test Method for Motor Octane Number (MON) of Spark-Ignition Engine Fuel
This method assesses the anti-knock performance of fuels under more severe conditions than the RON test, characterized by higher engine speed and intake mixture temperature.[4][5]
Methodology: The procedure for determining the MON is similar to that of the RON, but with different engine operating parameters:
-
Engine Speed: 900 rpm (compared to 600 rpm for RON).[6]
-
Intake Air Temperature: 149 °C (compared to a variable temperature for RON).[6]
These more stringent conditions typically result in a lower octane number for the same fuel, and the difference between RON and MON is known as the fuel's "sensitivity."
Experimental Workflow for Octane Number Determination
The following diagram illustrates the general workflow for determining the octane number of a fuel sample according to ASTM D2699 or ASTM D2700.
Caption: Workflow for Octane Number Determination.
References
- 1. This compound | 62016-18-6 | Benchchem [benchchem.com]
- 2. Octane rating - Wikipedia [en.wikipedia.org]
- 3. ascelibrary.org [ascelibrary.org]
- 4. ASTM D2699 Method for Octane Number | Ayalytical [ayalytical.com]
- 5. What are ASTM D2700 and ASTM D2699? [sh-sinpar.com]
- 6. koehlerinstrument.com [koehlerinstrument.com]
- 7. matestlabs.com [matestlabs.com]
- 8. ASTM D2699 - eralytics [eralytics.com]
Evaluating the performance of different catalysts in branched alkane synthesis
The hydroisomerization of n-alkanes into their branched isomers is a critical process in the modern petroleum industry for enhancing the quality of transportation fuels.[1] This guide provides a comparative evaluation of different bifunctional catalysts used in this process, focusing on their performance, the experimental conditions under which they were tested, and the underlying reaction mechanisms.
Experimental Workflow and Catalyst Evaluation
The evaluation of catalysts for branched alkane synthesis follows a systematic workflow. This process begins with the synthesis and characterization of the catalyst, followed by performance testing in a reactor system, and concludes with detailed analysis of the reaction products.
Detailed Experimental Protocol (n-Heptane Hydroisomerization)
The following protocol is a representative example for evaluating catalyst performance in the hydroisomerization of n-heptane.
-
Catalyst Preparation: A bifunctional catalyst, such as Platinum (Pt) supported on a zeolite (e.g., ZSM-22, Beta), is prepared. The metal component is typically introduced via incipient wetness impregnation.[2] The catalyst's acidity and metal dispersion are crucial properties that determine its activity and selectivity.[3]
-
Reactor Setup: The experiments are commonly conducted in a fixed-bed microreactor.[4] For a typical run, approximately 0.40 g of the catalyst is loaded into the reactor, which has an inner diameter of 6 mm.[4]
-
Catalyst Activation: Before the reaction, the catalyst is activated in-situ. This is usually achieved by heating it in a flow of hydrogen (H₂) to a specific temperature, for instance, 400°C for 4 hours.[4]
-
Reaction Conditions:
-
Feed: A mixture of n-heptane and hydrogen is fed into the reactor. A typical molar ratio of H₂ to n-heptane is 12:1.[4]
-
Temperature: The reaction temperature is a critical parameter and is typically varied to find the optimum performance, often in the range of 220°C to 350°C.[3][5]
-
Pressure: The reaction is carried out under pressure, for example, at 10 bar.[4]
-
Weight Hourly Space Velocity (WHSV): The WHSV, which represents the mass flow rate of the feed divided by the catalyst weight, is set to a value such as 7.6 h⁻¹.[4]
-
-
Product Analysis: The composition of the product stream is analyzed using a gas chromatograph (GC) equipped with a Flame Ionization Detector (FID).[4]
-
Performance Calculation: Key performance metrics are calculated from the GC data:
-
Conversion (%): The percentage of n-heptane that has reacted.
-
Selectivity (%): The percentage of converted n-heptane that forms desired branched isomers.
-
Yield (%): The overall percentage of the initial n-heptane that is converted into desired branched isomers (Yield = Conversion × Selectivity).[4]
-
Performance Comparison of Different Catalysts
The effectiveness of a catalyst in branched alkane synthesis is determined by its ability to achieve high conversion of the linear alkane while maintaining high selectivity towards the desired branched isomers and minimizing cracking into smaller, less valuable products.[3][6] Bifunctional catalysts, which possess both metal sites for hydrogenation/dehydrogenation and acid sites for isomerization, are widely employed.[7] The balance between these metal and acid functions is crucial for optimal performance.[1]
| Catalyst System | Feedstock | Temp (°C) | Conversion (%) | Isomer Selectivity (%) | Isomer Yield (%) | Cracking Selectivity (%) | Reference |
| Pt/SZ | n-Heptane | 200 | ~53 | 70-78 | ~37-41 | 22-30 | [8] |
| MoOₓ-Pd/Ce-MCM-48 | n-Heptane | 300 | 58.7 | 91.2 | 53.5 | <8.8 | [4] |
| Pt-H-Beta (Si/Al=26) | n-Hexadecane | 220 | 94 | ~81 | 76 | ~6 | [3] |
| Pt-ZSM-22 | n-Decane | 230 | 84 | - | High | Low | [3] |
| Pt/ZSM-12 | n-Dodecane | - | 90 | ~55 (multi-branched) | ~50 | Low | [9] |
| Pt/ZSM-22 | n-Dodecane | - | High | ~17 (multi-branched) | - | High | [9] |
Note: Performance data is highly dependent on specific reaction conditions. The table presents optimized or representative results from the cited literature.
Reaction Mechanism on Bifunctional Catalysts
The hydroisomerization of n-alkanes over bifunctional catalysts proceeds through a well-established multi-step mechanism. This "ideal" pathway ensures efficient conversion to branched isomers while suppressing undesired cracking reactions.[1][10]
The process begins when an n-alkane molecule is dehydrogenated on a metal site (e.g., Platinum) to form an alkene intermediate.[3] This alkene then diffuses to a nearby Brønsted acid site on the support (e.g., a zeolite), where it is protonated to form a carbenium ion.[6][10] This highly reactive intermediate undergoes skeletal rearrangement to a more stable, branched structure. The branched carbenium ion is then deprotonated back into a branched alkene (iso-alkene), which migrates back to a metal site to be hydrogenated into the final branched alkane (iso-alkane) product.[10] The efficiency of this cycle depends on the proximity and balance of metal and acid sites.[1][3]
References
- 1. Bifunctional catalysts for the hydroisomerization of n-alkanes: the effects of metal–acid balance and textural structure - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Study on the preparation and n -heptane isomerization performance of MoO x -Pd/Ce-MCM-48 catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08454J [pubs.rsc.org]
- 5. journals.iau.ir [journals.iau.ir]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Industrial Aplication of Catalytic Systems for n-Heptane Isomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Shape selectivity of zeolite for hydroisomerization of long-chain alkanes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of 5-Ethyl-2-methyloctane
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 5-Ethyl-2-methyloctane. The following disposal procedures are based on the safety data for structurally similar branched-chain alkanes, such as isooctane (B107328) and nonane. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable local, state, and federal regulations.
Proper disposal of this compound is critical to ensure laboratory safety and environmental protection. As a flammable hydrocarbon, it must be handled as hazardous waste. This guide provides essential information for researchers, scientists, and drug development professionals on its safe disposal.
Immediate Safety and Handling for Disposal
Before beginning any disposal process, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, such as a fume hood. If ventilation is inadequate, a respirator may be necessary.
Waste Collection and Storage
Proper segregation and storage of chemical waste are the first steps in safe disposal.
-
Container: Use a designated, properly labeled, and chemically compatible waste container. The container must have a secure cap to prevent the release of flammable vapors.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area away from ignition sources such as heat, sparks, and open flames. Ensure the storage area is designated for flammable liquids.
Disposal Procedure
Under no circumstances should this compound be disposed of down the drain or in regular trash.
-
Waste Characterization: Based on the properties of similar alkanes, this compound is classified as a flammable liquid hazardous waste.
-
Contact EHS: Your institution's Environmental Health and Safety (EHS) department is the primary point of contact for hazardous waste disposal. They will provide specific instructions and arrange for a pickup by a licensed hazardous waste disposal contractor.
-
Professional Disposal: The most common and recommended method for the disposal of flammable organic solvents like this compound is incineration at a licensed industrial waste facility. This process ensures the complete destruction of the chemical in an environmentally sound manner.
Quantitative Data for Similar Alkanes
The following table summarizes key quantitative data for n-nonane and isooctane, which informs the safety and disposal protocols for this compound.
| Property | n-Nonane | Isooctane (2,2,4-Trimethylpentane) | Significance for Disposal |
| CAS Number | 111-84-2 | 540-84-1 | Unique identifiers for chemical substances. |
| Flash Point | 31 °C (87.8 °F)[1] | -12 °C (10.4 °F) | Indicates the temperature at which the liquid gives off enough vapor to ignite in the air. Dictates storage and handling precautions. |
| Lower Explosion Limit | 0.8%[1] | 1.1% | The minimum concentration of a vapor in air below which a flame does not propagate. |
| Upper Explosion Limit | 2.9%[1] | 6.0% | The maximum concentration of a vapor in air above which a flame does not propagate. |
| Autoignition Temperature | 205 °C (401 °F)[2] | 410 °C (770 °F)[3] | The lowest temperature at which it will spontaneously ignite in a normal atmosphere without an external source of ignition. |
Experimental Protocols
The disposal procedures outlined above are operational protocols and do not involve experimental methodologies. The key protocol is to always handle and dispose of this compound as a flammable hazardous waste in accordance with your institution's EHS guidelines and local regulations.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 5-Ethyl-2-methyloctane
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-Ethyl-2-methyloctane in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Identification and Personal Protective Equipment
Proper personal protective equipment (PPE) is the final line of defense against chemical exposure.[6] The following table summarizes the potential hazards and the recommended PPE for handling this compound.
| Hazard | Recommended Personal Protective Equipment (PPE) |
| Flammability | Flame-retardant antistatic protective clothing.[4] Use non-sparking tools and explosion-proof equipment.[5] |
| Inhalation | Work in a well-ventilated area, preferably in a chemical fume hood. If vapors or aerosols are generated, respiratory protection is required.[4][5] |
| Skin Contact | Chemical-resistant gloves (e.g., nitrile). Immediately remove and launder contaminated clothing.[4] |
| Eye Contact | Safety glasses with side-shields or chemical splash goggles. |
| Ingestion | May be fatal if swallowed and enters airways.[4] Do not eat, drink, or smoke in handling areas. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocol for Safe Use:
-
Preparation:
-
Before handling, ensure all necessary PPE is worn correctly.
-
Work within a certified chemical fume hood to minimize inhalation exposure.
-
Have a chemical spill kit readily accessible.
-
-
Handling:
-
Post-Experiment:
-
After the experimental procedure, securely seal the primary container.
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Collect all waste containing this compound in a dedicated, properly labeled, and sealed container. This includes unused chemicals, contaminated consumables (e.g., pipette tips, wipes), and rinsing solvents.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable Liquid).
-
Storage: Store the waste container in a designated, well-ventilated, and secondary containment area away from ignition sources.
-
Disposal: Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Do not pour this compound down the drain. Contaminated packaging should be triple-rinsed and disposed of according to institutional guidelines.[5]
Quantitative Data Summary
The following table summarizes key physical and chemical properties of this compound relevant to its safe handling.
| Property | Value | Source |
| Molecular Formula | C11H24 | [7][8][9] |
| Molecular Weight | 156.31 g/mol | [7][8][9][10][11] |
| Boiling Point | 178 °C | [8] |
| Density | 0.7421 g/cm³ | [8] |
| Flash Point | Not available (Assumed to be low, as it is a flammable liquid) | |
| Storage Temperature | 2-8°C (Refrigerator) | [9] |
By adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound and maintain a safe laboratory environment. Always consult your institution's specific safety guidelines and the most current safety information available.
References
- 1. Volatile Organic Compounds Off-gassing from Firefighters' Personal Protective Equipment Ensembles after Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterizing volatile organic compounds from personal protective equipment users: Implications to cleanroom air quality and occupational health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. int-enviroguard.com [int-enviroguard.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. How to Keep Workers Safe - Diversitech [diversitech-air.com]
- 7. This compound | C11H24 | CID 537332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [chembk.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. (5S)-5-ethyl-2-methyloctane | C11H24 | CID 143563308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | 62016-18-6 | Benchchem [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
